But-2-ene-1,4-diyl diacetate
Description
Properties
IUPAC Name |
[(E)-4-acetyloxybut-2-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-4H,5-6H2,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUAUHWZIKOMFC-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC=CCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC/C=C/COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18621-75-5 | |
| Record name | 1,4-Diacetoxy-2-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018621755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butene-1,4-diol, 1,4-diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Palladium-Catalyzed Synthesis of Substituted (Z)-But-2-ene-1,4-diyl Diacetates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted (Z)-But-2-ene-1,4-diyl diacetates are valuable synthetic intermediates, prized for their specific stereochemistry which can be crucial in the synthesis of complex molecules and pharmacologically active compounds. The thermodynamically less stable (Z)-alkene geometry presents a unique synthetic challenge. This guide provides a comprehensive overview of the palladium-catalyzed methodologies developed to address this challenge, focusing on the synthesis of these important building blocks. We will delve into the mechanistic underpinnings of the catalytic cycle, explore the scope and limitations of various approaches, and provide a detailed experimental protocol for a representative transformation.
Introduction: The Significance of (Z)-Alkene-1,4-diol Derivatives
The 1,4-diol moiety embedded in a (Z)-alkene backbone is a key structural motif in a variety of natural products and pharmaceutical agents. The specific spatial arrangement of the functional groups in these molecules is often critical for their biological activity. However, the synthesis of 1,4-hetero-bifunctionalized (Z)-alkenes is a significant challenge due to issues of regio- and stereoselectivity.[1] The development of robust and stereoselective methods for the synthesis of substituted (Z)-But-2-ene-1,4-diyl diacetates provides a powerful tool for accessing these complex molecular architectures. These diacetates can be further elaborated, for instance, through enzymatic mono-deacylation to yield valuable monoester intermediates.[2]
Palladium-Catalyzed Approaches to (Z)-But-2-ene-1,4-diyl Diacetates
Palladium catalysis has emerged as a premier tool for the selective formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing substituted (Z)-But-2-ene-1,4-diyl diacetates, several palladium-catalyzed strategies have been developed, primarily revolving around the 1,4-diacetoxylation of 1,3-dienes or the functionalization of pre-existing butene scaffolds.
Palladium-Catalyzed 1,4-Diacetoxylation of 1,3-Dienes
A prominent method for the synthesis of but-2-ene-1,4-diyl diacetates involves the palladium-catalyzed 1,4-diacetoxylation of 1,3-dienes.[3][4] This transformation allows for the direct installation of two acetate groups across the diene system. The stereochemical outcome of this reaction, whether it yields the (Z) or (E) isomer, is highly dependent on the catalyst system, ligands, and reaction conditions.
The general mechanism for this process is believed to involve the formation of a π-allylpalladium intermediate.[5][6] The reaction is initiated by the coordination of the Pd(0) or Pd(II) catalyst to the 1,3-diene. Subsequent steps involving nucleophilic attack of acetate and reductive elimination or further oxidative functionalization lead to the final diacetate product. Controlling the stereochemistry to favor the (Z)-isomer requires careful tuning of the electronic and steric properties of the ligands on the palladium center.
Synthesis from But-2-yne-1,4-diyl Diacetate
An alternative and effective strategy involves the palladium-catalyzed addition of organoboronic acids to but-2-yne-1,4-diyl diacetate.[2] This method allows for the introduction of a substituent at the 2-position of the butene backbone while simultaneously establishing the desired (Z)-alkene geometry.
This reaction proceeds via a syn-carbopalladation of the alkyne, followed by protodepalladation or another terminating step that preserves the stereochemistry of the newly formed double bond. The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivities.
The Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is paramount for optimizing reaction conditions and troubleshooting experimental challenges. The palladium-catalyzed synthesis of substituted (Z)-But-2-ene-1,4-diyl diacetates from 1,3-dienes generally follows the key steps outlined below. This mechanism is an adaptation of the well-established Tsuji-Trost reaction manifold.[5][6][7]
Figure 1. Generalized catalytic cycle for the palladium-catalyzed 1,4-diacetoxylation of 1,3-dienes.
Causality Behind Mechanistic Steps:
-
Coordination: The catalytically active Pd(0) species coordinates to the π-system of the 1,3-diene.
-
Oxidative Addition: The palladium center undergoes oxidative addition to form a π-allylpalladium(II) intermediate. This is a critical step where the initial stereochemical information can be set.
-
Nucleophilic Attack: An acetate nucleophile attacks the π-allyl complex. The regioselectivity and stereoselectivity of this attack are influenced by the ligands on the palladium and the nature of the substrate.[8] For the formation of the 1,4-diacetate, two sequential nucleophilic attacks are required, often facilitated by an external oxidant to regenerate the active catalytic species or to facilitate the second functionalization. The stereochemistry of the final product is determined by whether the nucleophilic attacks proceed through a syn or anti pathway relative to the palladium center.
Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Substituted (Z)-But-2-ene-1,4-diyl Diacetates
This section provides a detailed, step-by-step methodology for a representative synthesis of a 2-substituted (Z)-But-2-ene-1,4-diyl diacetate via the palladium-catalyzed addition of an alkylboronic acid to but-2-yne-1,4-diyl diacetate.[2]
Materials and Reagents
-
But-2-yne-1,4-diyl diacetate
-
Alkylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Experimental Workflow
Figure 2. Step-by-step experimental workflow for the synthesis.
Detailed Procedure
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add but-2-yne-1,4-diyl diacetate (1.0 mmol), the corresponding alkylboronic acid (1.2 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), triphenylphosphine (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Under the inert atmosphere, add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: After completion, cool the reaction mixture to room temperature. Quench the reaction by adding water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Substrate Scope and Yields
The palladium-catalyzed synthesis of substituted (Z)-But-2-ene-1,4-diyl diacetates has been shown to be applicable to a range of substrates. The table below summarizes representative yields for the synthesis from alkylboronic acids and but-2-yne-1,4-diyl diacetate.[2]
| Entry | Alkylboronic Acid (R) | Yield (%) |
| 1 | Phenyl | 67 |
| 2 | 4-Methylphenyl | 65 |
| 3 | 4-Methoxyphenyl | 58 |
| 4 | 4-Chlorophenyl | 49 |
| 5 | 2-Methylphenyl | 14 |
| 6 | Vinyl | 31 |
Observations and Insights:
-
The reaction generally proceeds in moderate to good yields for a variety of arylboronic acids.
-
Electron-donating and electron-withdrawing substituents on the aromatic ring are tolerated.
-
Steric hindrance, as seen with the 2-methylphenylboronic acid, can significantly decrease the reaction yield.
-
Substrates containing other reactive functional groups, such as vinyl groups, may lead to lower yields due to potential side reactions like polymerization.
Conclusion and Future Outlook
The palladium-catalyzed synthesis of substituted (Z)-But-2-ene-1,4-diyl diacetates represents a significant advancement in stereoselective synthesis. These methods provide reliable access to valuable building blocks for the construction of complex molecules in the fields of natural product synthesis and drug discovery. The versatility of palladium catalysis, particularly the ability to tune reactivity and selectivity through ligand design, continues to drive innovation in this area.[8][9]
Future research will likely focus on expanding the substrate scope, improving the efficiency for sterically hindered and electronically challenging substrates, and developing enantioselective variants of these reactions. The development of more active and robust catalyst systems will undoubtedly open new avenues for the application of these important synthetic intermediates.
References
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Preparation of 2-substituted (Z)-but-2-ene-1,4-diyl diacetates 3 a) and... - ResearchGate. Available at: [Link]
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Hydrolysis of 2-substituted (Z)-but-2-ene-1,4-diyl diacetates 3 in the presence of PPL a). - ResearchGate. Available at: [Link]
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Chemo‐, Regio‐ and Stereoselective Preparation of (Z)‐2‐Butene‐1,4‐Diol Monoesters via Pd‐Catalyzed Decarboxylative Acyloxylation | Request PDF. - ResearchGate. Available at: [Link]
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Palladium(0)-Catalyzed Difunctionalization of 1,3-Dienes: From Racemic to Enantioselective. - ResearchGate. Available at: [Link]
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Tsuji–Trost reaction - Wikipedia. Available at: [Link]
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Hydrolysis of 2-aryl-2-butene-1,4-diyl diacetates 2a-2g in the presence of PPL a. - ResearchGate. Available at: [Link]
-
Stereo- and regioselective palladium-catalyzed 1,4-diacetoxylation of 1,3-dienes | The Journal of Organic Chemistry. - ACS Publications. Available at: [Link]
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Regioselective Acetylation of 2-Aryl-2-butene-1,4-diols and Hydrolysis of Their Diacetates Using Porcine Pancreas Lipase. - ResearchGate. Available at: [Link]
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Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. - PMC. Available at: [Link]
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Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. - PubMed Central. Available at: [Link]
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Tsuji–Trost reaction - Grokipedia. Available at: [Link]
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Palladium-catalyzed 1,4-difunctionalization of butadiene to form skipped polyenes. - SciSpace. Available at: [Link]
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Palladium-catalyzed 1,4-difunctionalization of butadiene to form skipped polyenes. - PubMed. Available at: [Link]
-
The consumption (A/A0) of (Z)-but-2-ene-1,4-diyl diacetate (c0 = 55.2... - ResearchGate. Available at: [Link]
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Palladium-catalyzed 1,4-difunctionalization of butadiene to form skipped polyenes. - Semantic Scholar. Available at: [Link]
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Diacetoxylation of 1,3-butadiene (Journal Article) | OSTI.GOV. Available at: [Link]
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Palladium Catalyzed Intermolecular Aminoacetoxylation of Alkenes and the Influence of PhI(OAc)2 on Aminopalladation Stereoselectivity. - PMC - NIH. Available at: [Link]
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(2Z)-2-Butene-1,4-diyl diacetate | CAS#:25260-60-0 | Chemsrc. Available at: [Link]
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Synthesis of Diols by Dihydroxylation of Alkenes. - YouTube. Available at: [Link]
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The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters. - MDPI. Available at: [Link]
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1,4-Diene synthesis by allylation or C-C coupling. - Organic Chemistry Portal. Available at: [Link]
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But-2-ene-1,4-diyl diacetate | C8H12O4 | CID 638131. - PubChem. Available at: [Link]
-
Tsuji-Trost Reaction Trost Allylation. - Organic Chemistry Portal. Available at: [Link]
-
Palladium-Catalyzed Arylation of the THP Derivative of (Z)-2-Butene-1,4-diol with Arenediazonium Salts and the Synthesis of β-Aryl-γ-butyrolactones | Request PDF. - ResearchGate. Available at: [Link]
-
Electrochemical stereoselective synthesis of polysubstituted 1,4-dicarbonyl Z-alkenes via three-component coupling of sulfoxonium ylides and alkynes with water. - PMC - NIH. Available at: [Link]
-
The Tsuji–Trost Reaction and Related Carbon–Carbon Bond Formation Reactions: Overview of the Palladium–Catalyzed Carbon–Corbon Bond Formation via π‐Allylpalladium and Propargylpalladium Intermediates. - ResearchGate. Available at: [Link]
-
Palladium-catalyzed three-component radical-polar crossover carboamination of 1,3-dienes or allenes with diazo esters and amines. - PMC - PubMed Central. Available at: [Link]
-
Highly Efficient Catalytic Formation of (Z)-1,4-But-2-ene Diols Using Water as a Nucleophile. - ResearchGate. Available at: [Link]
-
Conversion of 1-alkenes into 1,4-diols through an auxiliary-mediated formal homoallylic C–H oxidation. - NIH. Available at: [Link]
-
Palladium-catalysed enantioselective diacetoxylation of terminal alkenes. - ResearchGate. Available at: [Link]
-
Asymmetric 1,4-Dihydroxylation of 1,3-Dienes by Catalytic Enantioselective Diboration. - NIH. Available at: [Link]
-
Selective 1,4-syn-Addition to Cyclic 1,3-Dienes via Hybrid Palladium Catalysis. - PMC. Available at: [Link]
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1H and 13C NMR spectral data of (E)-But-2-ene-1,4-diyl diacetate
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (E)-But-2-ene-1,4-diyl diacetate
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules.[1][2] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of (E)-But-2-ene-1,4-diyl diacetate, a key bifunctional building block in organic synthesis. By dissecting the chemical shifts, coupling constants, and signal multiplicities, we present a definitive spectral signature of the molecule. This document is intended for researchers and scientists in drug development and chemical synthesis, offering field-proven insights into spectral acquisition and interpretation, thereby ensuring the compound's structural integrity and purity.
Introduction: The Significance of (E)-But-2-ene-1,4-diyl diacetate
(E)-But-2-ene-1,4-diyl diacetate, also known as (E)-1,4-diacetoxy-2-butene, is a valuable C4 symmetric building block. Its structure features a central carbon-carbon double bond with trans stereochemistry, flanked by two allylic acetate functional groups. This specific arrangement allows for diverse chemical transformations, making it a precursor in the synthesis of various complex molecules, including natural products and pharmaceutical agents.
Given its reactivity and the critical importance of its stereochemistry, rigorous structural verification is paramount. NMR spectroscopy provides the most powerful method for this purpose, offering detailed information about the molecular framework, atom connectivity, and stereochemical arrangement.[2] This guide explains the causality behind the observed spectral features, providing a self-validating framework for the identification of (E)-But-2-ene-1,4-diyl diacetate.
Experimental Protocols: Acquiring High-Fidelity NMR Spectra
The acquisition of a high-quality NMR spectrum is foundational to accurate structural analysis. The following protocol outlines the standard, field-proven methodology.
NMR Sample Preparation
A well-prepared sample is critical for obtaining sharp, well-resolved spectra. The primary goal is a homogeneous solution free from particulate matter and paramagnetic impurities.[3]
-
Analyte Weighing: Accurately weigh 5-25 mg of (E)-But-2-ene-1,4-diyl diacetate for ¹H NMR, and 10-50 mg for ¹³C NMR, into a clean, dry vial.[3][4] The higher concentration for ¹³C NMR is necessary to compensate for the low natural abundance (1.1%) of the ¹³C isotope.
-
Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent.[3][5] Chloroform-d (CDCl₃) is an excellent choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal. The use of a deuterated solvent is crucial to avoid large, overwhelming solvent signals in ¹H NMR spectra.[1][5] The deuterium signal is also used by the spectrometer for field-frequency locking, which stabilizes the magnetic field.
-
Homogenization: Gently vortex or swirl the vial to ensure the sample is completely dissolved. A clear, particle-free solution is essential for magnetic field homogeneity.[3][5]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. If any particulates are present, filter the solution through a small plug of cotton wool in the pipette.[5]
-
Referencing (Optional): While the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C) is commonly used for spectral calibration, tetramethylsilane (TMS) can be added as an internal standard for a precise reference at δ = 0.00 ppm.[1][6]
Data Acquisition Parameters
These parameters are typical for a modern 400-600 MHz NMR spectrometer.
-
Spectrometer: 400 MHz FT-NMR Spectrometer
-
Nuclei: ¹H and ¹³C
-
Temperature: 298 K (25 °C)
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30)
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay (d1): 1-2 seconds
-
Number of Scans: 8-16
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled (zgpg30)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024 or more, depending on concentration.
-
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum of (E)-But-2-ene-1,4-diyl diacetate is elegantly simple due to the molecule's C₂ symmetry. This symmetry renders the two methyl groups, the two methylene groups, and the two olefinic protons chemically equivalent, resulting in only three distinct signals.
Figure 1: Structure of (E)-But-2-ene-1,4-diyl diacetate with proton environments labeled.
Spectral Interpretation
-
Signal a (Olefinic Protons, =CH): The two protons on the double bond are chemically equivalent. They appear as a single signal in the olefinic region. Due to coupling with the adjacent methylene (CH₂) protons, this signal is expected to be a multiplet, often appearing as a triplet or a more complex pattern depending on the coupling constants. Its chemical shift is typically found around δ 5.7-5.8 ppm . The downfield shift is characteristic of protons attached to sp² hybridized carbons.[7]
-
Signal b (Methylene Protons, -CH₂-O-): The four protons of the two equivalent methylene groups appear as a single signal. These protons are in an allylic position and are also attached to an electronegative oxygen atom, both of which cause significant deshielding. The signal typically appears around δ 4.6-4.7 ppm . It will be split into a doublet by the adjacent olefinic proton.[8]
-
Signal c (Methyl Protons, -C(=O)CH₃): The six protons of the two equivalent acetate methyl groups give rise to a single, sharp peak. Being relatively far from electronegative atoms, this signal appears the most upfield, typically around δ 2.0-2.1 ppm . As there are no adjacent protons, this signal is a singlet.
Data Summary: ¹H NMR
| Signal Label | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| a | =CH - | ~ 5.75 | Multiplet (m) | 2H |
| b | -CH₂ -O- | ~ 4.65 | Doublet (d) | 4H |
| c | -COCH₃ | ~ 2.08 | Singlet (s) | 6H |
Analysis of the ¹³C NMR Spectrum
In proton-decoupled ¹³C NMR, each unique carbon environment produces a single peak. The symmetry of (E)-But-2-ene-1,4-diyl diacetate means there are only four distinct carbon environments.
Spectral Interpretation
-
Carbonyl Carbon (C=O): The carbon atom of the ester carbonyl group is the most deshielded due to the strong electron-withdrawing effect of the two oxygen atoms. It appears far downfield, typically in the range of δ 170-171 ppm .[9]
-
Olefinic Carbon (=CH): The sp² hybridized carbons of the double bond appear in the alkene region of the spectrum. Their chemical shift is typically around δ 128-129 ppm .[10]
-
Methylene Carbon (-CH₂-O-): This sp³ hybridized carbon is attached to an electronegative oxygen atom, causing a downfield shift compared to a standard alkane carbon. It is typically found around δ 65-66 ppm .[10]
-
Methyl Carbon (-CH₃): The carbon of the acetate's methyl group is the most shielded and appears furthest upfield, typically around δ 20-21 ppm .[9]
Data Summary: ¹³C NMR
| Assignment | Chemical Shift (δ, ppm) |
| C =O | ~ 170.5 |
| =C H- | ~ 128.5 |
| -C H₂-O- | ~ 65.5 |
| -COC H₃ | ~ 20.8 |
Structural Verification Workflow
The process of confirming the structure of (E)-But-2-ene-1,4-diyl diacetate is a self-validating system where theoretical predictions are matched against experimental data. A mismatch at any stage would invalidate the structural assignment and suggest the presence of impurities, an incorrect isomer, or a different compound entirely.
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An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of But-2-ene-1,4-diyl diacetate
This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of But-2-ene-1,4-diyl diacetate. It is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and chemical analysis. This document will delve into the primary fragmentation pathways, offering mechanistic insights grounded in established principles of mass spectrometry.
Introduction: The Significance of Fragmentation Patterns
In mass spectrometry, the fragmentation pattern of a molecule is a unique fingerprint that provides invaluable structural information.[1] When a molecule is ionized, typically by electron impact, the resulting molecular ion is often energetically unstable and undergoes a series of bond cleavages and rearrangements to form smaller, more stable fragment ions.[1] The analysis of the mass-to-charge ratio (m/z) of these fragments allows for the deduction of the original molecular structure. This compound (C₈H₁₂O₄), with a molecular weight of 172.18 g/mol , presents a characteristic fragmentation pattern dominated by cleavages related to its ester functional groups and the unsaturation in its carbon backbone.[2][3]
The Molecular Ion and Key Fragment Ions
Under electron ionization, this compound will form a molecular ion ([M]⁺˙) at m/z 172. While the molecular ion peak may be observed, it is often of low intensity for aliphatic esters. The fragmentation of this molecular ion leads to several characteristic peaks. The most significant peaks in the mass spectrum of this compound are observed at m/z 43, 70, and 112.[2]
Table 1: Prominent Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Notes |
| 172 | [C₈H₁₂O₄]⁺˙ | Molecular Ion |
| 112 | [C₆H₈O₂]⁺˙ | Loss of acetic acid (CH₃COOH) |
| 70 | [C₄H₆O]⁺˙ | Loss of an acetoxy radical and ketene |
| 43 | [CH₃CO]⁺ | Acetyl cation (base peak) |
Primary Fragmentation Pathways
The fragmentation of this compound is governed by the presence of two ester functional groups. The primary fragmentation mechanisms include alpha-cleavage and rearrangements involving the loss of neutral molecules.[4][5]
Formation of the Base Peak: The Acetyl Cation (m/z 43)
The most abundant ion in the spectrum, the base peak, is the acetyl cation ([CH₃CO]⁺) at m/z 43. This highly stable acylium ion is formed through a classic alpha-cleavage adjacent to the carbonyl group of one of the ester functionalities.[4][5]
Caption: Formation of the acetyl cation (m/z 43).
Loss of Acetic Acid (m/z 112)
A significant fragmentation pathway involves the rearrangement and elimination of a neutral molecule of acetic acid (CH₃COOH, 60 Da) from the molecular ion. This is a common fragmentation for esters and leads to the formation of an ion at m/z 112. This process is often a charge-site initiated reaction.
Caption: Formation of the m/z 112 ion.
Formation of the Ion at m/z 70
The formation of the ion at m/z 70 can be rationalized through a multi-step fragmentation process. This likely begins with the cleavage of an acetoxy radical (·OCOCH₃, 59 Da) followed by the loss of a ketene molecule (CH₂=C=O, 42 Da) from the resulting intermediate.
Proposed Fragmentation Mechanism
The following diagram illustrates the proposed fragmentation pathways for this compound under electron ionization.
Caption: Proposed fragmentation pathways of this compound.
Experimental Protocol: Acquiring the Mass Spectrum
The following is a generalized protocol for obtaining the electron ionization mass spectrum of this compound.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-200.
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Inject 1 µL of the solution into the GC-MS system.
Conclusion
The mass spectrometry fragmentation pattern of this compound is characterized by distinct cleavage pathways related to its ester functional groups. The dominant fragments at m/z 43, 70, and 112 provide clear structural markers. Understanding these fragmentation mechanisms is crucial for the confident identification and structural elucidation of this and related compounds in complex matrices. The interplay of alpha-cleavages and neutral losses provides a robust analytical fingerprint for this molecule.
References
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This compound | C8H12O4 | CID 638131 - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]
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2-Butene-1,4-diol, diacetate - NIST WebBook. (n.d.). Retrieved January 13, 2026, from [Link]
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Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 13, 2026, from [Link]
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Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 13, 2026, from [Link]
-
Studies of structure and mechanism in acetonitrile chemical ionization tandem mass spectrometry of polyunsaturated fatty acid methyl esters - PubMed. (n.d.). Retrieved January 13, 2026, from [Link]
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Proposed EI mass spectral fragmentation patterns of 3-CP dipalmitate (isomer 6) (see also Table 3). - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]
-
Fragmentation of Organic Ions and Interpretation of EI Mass Spectra - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]
Sources
An In-depth Technical Guide to the FTIR Analysis of Acetate Groups in But-2-ene-1,4-diyl diacetate
This guide provides a comprehensive exploration of Fourier-Transform Infrared (FTIR) spectroscopy as applied to the analysis of the acetate functional groups in But-2-ene-1,4-diyl diacetate. It is intended for researchers, scientists, and professionals in drug development who are seeking a deeper understanding of this powerful analytical technique.
Introduction: The Role of FTIR in Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique for the identification and characterization of organic and, in some cases, inorganic materials.[1] The power of FTIR lies in its ability to probe the vibrational energy states of molecular bonds.[2] When a molecule is exposed to infrared radiation, specific frequencies of light are absorbed, causing the bonds within the molecule to vibrate, either by stretching or bending.[3][4] The pattern of absorption is unique to the molecule and its constituent functional groups, providing a "molecular fingerprint" that is invaluable for structural elucidation.[4]
The acetate functional group, with its characteristic carbonyl (C=O) and carbon-oxygen (C-O) single bonds, exhibits distinct and well-defined absorption bands in the infrared spectrum. This makes FTIR an ideal tool for its identification and for studying its chemical environment within a molecule such as this compound.
Theoretical Framework: Vibrational Modes of the Acetate Group
The infrared spectrum of an acetate-containing compound is dominated by the vibrational modes of the ester functional group. The key absorptions to consider are:
-
Carbonyl (C=O) Stretching: This is typically the most intense and easily identifiable band in the spectrum of an ester. For aliphatic esters, this stretching vibration occurs in the range of 1750-1735 cm⁻¹.[5] The presence of conjugation, such as a carbon-carbon double bond adjacent to the carbonyl group, can lower this frequency to the 1730-1715 cm⁻¹ range.[5] Conversely, if a double bond is located on the alkoxy (-OR) portion of the ester, a shift to a higher wavenumber is observed.[6] In this compound, the double bond is not directly conjugated with the carbonyl groups, so the C=O stretching frequency is expected to be in the typical aliphatic ester range.
-
Carbon-Oxygen (C-O) Stretching: Esters exhibit two distinct C-O stretching vibrations. These appear as two or more strong bands in the region of 1300-1000 cm⁻¹.[5][6] The band at the higher wavenumber (around 1300-1200 cm⁻¹) is generally associated with the C-O bond adjacent to the carbonyl group, while the band at the lower wavenumber (around 1150-1000 cm⁻¹) corresponds to the O-R portion of the ester.
-
Methyl (CH₃) Group Vibrations: The acetate group also contains a methyl group, which will give rise to characteristic C-H stretching and bending vibrations. The C-H stretching vibrations are typically observed in the 3000-2850 cm⁻¹ region.[3]
Experimental Protocol: Acquiring the FTIR Spectrum of this compound
The following protocol outlines the steps for obtaining a high-quality FTIR spectrum of liquid this compound. The choice of sampling technique is crucial for obtaining reliable data.
Methodology: Attenuated Total Reflectance (ATR)
Attenuated Total Reflectance (ATR) is a widely used sampling technique for both liquid and solid samples due to its minimal sample preparation requirements.[7]
Step-by-Step Protocol:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Perform a background scan to account for atmospheric water and carbon dioxide.
-
-
ATR Crystal Cleaning:
-
Thoroughly clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent, such as isopropanol, and a soft, lint-free wipe.[8]
-
Allow the solvent to fully evaporate.
-
-
Sample Application:
-
Data Acquisition:
-
Initiate the sample scan.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Set the spectral resolution to 4 cm⁻¹.
-
-
Post-Acquisition:
-
Clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the sample.
-
Alternative Methodology: Transmission using Salt Plates
For a more traditional approach, a liquid sample can be analyzed using transmission spectroscopy with salt plates (e.g., NaCl or KBr).[7][9]
Step-by-Step Protocol:
-
Instrument Preparation: As described for the ATR method.
-
Sample Preparation:
-
Data Acquisition:
-
Mount the salt plate assembly in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum using the same parameters as the ATR method.
-
-
Post-Acquisition:
-
Disassemble the salt plates and clean them thoroughly with a dry, non-polar solvent (e.g., chloroform or dichloromethane). Do not use water or alcohols as they will dissolve the salt plates. [9]
-
Store the clean plates in a desiccator.
-
Data Interpretation and Analysis
The resulting FTIR spectrum of this compound should be carefully analyzed to identify the characteristic absorption bands of the acetate groups.
Expected Characteristic Absorption Peaks for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
| ~3080 | =C-H Stretch (alkene) | Medium |
| 2990-2850 | C-H Stretch (alkane) | Medium-Strong |
| 1750-1735 | C=O Stretch (ester) | Strong, Sharp |
| 1680-1640 | C=C Stretch (alkene) | Medium |
| 1470-1430 | CH₂ Scissoring | Medium |
| 1385-1365 | CH₃ Symmetric Bend | Medium |
| 1300-1200 | C-O Stretch (acyl-oxygen) | Strong |
| 1150-1000 | C-O Stretch (alkyl-oxygen) | Strong |
This table summarizes the expected vibrational frequencies based on established literature values for similar functional groups.[3][5][6][12]
Visualizing the FTIR Analysis Workflow
The following diagram illustrates the logical flow of an FTIR analysis experiment.
Caption: A flowchart outlining the key stages of FTIR analysis.
Quantitative Analysis Considerations
While FTIR is predominantly a qualitative technique, it can be employed for quantitative analysis.[2][13] This is typically achieved by creating a calibration curve based on Beer's Law, which relates the absorbance of a specific peak to the concentration of the analyte.[13] For this compound, the strong and sharp C=O stretching band would be the most suitable for quantitative measurements. The area of this peak is often more reliable than its height for quantitative purposes.
Conclusion
FTIR spectroscopy is an indispensable tool for the analysis of the acetate groups in this compound. By understanding the theoretical basis of the vibrational modes of the ester functional group and following a robust experimental protocol, researchers can obtain high-quality spectra that provide valuable insights into the molecular structure. The characteristic C=O and C-O stretching bands serve as reliable markers for the presence and chemical environment of the acetate moieties.
References
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University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Esters. Department of Chemistry. Retrieved from [Link]
-
Química Organica.org. (n.d.). IR Spectrum: Esters. Retrieved from [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
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University of the West Indies. (n.d.). Sample preparation for FT-IR. Department of Chemistry. Retrieved from [Link]
-
LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
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ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?. Retrieved from [Link]
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Reddit. (2013). Is it possible to identify an ester accurately using IR spectroscopy?. r/chemistry. Retrieved from [Link]
-
Ibrahim, M., & Koglin, E. (2004). Vibrational Spectroscopic Study of Acetate Group. Acta Chimica Slovenica, 51(3), 453-460. Retrieved from [Link]
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YouTube. (2013). FTIR Spectroscopy - Liquid IR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2014). Vibrational Spectroscopic Study of Acetate Group. Retrieved from [Link]
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Gelfand, M. S., et al. (2016). Simple, fast, and accurate methodology for quantitative analysis using Fourier transform infrared spectroscopy, with bio-hybrid fuel cell examples. MethodsX, 3, 133-145. Retrieved from [Link]
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ResearchGate. (2004). Infrared spectrum of acetate group in case of acetic acid solution. Retrieved from [Link]
-
LibreTexts. (2023). 4.7 Identifying Characteristic Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
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Singh, S., & Rai, J. (1982). Vibrational spectra and thermodynamic functions of allyl acetate. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(3), 201-209. Retrieved from [Link]
-
Studylib. (n.d.). Quantitative Analysis by FTIR. Retrieved from [Link]
-
D'Amelia, R. P., et al. (2016). Quantitative Analysis of Copolymers and Blends of Polyvinyl Acetate (PVAc) Using Fourier Transform Infrared Spectroscopy (FTIR) and Elemental Analysis (EA). World Journal of Chemical Education, 4(2), 25-31. Retrieved from [Link]
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ResearchGate. (2021). (a) FTIR spectra of neat isopropyl acetate (green trace), p-CH3 in.... Retrieved from [Link]
-
ResearchGate. (2017). Quantitative analysis of cellulose acetate with high degree of substitution by FTIR and its application. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Quantitative analysis of cellulose acetate with a high degree of substitution by FTIR and its application. Analytical Methods. Retrieved from [Link]
-
YouTube. (2014). Organic Chemistry Research Using FTIR Spectroscopy. Retrieved from [Link]
-
Optik & Mechatronik-Rapid Communications. (2012). Spectra and normal coordinate analysis of poly vinyl acetate. Retrieved from [Link]
-
ResearchGate. (2023). FTIR spectra of PBF, poly(but‐2‐ene‐1,4‐diyl furanoate), and.... Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry and Biochemistry. Retrieved from [Link]
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-
Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Butene-1,4-diol, diacetate. NIST Chemistry WebBook. Retrieved from [Link]
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Physical and chemical properties of cis- and trans-But-2-ene-1,4-diyl diacetate
An In-Depth Technical Guide to the Physical and Chemical Properties of cis- and trans-But-2-ene-1,4-diyl diacetate
Introduction
In the landscape of synthetic organic chemistry, the strategic selection of foundational molecules is a critical determinant of experimental success. Among the array of versatile C4 building blocks, the geometric isomers cis- and trans-but-2-ene-1,4-diyl diacetate stand out for their distinct reactivity profiles and synthetic utility. These compounds, which are the diacetate esters of their corresponding diols, serve as pivotal intermediates in the synthesis of polymers, fine chemicals, and complex molecular architectures.
The fundamental difference between the cis (or Z) and trans (or E) isomers lies in the spatial orientation of the acetoxymethyl groups across the central carbon-carbon double bond. This seemingly subtle stereochemical variation imparts significant differences in their thermodynamic stability, physical properties, and chemical reactivity. Consequently, one isomer may be highly effective in a transformation where the other is practically inert.
This technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive, comparative analysis of the physical and chemical properties of cis- and trans-but-2-ene-1,4-diyl diacetate. By elucidating the causality behind their divergent behaviors and providing field-proven experimental insights, this document aims to empower chemists to make informed, strategic decisions in the design and execution of synthetic routes.
Molecular Structure and Stereochemistry
The defining characteristic of but-2-ene-1,4-diyl diacetate is the presence of a C=C double bond at the C2 position, which gives rise to geometric isomerism.
-
cis-(Z)-But-2-ene-1,4-diyl diacetate: In this isomer, the acetoxymethyl groups (-CH₂OAc) are positioned on the same side of the double bond. This arrangement leads to steric strain, making the cis isomer the less thermodynamically stable of the two.[1]
-
trans-(E)-But-2-ene-1,4-diyl diacetate: Here, the acetoxymethyl groups are located on opposite sides of the double bond. This configuration minimizes steric hindrance, resulting in a more stable molecule.[1]
Caption: Chemical structures of cis and trans isomers.
Comparative Physical Properties
The differences in molecular geometry directly influence the macroscopic physical properties of the isomers. The greater polarity and less efficient crystal packing of the cis isomer often result in a lower melting point and different boiling characteristics compared to the more symmetrical trans isomer.
| Property | cis-But-2-ene-1,4-diyl diacetate | trans-But-2-ene-1,4-diyl diacetate |
| Synonyms | (Z)-But-2-ene-1,4-diyl diacetate, cis-1,4-Diacetoxy-2-butene[2][3][4] | (E)-But-2-ene-1,4-diyl diacetate, trans-1,4-Diacetoxy-2-butene[5][6] |
| CAS Number | 25260-60-0[2][3][4] | 18621-75-5[5] or 1576-98-3[6] |
| Molecular Formula | C₈H₁₂O₄[2][3][4] | C₈H₁₂O₄[5][6] |
| Molecular Weight | 172.18 g/mol [2][3][4] | 172.18 g/mol [5][6] |
| Appearance | Colorless to pale yellow liquid[2][3][7] | Colorless liquid[6] |
| Melting Point | Not specified (liquid at room temp) | 14-16 °C[6] |
| Boiling Point | 120-121 °C at 18 mmHg[2][7][8][9] | 114 °C at 9 mmHg[6] |
| Density | 1.08 g/mL at 25 °C[2][3][8][9] | ~1.084 g/cm³[6] |
| Refractive Index | ~1.443 (n20/D)[3][7][9] | Not specified |
| Solubility | Not miscible in water; soluble in organic solvents[2][3][7] | Soluble in ethanol, ether[6] |
| Flash Point | >110 °C[2][7] or 113 °C[3] | Not specified |
Spectroscopic Data for Isomer Identification
Spectroscopic techniques are indispensable for distinguishing between the cis and trans isomers.
-
¹H NMR Spectroscopy: The proton nuclear magnetic resonance spectra provide clear differentiation. For cis-but-2-ene-1,4-diyl diacetate, the key signals are:
-
δ ≈ 5.64 ppm: A multiplet corresponding to the two vinylic protons (-CH=CH-).
-
δ ≈ 4.57 ppm: A doublet for the four methylene protons (-O-CH₂-).
-
δ ≈ 1.96 ppm: A singlet for the six methyl protons of the acetate groups (-C(O)-CH₃).[10] The coupling constants between the vinylic protons are characteristically different for the cis and trans isomers, although specific values for the trans isomer were not detailed in the available resources.
-
-
Infrared (IR) Spectroscopy: The IR spectrum for both isomers will show characteristic strong C=O stretching vibrations for the ester groups (typically around 1740 cm⁻¹) and C-O stretching vibrations. The out-of-plane C-H bending vibration for the double bond can be diagnostic: trans alkenes typically show a strong band around 960-990 cm⁻¹, while cis alkenes show a broader band around 675-730 cm⁻¹.
-
Mass Spectrometry (MS): Both isomers will exhibit the same molecular ion peak corresponding to their shared molecular weight (172.18 g/mol ).[5][11] However, fragmentation patterns may show subtle differences.
Chemical Properties and Differential Reactivity
The stereochemistry of the isomers is the primary driver of their distinct chemical reactivity. The higher ground-state energy of the cis isomer makes it a more willing participant in reactions that relieve its steric strain.[1]
Key Application: Olefin Cross-Metathesis
A powerful carbon-carbon bond-forming reaction, olefin metathesis, showcases the most significant difference in reactivity between the two isomers.
Core Insight: cis-But-2-ene-1,4-diyl diacetate is highly reactive in ruthenium-catalyzed cross-metathesis, while the trans isomer is significantly less reactive.[1][10][12]
Mechanistic Rationale: The reaction proceeds through a metallacyclobutane intermediate. The geometry of the trans isomer sterically hinders the formation of this critical four-membered ring with the ruthenium catalyst, effectively stalling the catalytic cycle.[1][10][12] This disparity allows for the selective synthesis of valuable α,ω-difunctionalized compounds from the cis isomer, which are useful as monomers for sustainable polymers.[10][12][13]
Caption: Ruthenium-catalyzed cross-metathesis workflow.
Exemplary Protocol: Cross-Metathesis of Methyl Oleate and cis-But-2-ene-1,4-diyl diacetate [10]
-
Preparation: Charge a flame-dried Schlenk tube with methyl oleate (1 equiv) and cis-but-2-ene-1,4-diyl diacetate (2–10 equiv).
-
Solvent Addition: Dilute the mixture with an appropriate solvent, such as toluene.
-
Catalyst Addition: Add the solid ruthenium metathesis catalyst (e.g., a Schiff base ruthenium catalyst, 0.1–2.0 mol %). For certain catalysts, an additive like phenyltrichlorosilane may be required.
-
Reaction: Stir the reaction mixture magnetically at a controlled temperature (e.g., 20–50 °C) for the specified time (e.g., 1–9 hours).
-
Work-up and Analysis: Quench the reaction and analyze the conversion and product yield using techniques like Gas Chromatography (GC) or NMR.
Other Key Transformations
-
Hydrolysis: Both isomers can be hydrolyzed under acidic or basic conditions to yield their respective diols, cis- or trans-2-butene-1,4-diol. This reversible protection makes them valuable in multi-step syntheses where the free hydroxyl groups of the diol might interfere with other reagents, such as in metathesis.[14]
-
Diels-Alder Reaction: The isomers act as stereospecific dienophiles. The cis isomer will react with a diene to form a cis-adduct, while the trans isomer will yield a trans-adduct, allowing for precise stereochemical control in cycloaddition reactions.[1]
-
Pyrolysis: The cis isomer can undergo pyrolysis to generate 1-acetoxy-1,3-butadiene, a useful diene for subsequent cycloaddition reactions.[1]
-
Hydrogenation: The double bond in both isomers can be catalytically hydrogenated to produce the corresponding saturated derivative, butane-1,4-diyl diacetate.[14]
Synthesis of the Isomers
A common and stereocontrolled method to synthesize the cis isomer begins with 2-butyne-1,4-diol.[3]
Caption: Two-step synthesis of the cis isomer.
Protocol: Synthesis of cis-But-2-ene-1,4-diyl diacetate [3]
Step 1: Selective Hydrogenation to cis-2-Butene-1,4-diol
-
Setup: In a hydrogenation flask, dissolve 2-butyne-1,4-diol in a suitable solvent like methanol.
-
Catalyst: Add a catalytic amount of a poisoned palladium catalyst, such as Lindlar's catalyst.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically via a balloon) while stirring vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC to ensure the reaction stops after the formation of the cis-alkene without over-reduction to the alkane.
-
Work-up: Upon completion, filter off the catalyst and remove the solvent under reduced pressure to yield cis-2-butene-1,4-diol.
Step 2: Esterification to cis-But-2-ene-1,4-diyl diacetate
-
Setup: Dissolve the cis-2-butene-1,4-diol from Step 1 in a solvent such as dichloromethane, and add a base like pyridine.
-
Acylation: Cool the mixture in an ice bath and slowly add acetic anhydride.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quenching & Extraction: Quench the reaction with an acid wash (e.g., 1 M HCl) and perform a standard aqueous work-up, washing sequentially with water, saturated sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate. Purify the crude product by vacuum distillation to obtain pure cis-but-2-ene-1,4-diyl diacetate.
Safety and Handling
As with all laboratory chemicals, proper safety protocols must be observed.
-
Hazards: These compounds are irritating to the eyes, skin, and respiratory system.[2][15] The diol precursor, cis-2-butene-1,4-diol, is considered harmful if swallowed and may cause organ damage through prolonged exposure.[16]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and tightly fitting safety goggles.[8][17]
-
Handling: Work in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin and eyes and prevent inhalation of vapors.[15]
-
Storage: Store containers in a dry, cool, and well-ventilated place, tightly sealed.[15]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong reducing agents, and halogens.[3][15]
Conclusion
cis- and trans-but-2-ene-1,4-diyl diacetate are more than just geometric isomers; they are distinct chemical entities with unique properties that can be strategically leveraged in synthesis. The higher reactivity of the cis isomer, particularly in olefin metathesis, makes it an invaluable precursor for producing advanced polymer monomers from renewable resources. The thermodynamic stability and stereochemical predictability of the trans isomer make it a reliable component in other transformations like cycloadditions.
A thorough understanding of the causal link between their three-dimensional structure and their chemical behavior is essential for the modern synthetic chemist. By appreciating these nuances, researchers can unlock the full potential of these versatile C4 building blocks, enabling more efficient, selective, and innovative chemical design in drug development and materials science.
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cis-2-Butene-1,4-diol diacetate - ChemBK. (2024). ChemBK. [Link]
-
The cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate and the influence of protecting groups. (n.d.). Beilstein Journals. [Link]
-
The cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate and the influence of protecting groups. (2013). National Institutes of Health (NIH). [Link]
-
This compound | C8H12O4 | CID 638131. (n.d.). PubChem. [Link]
-
SAFETY DATA SHEET for cis-2-Butene-1,4-diol. (2012). [Link]
-
trans-2-Butene-1,4-diol | C4H8O2 | CID 175854. (n.d.). PubChem. [Link]
-
2-Butene-1,4-diol diacetate | C8H12O4 | CID 140402. (n.d.). PubChem. [Link]
-
cis-2-butene-1,4-diol. (n.d.). Stenutz. [Link]
-
The cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate and the influence of protecting groups. (2025). ResearchGate. [Link]
-
2-Butene-1,4-diol, diacetate. (n.d.). NIST WebBook. [Link]
-
(E)-But-2-ene-1,4-diyl diacetate. (2024). ChemBK. [Link]
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CAS numbers for (Z)- and (E)-isomers of But-2-ene-1,4-diyl diacetate
An In-Depth Technical Guide to the (Z)- and (E)-Isomers of But-2-ene-1,4-diyl diacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the geometric isomers of this compound: the (Z)-isomer (cis) and the (E)-isomer (trans). These compounds serve as versatile building blocks and key intermediates in advanced organic synthesis. This document delineates their unique identifiers, physicochemical properties, stereoselective synthesis protocols, and applications, with a focus on providing actionable insights for laboratory and development settings. By explaining the causality behind experimental choices and grounding all information in authoritative sources, this guide aims to be an essential resource for professionals in the chemical and pharmaceutical sciences.
Isomer Identification and Physicochemical Properties
The stereochemistry of this compound profoundly influences its reactivity and physical properties. Accurate identification is paramount for successful application in synthesis. The Chemical Abstracts Service (CAS) has assigned unique registry numbers to each isomer, which are the definitive identifiers in research and commerce.
| Identifier | (Z)-But-2-ene-1,4-diyl diacetate | (E)-But-2-ene-1,4-diyl diacetate |
| Structure | C/C=C\C | C/C=C/C |
| CAS Number | 25260-60-0[1][2][3] | 1576-98-3[4][5] |
| Synonyms | cis-1,4-Diacetoxy-2-butene[2][3], cis-2-Butene-1,4-diol Diacetate[1] | trans-1,4-Diacetoxy-2-butene[5], 1,4-Diacetoxy-trans-2-butene[5] |
| IUPAC Name | [(Z)-4-acetyloxybut-2-enyl] acetate[6] | [(E)-4-acetyloxybut-2-enyl] acetate[5] |
A non-specific CAS number, 18621-75-5, is also used for this compound when the isomeric configuration is not specified[5][7][8].
The fundamental properties of these isomers are summarized below. Data for the (E)-isomer is more readily available in public databases.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₄ | [1][4] |
| Molecular Weight | 172.18 g/mol | [1][4] |
| (E)-Isomer Boiling Point | 114 °C (at 9 Torr) | [4] |
| (E)-Isomer Melting Point | 14-16 °C | [4] |
| (E)-Isomer Density | 1.0842 g/cm³ | [4] |
Synthesis and Reaction Chemistry
The stereoselective synthesis of either the (Z)- or (E)-isomer is critical for their use in targeted chemical transformations. The choice of synthetic route depends on the desired stereochemical outcome and the available precursors.
Synthesis of (Z)-But-2-ene-1,4-diyl diacetate
The synthesis of the thermodynamically less stable (Z)-isomer requires methods that can precisely control the geometry of the double bond.
A. Palladium-Catalyzed Acyloxylation: A highly effective method involves the palladium-catalyzed decarboxylative acyloxylation of vinyl ethylene carbonates with various carboxylic acids. This protocol is noted for its mild conditions and excellent stereoselectivity, providing a direct route to (Z)‐2‐butene‐1,4‐diol monoesters, which can be further acylated to the diacetate.[9]
B. Palladium-Catalyzed Addition to Alkynes: An alternative route involves the palladium-catalyzed addition of alkylboronic acids to but-2-yne-1,4-diyl diacetate (CAS 1573-17-7)[10]. This reaction proceeds to form the desired 2-substituted (Z)-but-2-ene-1,4-diyl diacetates[11]. The choice of catalyst and reaction conditions is crucial to ensure high cis-selectivity.
Caption: Palladium-catalyzed synthesis of the (Z)-isomer.
Synthesis of (E)-But-2-ene-1,4-diyl diacetate
The (E)-isomer is generally more thermodynamically stable, and its synthesis can often be achieved through more conventional methods.
Experimental Protocol: Acetylation of 1,4-Butanediol A common method for preparing the (E)-isomer is through the reaction of 1,4-butanediol with acetic anhydride in the presence of an alkaline catalyst[4]. The specific geometry of the butanediol precursor (i.e., (E)-but-2-ene-1,4-diol) will dictate the final product stereochemistry.
-
Reaction Setup: Charge a reaction vessel with (E)-but-2-ene-1,4-diol and a suitable solvent.
-
Catalyst Addition: Introduce an alkaline catalyst (e.g., pyridine or a tertiary amine) to the mixture.
-
Acylation: Add acetic anhydride dropwise to the cooled reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup and Purification: Upon completion, quench the reaction, perform an aqueous workup to remove excess reagents and catalyst, and purify the crude product via distillation or chromatography to yield (E)-But-2-ene-1,4-diyl diacetate.
Isomerization Reactions
The conversion between isomers is also a relevant transformation. Studies have shown that the (Z)-isomer can be isomerized to the (E)-form using ruthenium-based olefin metathesis catalysts, such as Grubbs and Hoveyda-Grubbs catalysts[12]. This transformation highlights the greater thermodynamic stability of the (E)-isomer.
Spectroscopic Characterization
Unambiguous characterization of the isomers is achieved through standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive tools. The coupling constants (J-values) of the vinylic protons in ¹H NMR are characteristic: larger J-values are typically observed for the trans-(E)-isomer compared to the cis-(Z)-isomer.
-
Infrared (IR) Spectroscopy: The C-H out-of-plane bending vibration for the trans C=C bond in the (E)-isomer typically appears as a strong band around 960-980 cm⁻¹, which is absent in the (Z)-isomer. Both isomers will show strong C=O stretching bands for the acetate groups.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation patterns, which are identical for both isomers, confirming the composition C₈H₁₂O₄[5].
Public databases like PubChem offer spectral data for this compound, which can serve as a reference[5].
Applications in Research and Drug Development
While direct pharmaceutical applications of these diacetates are not prominent, their role as intermediates is significant. They are derived from but-2-ene-1,4-diol, a versatile compound used in the synthesis of pharmaceuticals, plasticizers, and resins[13].
-
Synthetic Intermediates: The diacetate functional groups are excellent leaving groups in palladium-catalyzed allylic substitution reactions, enabling the introduction of a wide range of nucleophiles. The stereochemistry of the starting diacetate allows for precise control over the stereochemical outcome of the product.
-
Precursors to Bioactive Molecules: (Z)-2-butene-1,4-diol monoesters are key intermediates in organic synthesis[11]. The diacetates can be selectively deacylated, often using enzymatic methods with lipases, to produce these valuable mono-functionalized synthons[14]. This enzymatic regioselectivity is a powerful tool for creating complex molecules from simple, symmetric precursors.
-
Diversification of Molecular Scaffolds: The ability to synthesize both (Z) and (E) isomers provides access to a diverse range of molecular geometries, which is crucial in drug discovery for probing interactions with biological targets.
Safety and Handling
Proper handling is essential to ensure laboratory safety.
-
Storage: Store in a cool, dry place away from ignition sources and high temperatures, preferably in a tightly sealed container[2][4].
-
Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation, ingestion, or direct skin contact[4].
-
Hazard Classification: The (Z)-isomer is associated with the GHS07 pictogram, indicating it can be a skin irritant[1].
Always consult the material safety data sheet (MSDS) provided by the supplier for complete and up-to-date safety information.
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A Comprehensive Technical Guide to the Stereoselective Synthesis of (Z)-1,4-But-2-ene Diols from Vinyl-Substituted Cyclic Carbonates
Introduction: The Strategic Importance of (Z)-1,4-But-2-ene Diols in Modern Synthesis
Acyclic (Z)-configured 1,4-diols are highly valuable and versatile building blocks in organic synthesis. Their unique stereochemical arrangement provides a powerful platform for the construction of complex molecular architectures, finding critical applications in the synthesis of natural products, pharmaceuticals, and advanced materials.[1][2] These scaffolds serve as key precursors for a variety of important structural motifs, including vinylcyclopropanes, vinyl glycinols, and lactones.[3] The controlled installation of the (Z)-alkene geometry is paramount, as it dictates the stereochemical outcome of subsequent transformations, yet it remains a significant challenge due to the thermodynamic preference for the (E)-isomer.[4] This guide provides an in-depth exploration of a highly efficient and stereoselective palladium-catalyzed methodology for the synthesis of (Z)-1,4-but-2-ene diols from readily accessible vinyl-substituted cyclic carbonates, with a focus on the underlying mechanistic principles, practical experimental protocols, and applications for research scientists and drug development professionals.
Core Principles: Palladium-Catalyzed Decarboxylative Ring-Opening
The cornerstone of this methodology is a palladium-catalyzed decarboxylative reaction of vinyl-substituted cyclic carbonates, where water serves as a mild and readily available nucleophile.[5] This transformation is characterized by its operational simplicity, high yields, and exceptional (Z)-selectivity, proceeding under ambient conditions without the need for stringent inert atmospheres or specialized additives.[5]
The Catalytic Cycle: A Mechanistic Deep Dive
The reaction proceeds through a well-defined catalytic cycle, initiated by the coordination of a Pd(0) species to the vinyl cyclic carbonate. This is followed by oxidative addition to form a π-allylpalladium intermediate, with concomitant release of carbon dioxide. The subsequent nucleophilic attack by water and reductive elimination furnishes the desired (Z)-1,4-but-2-ene diol and regenerates the active Pd(0) catalyst.
The remarkable (Z)-selectivity of this reaction is attributed to the influence of hyperconjugation within the catalytic intermediate formed after decarboxylation.[5] This electronic interaction dictates the stereochemical outcome of the nucleophilic attack, favoring the formation of the thermodynamically less stable (Z)-isomer.
Figure 1: Simplified catalytic cycle for the palladium-catalyzed synthesis of (Z)-1,4-but-2-ene diols.
Experimental Protocols: A Practical Guide
This section provides a detailed, step-by-step methodology for the synthesis of (Z)-1,4-but-2-ene diols, based on established and validated procedures.
Materials and Methods
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst for this transformation.
-
Solvent: Anhydrous dimethylformamide (DMF) is the solvent of choice.
-
Nucleophile: Deionized water.
-
Substrates: Vinyl-substituted cyclic carbonates can be synthesized from the corresponding vinyl epoxides and carbon dioxide or other carbonating agents.[6]
General Procedure for the Synthesis of (Z)-1,4-But-2-ene Diols
-
To a clean, dry reaction vessel equipped with a magnetic stir bar, add the vinyl-substituted cyclic carbonate (1.0 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Add anhydrous dimethylformamide (DMF) to achieve a substrate concentration of 0.1 M.
-
Add deionized water (1.5 equiv).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (Z)-1,4-but-2-ene diol.
Substrate Scope and Performance
A key advantage of this palladium-catalyzed methodology is its broad substrate scope, accommodating a wide range of functional groups on the vinyl-substituted cyclic carbonate.
| Entry | Substituent (R) on Vinyl Carbonate | Product | Yield (%) | Z:E Ratio |
| 1 | Phenyl | 1a | 95 | >99:1 |
| 2 | 4-Chlorophenyl | 1b | 92 | >99:1 |
| 3 | 4-Methoxyphenyl | 1c | 96 | >99:1 |
| 4 | 2-Thienyl | 1d | 88 | >99:1 |
| 5 | Cyclohexyl | 1e | 85 | >99:1 |
| 6 | n-Butyl | 1f | 82 | >99:1 |
Table 1: Representative substrate scope and yields for the palladium-catalyzed synthesis of (Z)-1,4-but-2-ene diols. Data compiled from representative literature.[5]
Characterization of (Z)-1,4-But-2-ene Diols
The synthesized diols can be thoroughly characterized using standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The protons on the double bond of the (Z)-isomer typically appear as a multiplet in the range of δ 5.5-6.0 ppm. The diastereotopic methylene protons adjacent to the hydroxyl groups often exhibit distinct signals.
-
¹³C NMR Spectroscopy: The olefinic carbons of the (Z)-isomer typically resonate around δ 128-135 ppm.
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl groups. A peak around 1650 cm⁻¹ corresponds to the C=C stretching of the (Z)-alkene.
Applications in Drug Development and Complex Molecule Synthesis
The stereochemically defined (Z)-1,4-but-2-ene diols are valuable intermediates in the synthesis of biologically active molecules. For instance, they can serve as precursors for the synthesis of certain antiviral and anticancer agents.[1] The diol functionality allows for further synthetic manipulations, such as oxidation to lactones or conversion to other functional groups, enabling the construction of complex molecular frameworks. One notable application is in the synthesis of β-aryl-γ-butyrolactones, which are present in a number of natural products with interesting biological activities.[5]
Troubleshooting and Considerations
-
Low Yields: Incomplete conversion may be due to catalyst deactivation. Ensure the use of high-purity catalyst and anhydrous solvent. If the issue persists, a slight increase in catalyst loading or reaction temperature may be beneficial.
-
Formation of (E)-isomer: While the reaction is highly (Z)-selective, the formation of the (E)-isomer can occur. This may be influenced by the ligand on the palladium catalyst. Screening of different phosphine ligands can sometimes improve the stereoselectivity.
-
Side Reactions: Potential side reactions include the formation of regioisomeric products. Careful control of reaction conditions, particularly temperature, can help minimize these unwanted byproducts.
Conclusion and Future Outlook
The palladium-catalyzed stereoselective synthesis of (Z)-1,4-but-2-ene diols from vinyl-substituted cyclic carbonates represents a powerful and practical tool for organic chemists. Its operational simplicity, broad substrate scope, and high stereoselectivity make it an attractive method for accessing these valuable synthetic intermediates. Future research in this area may focus on the development of enantioselective variants of this reaction, further expanding its utility in the synthesis of chiral molecules for the pharmaceutical and agrochemical industries. The exploration of other transition metal catalysts for this transformation could also unveil novel reactivity and selectivity patterns.
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A Senior Application Scientist's Guide to the Regioselective Enzymatic Hydrolysis of But-2-ene-1,4-diyl Diacetate and its Derivatives using Porcine Pancreas Lipase
Foreword: Embracing Biocatalysis for Precision Synthesis
In the landscape of modern synthetic chemistry, particularly within pharmaceutical development, the demand for selective, efficient, and sustainable methodologies is paramount. Traditional chemical routes for the modification of complex molecules often necessitate arduous protection-deprotection strategies and can suffer from a lack of selectivity, leading to challenging purification processes. Biocatalysis, with its inherent specificity and operation under mild conditions, presents a powerful alternative. This guide provides an in-depth technical exploration of the enzymatic hydrolysis of meso-diacetates, specifically focusing on but-2-ene-1,4-diyl diacetate and its 2-aryl derivatives, using the versatile and robust enzyme, Porcine Pancreas Lipase (PPL).
Our objective is to move beyond a simple recitation of protocol steps. Instead, this document is structured to provide a causal understanding of the experimental choices, to equip you, the practicing scientist, with the foundational knowledge to not only replicate the described methods but also to adapt and troubleshoot them for your own unique substrates and research goals. We will delve into the mechanistic underpinnings of PPL-catalyzed hydrolysis, provide detailed, field-tested protocols, and discuss the critical parameters that govern the success of this regioselective transformation—a key step in the synthesis of valuable chiral building blocks.
Introduction: The Strategic Advantage of Porcine Pancreas Lipase in Asymmetric Synthesis
Porcine Pancreas Lipase (PPL, EC 3.1.1.3) is a serine hydrolase that has long been a workhorse in organic synthesis.[1][2] Its physiological role is the hydrolysis of triglycerides, but its utility extends far beyond, encompassing a broad spectrum of esterification, transesterification, and hydrolysis reactions.[3] A key feature of PPL, and lipases in general, is its action at an oil-water interface, a phenomenon known as interfacial activation.[4] This property, combined with its often-pronounced stereoselectivity, makes it an excellent catalyst for the kinetic resolution of racemic mixtures and the asymmetric desymmetrization of meso or prochiral compounds.
The substrate of interest, this compound, is a meso compound. The two primary acetate groups are chemically equivalent in an achiral environment but are enantiotopic. A selective hydrolysis of one of these groups over the other breaks the symmetry of the molecule, leading to a chiral monoacetate product. This transformation is a valuable strategy for accessing enantiomerically enriched synthons, which are critical intermediates in the synthesis of bioactive molecules.[5][6]
This guide will focus on the regioselective hydrolysis of 2-aryl substituted (Z)-but-2-ene-1,4-diyl diacetates, a reaction that has been shown to proceed with high efficiency and selectivity to yield the corresponding 2-aryl-4-hydroxy-2-butenyl acetates.[6][7] This specific transformation highlights the power of PPL to differentiate between sterically and electronically similar functional groups within a molecule.
The Catalytic Mechanism: A Serine Hydrolase at Work
The catalytic activity of PPL is centered around a classic Ser-His-Asp catalytic triad within its active site. The hydrolysis of an ester bond proceeds through a two-step process involving the formation of a covalent acyl-enzyme intermediate.
Step 1: Acylation (Formation of the Acyl-Enzyme Intermediate)
-
The serine residue, activated by the histidine and aspartate residues, acts as a nucleophile, attacking the carbonyl carbon of the ester substrate.
-
This forms a tetrahedral intermediate which then collapses, releasing the alcohol portion of the ester and forming a covalent acyl-enzyme intermediate.
Step 2: Deacylation (Hydrolysis and Enzyme Regeneration)
-
A water molecule, activated by the histidine residue, acts as a nucleophile and attacks the carbonyl carbon of the acyl-enzyme intermediate.
-
A second tetrahedral intermediate is formed.
-
This intermediate collapses, releasing the carboxylic acid product and regenerating the active serine residue, ready for another catalytic cycle.
The regioselectivity observed in the hydrolysis of substrates like 2-aryl-(Z)-but-2-ene-1,4-diyl diacetate is determined by how the substrate docks into the enzyme's active site. The steric and electronic properties of the substrate and the topography of the active site dictate which of the two enantiotopic acetate groups is preferentially positioned for nucleophilic attack by the catalytic serine.
Figure 1: Catalytic cycle of PPL-mediated ester hydrolysis.
Experimental Protocol: A Self-Validating Workflow
This protocol is a synthesis of established methods for the regioselective hydrolysis of 2-aryl-(Z)-but-2-ene-1,4-diyl diacetates.[6][7] The core principle of a self-validating system is to have integrated checkpoints to monitor reaction progress and confirm product identity.
Materials and Reagents
-
Substrate: 2-Aryl-(Z)-but-2-ene-1,4-diyl diacetate (e.g., 2-phenyl-(Z)-but-2-ene-1,4-diyl diacetate)
-
Enzyme: Porcine Pancreas Lipase (PPL), Type II (e.g., Sigma-Aldrich, Cat. No. L3126)[8][9]
-
Solvents:
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate Buffer (PB), 1/15 M, pH 7.0
-
Ethyl acetate, reagent grade
-
Hexane, reagent grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Analytical Equipment:
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
High-Performance Liquid Chromatography (HPLC) with a chiral column (for enantioselectivity analysis, if applicable)
-
Step-by-Step Methodology
Figure 2: General experimental workflow for PPL-catalyzed hydrolysis.
-
Preparation of Solvent System: Prepare a 1:1 (v/v) mixture of DMSO and 1/15 M phosphate buffer (pH 7.0). For example, mix 10 mL of DMSO with 10 mL of the phosphate buffer.
-
Reaction Setup:
-
In a suitable flask, dissolve the 2-aryl-(Z)-but-2-ene-1,4-diyl diacetate substrate (e.g., 1 mmol) in the 1:1 DMSO/PB solvent mixture (e.g., 6 mL for a 1 mmol scale reaction).[7]
-
Add Porcine Pancreas Lipase (PPL) Type II. A typical loading is 100% by weight relative to the substrate (100 w/w%).[6][7] For 1 mmol of a substrate with a molecular weight of ~250 g/mol , this would be 250 mg of PPL.
-
Stir the resulting suspension at room temperature.
-
-
Reaction Monitoring (Checkpoint 1):
-
Monitor the progress of the reaction by TLC. The starting diacetate will be less polar than the monoacetate product, which in turn is less polar than the diol by-product. Use a solvent system like 3:1 Hexane:Ethyl Acetate.
-
Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture. The disappearance of the starting material spot and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 48 hours.[7]
-
-
Workup and Extraction:
-
Once the reaction is complete, add ethyl acetate to the reaction mixture to dilute it and quench the enzymatic reaction.
-
Filter the mixture to remove the insoluble enzyme.
-
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. This removes residual DMSO and acidic by-products.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporation).
-
-
Purification:
-
Purify the crude product by silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate to separate the desired monoacetate from any unreacted starting material and the diol by-product.
-
-
Characterization and Validation (Checkpoint 2):
-
Confirm the structure and purity of the isolated product using ¹H and ¹³C NMR spectroscopy.[5][7] The appearance of a hydroxyl proton signal and the change in chemical shifts of the methylene protons adjacent to the ester and newly formed alcohol groups will confirm the successful hydrolysis.
-
For a comprehensive analysis, techniques like Mass Spectrometry and IR Spectroscopy can also be employed.[6]
-
Results and Discussion: Interpreting the Outcome
The PPL-catalyzed hydrolysis of 2-aryl-(Z)-but-2-ene-1,4-diyl diacetates has been shown to be highly regioselective, affording the corresponding 2-aryl-4-hydroxy-2-butenyl acetates in good to excellent yields.[6][7]
Table 1: Representative Yields for PPL-Catalyzed Hydrolysis of 2-Aryl-(Z)-but-2-ene-1,4-diyl Diacetates
| Entry | Aryl Substituent (Ar) | Product Yield (%) | Reference |
|---|---|---|---|
| 1 | Phenyl | 89 | [7] |
| 2 | 4-Methoxyphenyl | 78 | [6] |
| 3 | 4-Methylphenyl | 77 | [6] |
| 4 | 4-Fluorophenyl | 94 | [6] |
| 5 | 4-Chlorophenyl | 68 | [6] |
| 6 | 2-Methylphenyl | 95 |[6] |
Conditions: 100 w/w% PPL in 1:1 DMSO/PB at room temperature for 48 hours.[6][7]
The data indicates that the reaction is tolerant of both electron-donating and electron-withdrawing substituents on the aromatic ring. The high yields underscore the efficiency of this biocatalytic method. The remarkable regioselectivity, with no formation of the isomeric 3-aryl monoacetates reported, highlights the precise control exerted by the enzyme's active site.[7]
Factors Influencing Reaction Success
-
Solvent System: The use of a co-solvent system like DMSO/water is crucial. DMSO helps to solubilize the organic substrate, while the aqueous buffer is necessary for the hydrolytic activity of the enzyme. The pH of the buffer should be maintained near the optimal pH for PPL activity, which is typically in the neutral to slightly alkaline range (pH 7-8).[8]
-
Enzyme Loading: High enzyme loading (e.g., 100 w/w%) is often used in these preparations to ensure reasonable reaction times.[6][7] For process optimization, this could be a parameter to investigate and potentially reduce.
-
Substrate Structure: The steric and electronic nature of the substrate can influence the reaction rate and, in some cases, the selectivity. While the reported examples show broad tolerance, highly hindered substrates may react more slowly.
Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Inactive enzyme, incorrect pH, or poor substrate solubility.
-
Solution: Verify the activity of the PPL batch. Ensure the buffer pH is correct. Try altering the co-solvent or increasing its proportion to improve substrate solubility.
-
-
Formation of Diol By-product:
-
Cause: Over-reaction due to prolonged reaction time or high enzyme activity.
-
Solution: Monitor the reaction more frequently using TLC and stop the reaction as soon as the starting material is consumed. Reducing the enzyme loading or reaction temperature can also temper the reaction rate.
-
-
Enantioselectivity (for Kinetic Resolutions):
-
While this guide focuses on regioselective hydrolysis of a meso-diacetate, PPL is often used for kinetic resolution of racemic esters.[10] In such cases, achieving high enantiomeric excess (e.e.) requires stopping the reaction at or near 50% conversion.[11][12] The optimal stopping point must be determined empirically for each new substrate.
-
Conclusion and Future Outlook
The use of Porcine Pancreas Lipase for the hydrolysis of this compound derivatives represents a robust, highly selective, and practical method for the synthesis of valuable chiral monoacetate building blocks. The mild reaction conditions, high yields, and exceptional regioselectivity make it an attractive alternative to conventional chemical methods.
As a Senior Application Scientist, I encourage the adoption of such biocatalytic tools. They are not merely "green" alternatives but are powerful instruments of precision synthesis. The future of this field lies in enzyme engineering to tailor selectivity for non-natural substrates and in the development of robust immobilized enzyme preparations for improved reusability and process scalability, further broadening the industrial applicability of these remarkable catalysts.
References
- Eremeev, N. L., & Zaitsev, S. Y. (2016). Porcine Pancreatic Lipase as a Catalyst in Organic Synthesis. Mini-Reviews in Organic Chemistry, 13(1), 78-85.
- Ingenta Connect. (2016). Porcine Pancreatic Lipase as a Catalyst in Organic Synthesis. Mini-Reviews in Organic Chemistry, 13(1), 78-85.
- ResearchGate. (2016). Porcine Pancreatic Lipase as a Catalyst in Organic Synthesis. Mini-Reviews in Organic Chemistry.
- ResearchGate. (n.d.). Porcine Pancreatic Lipase as a Catalyst in Organic Synthesis. Mini-Reviews in Organic Chemistry.
- ResearchGate. (n.d.). Hydrolysis of 2-substituted (Z)-but-2-ene-1,4-diyl diacetates 3 in the presence of PPL a). From: Preparation of the Monoacylates of 2-Substituted (Z)-But-2-ene-1,4-diols Using Porcine Pancreas Lipase.
- ResearchGate. (2009). Regioselective Acetylation of 2-Aryl-2-butene-1,4-diols and Hydrolysis of Their Diacetates Using Porcine Pancreas Lipase. Chemistry Letters, 38(9), 940-941.
- ResearchGate. (n.d.). Hydrolysis of 2-aryl-2-butene-1,4-diyl diacetates 2a-2g in the presence of PPL a.
- Imai, N., et al. (2016). Preparation of the Monoacylates of 2-Substituted (Z)-But-2-ene-1,4-diols Using Porcine Pancreas Lipase. Bulletin of the Chemical Society of Japan, 89(2).
- Sigma-Aldrich. (n.d.). Lipase from porcine pancreas (L0382) - Enzyme Assay.
- Molecular Depot. (n.d.).
- ResearchGate. (n.d.). Efficient kinetic resolution of 1-(2-arylthiazol-4-yl)ethanols and their acetates using lipase B from Candida antarctica. Heterocycles, 32.
- Organocatalytic kinetic resolution of 1,5-dicarbonyl compounds through a retro-Michael reaction. (2023). PMC - NIH.
- Dynamic kinetic resolution in asymmetric synthesis. (n.d.). Wikipedia.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Porcine Pancreatic Lipase as a Catalyst in Organic Synthesis: Ingenta Connect [ingentaconnect.com]
- 3. Porcine Pancreatic Lipase as a Catalyst in Organic Synthesis: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. moleculardepot.com [moleculardepot.com]
- 10. researchgate.net [researchgate.net]
- 11. Organocatalytic kinetic resolution of 1,5-dicarbonyl compounds through a retro-Michael reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dynamic kinetic resolution in asymmetric synthesis - Wikipedia [en.wikipedia.org]
Methodological & Application
The Strategic Application of But-2-ene-1,4-diyl Diacetate in Diels-Alder Cycloadditions: A Technical Guide
For the modern synthetic chemist, the Diels-Alder reaction remains a cornerstone for the construction of complex cyclic systems with remarkable stereocontrol. This [4+2] cycloaddition, a concerted reaction between a conjugated diene and a dienophile, offers an elegant and atom-economical pathway to six-membered rings.[1] Within the vast arsenal of dienophiles, but-2-ene-1,4-diyl diacetate presents itself as a versatile and functionalized building block. This guide provides an in-depth exploration of its application, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Unveiling the Dienophile: cis- and trans-But-2-ene-1,4-diyl Diacetate
This compound exists as two geometric isomers: cis and trans. The spatial arrangement of the acetoxy groups profoundly influences the molecule's stability and, consequently, its reactivity in Diels-Alder reactions. The cis-isomer is sterically more strained and therefore less stable than the trans-isomer, rendering it the more reactive dienophile.[2] This difference in reactivity can be strategically exploited to control reaction outcomes. The electron-withdrawing nature of the acetate moieties enhances the electrophilicity of the double bond, a key factor for a successful "normal-demand" Diels-Alder reaction where the dienophile is electron-poor and the diene is electron-rich.[3]
Mechanistic Considerations and Stereoselectivity
The Diels-Alder reaction proceeds through a concerted, cyclic transition state, meaning all bond-forming and bond-breaking events occur in a single step.[4] A critical aspect of this reaction is its stereospecificity; the stereochemistry of the dienophile is retained in the cyclohexene product.[5] Thus, cis-but-2-ene-1,4-diyl diacetate will yield a product with cis-substituents at the newly formed stereocenters, while the trans-isomer will lead to a trans-substituted product.
A key stereochemical outcome in many Diels-Alder reactions is the preference for the endo product over the exo product, a phenomenon known as the Alder Endo Rule.[4] This preference is attributed to secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing π-system of the diene in the transition state.
Application Note 1: Synthesis of a Hindered Bicyclic System with cis-But-2-ene-1,4-diyl Diacetate
This protocol details the synthesis of a sterically hindered Diels-Alder adduct using cis-1,4-diacetoxy-2-butene and 3,6-dibromophencyclone, based on the work of Rosmarion et al.[6] This example highlights the utility of this dienophile in constructing complex molecular architectures.
Experimental Protocol:
Materials:
-
cis-1,4-Diacetoxy-2-butene
-
3,6-Dibromophencyclone
-
Toluene, anhydrous
-
Hexane, for washing
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Apparatus for vacuum filtration (Büchner funnel, filter flask)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,6-dibromophencyclone (1.0 eq) in anhydrous toluene.
-
Addition of Dienophile: To the stirred solution, add cis-1,4-diacetoxy-2-butene (1.1 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the intensely colored 3,6-dibromophencyclone can also serve as a visual indicator of reaction progression.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Reduce the solvent volume using a rotary evaporator.
-
Isolation and Purification: The crude product can be purified by recrystallization or column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure Diels-Alder adduct.
-
Characterization: The structure and purity of the adduct should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[6]
Causality and Self-Validation:
-
The use of a slight excess of the dienophile ensures complete consumption of the valuable diene.
-
Anhydrous solvent is crucial to prevent potential side reactions, such as hydrolysis of the acetate groups.
-
Monitoring by TLC is a critical step to determine the reaction endpoint, preventing the formation of degradation products from prolonged heating.
-
Spectroscopic characterization provides definitive proof of the desired product formation and its stereochemistry, thus validating the success of the protocol.
Application Note 2: Representative Protocol for the Reaction with a Cyclic Diene (Cyclopentadiene)
Cyclic dienes, such as cyclopentadiene, are particularly reactive in Diels-Alder reactions as they are locked in the required s-cis conformation.[3] This protocol provides a general method for the reaction of cis-but-2-ene-1,4-diyl diacetate with freshly cracked cyclopentadiene.
Experimental Protocol:
Materials:
-
Dicyclopentadiene
-
cis-1,4-Diacetoxy-2-butene
-
Ethyl acetate
-
Hexane
-
Distillation apparatus for cracking dicyclopentadiene
-
Reaction tube or small flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Preparation of Cyclopentadiene: Freshly distill cyclopentadiene from dicyclopentadiene immediately before use. Caution: This process involves high temperatures and should be performed in a well-ventilated fume hood.
-
Reaction Setup: In a reaction tube or small flask, dissolve cis-1,4-diacetoxy-2-butene (1.0 eq) in a minimal amount of ethyl acetate.
-
Addition of Diene: Cool the solution in an ice bath and add the freshly distilled cyclopentadiene (1.2 eq) dropwise with stirring.
-
Reaction Conditions: Allow the reaction to proceed at room temperature with continued stirring. The reaction is typically exothermic and proceeds rapidly. Monitor the reaction by TLC.
-
Work-up and Isolation: Once the reaction is complete, the product can often be induced to crystallize by the addition of a less polar solvent like hexane and cooling. The solid product can then be collected by vacuum filtration, washed with cold hexane, and dried.
-
Characterization: Confirm the structure of the bicyclic adduct using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Data Presentation: Reactivity Comparison of cis and trans Isomers
| Property/Application | cis-1,4-Diacetoxy-2-butene | trans-1,4-Diacetoxy-2-butene | Reference |
| Relative Stability | Less stable | More stable | [2] |
| General Reactivity | More reactive | Less reactive | [2] |
| Diels-Alder Reaction | Acts as a cis-dienophile, leading to cis-adducts | Acts as a trans-dienophile, leading to trans-adducts | [2] |
The Role of Lewis Acid Catalysis
Diels-Alder reactions can often be accelerated, and their selectivity enhanced, through the use of Lewis acid catalysts.[7] Lewis acids, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), coordinate to the electron-withdrawing group of the dienophile. This coordination increases the dienophile's electrophilicity, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction. While specific protocols for Lewis acid-catalyzed Diels-Alder reactions with this compound are not abundant in the literature, the general principle can be applied. A catalytic amount of a Lewis acid can be added to the reaction mixture at low temperatures to potentially improve reaction rates and yields, particularly with less reactive dienes.
Visualizing the Process
Diels-Alder Reaction Mechanism
Caption: Concerted mechanism of the Diels-Alder reaction.
Experimental Workflow
Caption: General experimental workflow for Diels-Alder reactions.
Conclusion
cis- and trans-But-2-ene-1,4-diyl diacetate are valuable dienophiles for the synthesis of functionalized six-membered rings via the Diels-Alder reaction. The choice between the isomers allows for the stereospecific construction of either cis- or trans-substituted cyclohexene derivatives. The higher reactivity of the cis-isomer makes it particularly useful for reactions with a wide range of dienes. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize these versatile building blocks in their synthetic endeavors, from fundamental research to the development of novel therapeutics.
References
-
Rosmarion, K., Tokhunts, R., & Rothchild, R. (2005). Diels-alder adducts of 3,6-dibromophencyclone with symmetrical 1,4-disubstituted-cis-2-butenes: comparisons with the adduct of phencyclone and N-benzylmaleimide, and one-dimensional and two-dimensional nuclear magnetic resonance studies and ab initio structure calculations. Applied spectroscopy, 59(3), 366-75. Available at: [Link].
- [This reference is not available].
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-
LibreTexts. 1.3: Diels-Alder_Reactions. Available at: [Link].
- [This reference is not available].
-
Chemistry Steps. Diels Alder Reaction: Dienes and Dienophiles. Available at: [Link].
- [This reference is not available].
-
Wikipedia. Diels–Alder reaction. Available at: [Link].
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- [This reference is not available].
- [This reference is not available].
- [This reference is not available].
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-
LibreTexts. 14.13: Specific Rules Governing the Diels–Alder Reaction. Available at: [Link].
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Diels-alder adducts of 3,6-dibromophencyclone with symmetrical 1,4-disubstituted-cis-2-butenes: comparisons with the adduct of phencyclone and N-benzylmaleimide, and one-dimensional and two-dimensional nuclear magnetic resonance studies and ab initio structure calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Note: Synthesis of α,ω-Difunctional Monomers via Cross-Metathesis of Methyl Oleate with cis-2-Butene-1,4-diyl Diacetate
Introduction
The transition towards a sustainable chemical industry necessitates the use of renewable feedstocks for the production of value-added chemicals and materials. Vegetable oils, rich in fatty acid esters, represent a key class of bio-based resources.[1] Olefin metathesis has emerged as a transformative technology for the oleochemical industry, enabling the efficient conversion of unsaturated fatty acid derivatives into valuable platform chemicals.[1][2]
This application note provides a comprehensive guide to the synthesis of two α,ω-difunctional monomers, methyl 11-acetoxyundec-9-enoate and undec-2-enyl acetate, through the ruthenium-catalyzed cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate.[3][4] These monomers are versatile building blocks for the synthesis of advanced polymers, such as polyesters and polyamides, from sustainable sources.[3][4][5][6] We present the underlying mechanistic principles, a detailed experimental protocol with field-proven insights, and methods for product characterization.
Part 1: Principles and Reaction Mechanism
The Olefin Cross-Metathesis Reaction
Olefin metathesis is a catalytic reaction that involves the cleavage and reformation of carbon-carbon double bonds between two alkene molecules.[7] Cross-metathesis (CM), specifically, is the reaction between two different olefins.[8] In this application, we focus on the reaction between methyl oleate, an internal C18 fatty acid methyl ester, and cis-2-butene-1,4-diyl diacetate, a symmetrical, functionalized internal olefin.
The primary objective is to maximize the formation of the two desired cross-metathesis products. However, a significant competing reaction is the self-metathesis of methyl oleate, which yields octadec-9-ene and dimethyl octadec-9-enedioate.[3] To favor the desired cross-metathesis pathway, an excess of the more accessible partner, cis-2-butene-1,4-diyl diacetate, is employed, in accordance with Le Châtelier's principle.
Reaction Scheme: The overall transformation is outlined below, illustrating both the desired cross-metathesis and the competing self-metathesis pathways.
-
Reactants: Methyl Oleate (1) and cis-2-Butene-1,4-diyl Diacetate (2)
-
Cross-Metathesis Products: Methyl 11-acetoxyundec-9-enoate (3) and Undec-2-enyl acetate (4)
-
Self-Metathesis Products: Octadec-9-ene (5) and Dimethyl octadec-9-enedioate (6)
The Catalytic Cycle: Chauvin Mechanism
The reaction proceeds via the generally accepted Chauvin mechanism, which was a key discovery leading to the 2005 Nobel Prize in Chemistry.[7][9] The cycle is initiated by the reaction of a ruthenium alkylidene catalyst (e.g., a Grubbs-type catalyst) with one of the olefin substrates. This involves a series of [2+2] cycloaddition and cycloreversion steps via a key metallocyclobutane intermediate.
Caption: Catalytic cycle for olefin cross-metathesis via the Chauvin mechanism.
Part 2: Experimental Protocol
This protocol is designed to be a self-validating system. Adherence to the described procedures for reagent purity and inert atmosphere techniques is critical for reproducibility and success.
Materials and Equipment
-
Reactants: Methyl Oleate (≥99%), cis-2-butene-1,4-diyl diacetate (≥98%)
-
Catalyst: Grubbs 2nd Generation Catalyst ([1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium) or Hoveyda-Grubbs 2nd Generation Catalyst.
-
Solvent: Anhydrous Toluene (packaged under inert gas)
-
Quenching Agent: Ethyl vinyl ether
-
Purification: Silica gel (for column chromatography), Hexane, Ethyl Acetate
-
Equipment: Schlenk line or glovebox, Schlenk flasks, magnetic stirrer/hotplate, rotary evaporator, glass syringes, cannulas, standard laboratory glassware.
Safety Precautions
Ruthenium-based metathesis catalysts are air-sensitive and flammable solids.[10][11] They must be handled with care under an inert atmosphere. Always consult the Safety Data Sheet (SDS) before use.[10][11][12]
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and safety glasses with side shields at all times.[13][12]
-
Handling: All manipulations of the catalyst should be performed in a glovebox or on a Schlenk line.[13] Avoid creating and inhaling dust.[11][12]
-
Storage: Store catalysts in a tightly sealed container under an inert atmosphere in a cool, dry place, typically at 2-8°C.[10][13]
-
Disposal: Dispose of catalyst residues and contaminated materials as hazardous waste according to local regulations.[11]
Caption: Safe handling workflow for air-sensitive metathesis catalysts.
Reagent Preparation
Causality: Catalyst activity and lifetime are highly sensitive to impurities. Oxygen, water, and peroxides can irreversibly deactivate the ruthenium catalyst. Substrates containing even trace amounts of these impurities will lead to poor or no conversion.
-
Methyl Oleate Purification: While technical grade methyl oleate can be used, higher purity yields more predictable results.[6][14] Purify commercial methyl oleate by passing it through a short plug of activated alumina to remove peroxides, followed by drying over molecular sieves.
-
Solvent Preparation: Use anhydrous, degassed solvent. Anhydrous toluene from a commercial supplier (e.g., Acrosure™ or Pure-Solv™) is recommended. If not available, dry toluene over sodium/benzophenone and distill under nitrogen. Degas the solvent by sparging with argon or nitrogen for at least 30 minutes prior to use.
Step-by-Step Reaction Procedure
This protocol is based on optimized conditions reported in the literature.[3][5]
-
Reactor Setup: Assemble a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the entire apparatus under vacuum and backfill with argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction.
-
Add Reactants:
-
To the flask, add methyl oleate (e.g., 0.50 g, ~1.7 mmol).
-
Using a syringe, add cis-2-butene-1,4-diyl diacetate in an 8-fold molar excess (e.g., 2.34 g, ~13.6 mmol).
-
Add 20 mL of anhydrous, degassed toluene via cannula transfer.
-
-
Initiate Reaction:
-
Heat the stirred solution to 50 °C in an oil bath.
-
In a separate vial under inert atmosphere, weigh the Grubbs 2nd Generation catalyst (target a loading of 0.1-0.5 mol%). For this scale, ~10 mg would be appropriate.
-
Add the catalyst to the stirring reaction mixture. An efficient transfer can be achieved by dissolving the catalyst in a small amount (1-2 mL) of anhydrous toluene and transferring the solution via cannula.
-
-
Reaction Monitoring:
-
Allow the reaction to proceed at 50 °C for 5 hours.
-
Monitor the consumption of methyl oleate by taking small aliquots at time intervals (e.g., 1h, 3h, 5h) via a syringe. Quench the aliquot with a drop of ethyl vinyl ether and analyze by GC-MS or TLC (stain with potassium permanganate).
-
-
Work-up and Isolation:
-
After 5 hours (or upon completion as indicated by monitoring), cool the reaction to room temperature.
-
Add ~1 mL of ethyl vinyl ether to the flask and stir for 30 minutes to quench the catalyst by reacting with the active ruthenium species.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude residue contains the desired products, unreacted diacetate, and catalyst byproducts. Purify the mixture using silica gel column chromatography. A gradient elution system of hexane/ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity) is typically effective for separating the products.[15]
-
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. tandfonline.com [tandfonline.com]
- 3. BJOC - The cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate and the influence of protecting groups [beilstein-journals.org]
- 4. The cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate and the influence of protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cross-metathesis of technical grade methyl oleate for the synthesis of bio-based polyesters and polyamides - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Cross Metathesis [organic-chemistry.org]
- 9. chem.tamu.edu [chem.tamu.edu]
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- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Palladium-Catalyzed Asymmetric Allylic Alkylation of meso-But-2-ene-1,4-diyl Diacetate
I. Introduction: The Power of Desymmetrization in Asymmetric Synthesis
The Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) stands as a cornerstone of modern synthetic chemistry, offering a versatile and powerful method for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds.[1][2][3] Pioneered and extensively developed by chemists like Jiro Tsuji and Barry M. Trost, this reaction has transformed the synthesis of complex chiral molecules.[4] A particularly elegant and atom-economical variant of this methodology is the desymmetrization of meso-compounds.
This guide focuses on the application of cis-but-2-ene-1,4-diyl diacetate, a readily available meso-dielectrophile, in Pd-catalyzed AAA. In this process, a prochiral starting material is converted into a valuable, highly functionalized chiral building block. The two acetate leaving groups are enantiotopic; the chiral catalyst selectively activates one over the other, breaking the substrate's symmetry and setting a new stereocenter with high fidelity.[5][6] The resulting enantiomerically enriched products are versatile intermediates for the synthesis of numerous biologically active compounds, including cyclopentanoids, carbocyclic nucleoside analogues, and various natural products.[3][7][8]
II. Mechanistic Rationale: The Catalytic Cycle and Enantiodiscrimination
The efficacy of this transformation is rooted in the well-established Tsuji-Trost catalytic cycle.[4] Understanding this mechanism is critical for rational troubleshooting and optimization. The process relies on a "double inversion" stereochemical pathway, which ultimately results in a net retention of configuration at the reacting carbon.[9][10]
The Key Steps:
-
Pd(0) Coordination & Oxidative Addition: A Pd(0) complex, rendered chiral by a suitable ligand, coordinates to the double bond of the meso-diacetate. This is followed by the oxidative addition of palladium into one of the allylic C-O bonds. This step is the primary point of enantiodiscrimination.[6] The chiral ligand creates a sterically and electronically biased environment, dictating which of the two enantiotopic acetate groups is preferentially ionized to form a chiral (η³-allyl)palladium(II) intermediate.[5][9]
-
Nucleophilic Attack: A "soft" nucleophile (typically from a pronucleophile with a pKa < 25) performs an outer-sphere attack on one of the termini of the π-allyl complex.[10][11] This attack generally occurs on the face opposite to the palladium metal, resulting in a second stereochemical inversion.
-
Product Formation & Catalyst Regeneration: Upon nucleophilic addition, the chiral product is liberated, and the Pd(0) catalyst is regenerated, ready to re-enter the catalytic cycle.
Caption: Catalytic cycle for the desymmetrization of a meso-diacetate.
III. Core Components for Success: A Scientist's Perspective
The outcome of the reaction—yield, enantioselectivity, and even reaction rate—is highly dependent on the careful selection of each component.
-
Palladium Precatalyst: The most common source of Pd(0) is tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). It is stable to air but should be stored under inert gas and used in a glovebox or with Schlenk techniques for best results. Allylpalladium chloride dimer ([Pd(allyl)Cl]₂) is also frequently used.
-
Chiral Ligands: The choice of ligand is paramount. For the desymmetrization of meso-electrophiles, the Trost ligands, which are based on a C₂-symmetric trans-1,2-diaminocyclohexane (DACH) backbone, are exceptionally effective.[1][4] The (R,R) and (S,S) enantiomers of the ligand provide access to either enantiomer of the product. The ligand's "chiral pocket" effectively shields one face of the π-allyl intermediate, directing the incoming nucleophile to the opposite face.
-
The Substrate: cis-But-2-ene-1,4-diyl diacetate is the prochiral electrophile. Its purity is important, as impurities can interfere with the catalyst. It can be synthesized from cis-but-2-ene-1,4-diol and acetic anhydride.
-
Nucleophiles: This reaction is compatible with a wide array of "soft" nucleophiles.[1]
-
Carbon Nucleophiles: Stabilized carbanions are the most common. Examples include dialkyl malonates, β-ketoesters, nitroalkanes, and sulfones.[1][12][13]
-
Nitrogen Nucleophiles: Phthalimide, azides, and certain amines can be used to form chiral allylic amines.[7][14]
-
Oxygen Nucleophiles: Phenols and carboxylic acids serve as effective oxygen nucleophiles for synthesizing chiral allylic ethers and esters.[1]
-
-
Base and Solvent: The base's role is to deprotonate the pronucleophile to generate the active nucleophile in situ. For carbon nucleophiles like dimethyl malonate, a non-nucleophilic base such as triethylamine (TEA) or a stronger base like sodium hydride (NaH) for less acidic pronucleophiles is used. The choice of solvent is critical; anhydrous, degassed solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or toluene are standard.[15] The solvent can influence catalyst solubility, reaction rate, and even enantioselectivity.
IV. Experimental Protocols and Data
A. General Workflow
The protocol requires stringent anhydrous and oxygen-free conditions to protect the Pd(0) catalyst from deactivation.
Caption: General experimental workflow for Pd-catalyzed AAA.
B. Representative Protocol: Alkylation with Dimethyl Malonate
This protocol details the asymmetric alkylation of cis-but-2-ene-1,4-diyl diacetate with dimethyl malonate, a classic example yielding a versatile chiral building block.
Materials and Reagents:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(1R,2R)-N,N'-Bis[2-(diphenylphosphino)benzoyl]-1,2-diaminocyclohexane ((R,R)-Trost Ligand)
-
cis-But-2-ene-1,4-diyl diacetate (1.0 eq)
-
Dimethyl malonate (1.1 - 1.5 eq)
-
Triethylamine (TEA, 2.0 - 2.5 eq)
-
Anhydrous, degassed Dichloromethane (DCM)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Catalyst Formation: To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.01 eq, 1 mol %) and the (R,R)-Trost Ligand (0.03 eq, 3 mol %).
-
Solvent Addition: Add anhydrous, degassed DCM (to make a ~0.1 M solution with respect to the substrate). Stir the resulting solution at room temperature for 15-20 minutes. The solution should turn from a deep purple to a clear yellow/orange, indicating the formation of the active catalyst complex.
-
Substrate Addition: Add cis-but-2-ene-1,4-diyl diacetate (1.0 eq) to the flask via syringe.
-
Nucleophile Addition: In a separate flask, prepare a solution of dimethyl malonate (1.2 eq) and triethylamine (2.2 eq) in a small amount of anhydrous DCM.
-
Reaction Execution: Slowly add the nucleophile solution to the reaction flask via syringe pump over 2-3 hours.
-
Scientist's Insight: Slow addition is crucial. It maintains a low concentration of the nucleophile, preventing potential side reactions such as double alkylation and promoting high enantioselectivity.
-
-
Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting diacetate is consumed (typically 4-12 hours).
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure mono-alkylated product.
-
Analysis: Confirm the structure by ¹H and ¹³C NMR. Determine the enantiomeric excess (% ee) by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
C. Table of Representative Results
The following table summarizes typical conditions and outcomes for the alkylation of cis-but-2-ene-1,4-diyl diacetate with various nucleophiles.
| Nucleophile | Base | Solvent | Temp (°C) | Yield (%) | % ee | Nucleophile Type |
| Dimethyl Malonate | TEA | DCM | 25 | 85-95 | >98 | Carbon |
| Nitromethane | DBU | THF | 0-25 | 70-85 | 90-96 | Carbon[6] |
| Phthalimide | Cs₂CO₃ | THF | 25 | 80-90 | 95-99 | Nitrogen[9] |
| Phenol | K₂CO₃ | Toluene | 25-40 | 75-88 | 92-97 | Oxygen |
| Benzyl Amine | TEA | DCM | 0 | 60-75 | 88-94 | Nitrogen |
Note: Yields and % ee are representative and can vary based on the precise ligand, purity of reagents, and reaction scale.
V. Trustworthiness & Troubleshooting: Field-Proven Insights
A protocol's value lies in its reproducibility. Here are common issues and expert recommendations.
-
Problem: Low or No Conversion.
-
Cause: Inactive catalyst. Pd(0) is sensitive to oxygen.
-
Solution: Ensure all reagents and solvents are rigorously deoxygenated. Use fresh, high-purity Pd₂(dba)₃. Check the integrity of your inert atmosphere setup.
-
-
Problem: Low Enantioselectivity (% ee).
-
Cause 1: Impure chiral ligand.
-
Solution 1: Use a reputable supplier or recrystallize the ligand before use.
-
Cause 2: Reaction temperature is too high, reducing the energetic difference between the diastereomeric transition states.
-
Solution 2: Run the reaction at a lower temperature (e.g., 0 °C or -20 °C), though this may require longer reaction times.
-
Cause 3: The background, non-catalyzed reaction is competing.
-
Solution 3: This is more common with highly reactive nucleophiles. Ensure catalyst loading is sufficient and consider a less coordinating solvent.
-
-
Problem: Formation of Dialkylated Byproduct.
-
Cause: High concentration of the nucleophile or the mono-alkylated product reacting further.
-
Solution: Employ slow addition of the nucleophile via syringe pump. Use a slight excess of the meso-diacetate substrate if the product is particularly valuable.
-
VI. References
-
Tsuji–Trost reaction. Wikipedia. [Link]
-
Aponick, A., et al. (2009). Palladium-Catalyzed Asymmetric Allylic Alkylation of meso- and dl-1,2-Divinylethylene Carbonate. National Center for Biotechnology Information. [Link]
-
Sasai, H., et al. (2006). Catalytic asymmetric desymmetrization of meso-diamide derivatives through enantioselective N-allylation with a chiral pi-allyl Pd catalyst: improvement and reversal of the enantioselectivity. Journal of Organic Chemistry. [Link]
-
Trost, B. M. (2012). Pd and Mo Catalyzed Asymmetric Allylic Alkylation. Organic Process Research & Development. [Link]
-
Trost, B. M., Xu, J., & Schmidt, T. (2008). Ligand Controlled Highly Regio- and Enantioselective Synthesis of α-Acyloxyketones by Palladium-Catalyzed Allylic Alkylation of 1,2-Enediol Carbonates. Journal of the American Chemical Society. [Link]
-
Trost, B. M., Jiao, Z., & Gholami, H. (2021). Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles. Chemical Science. [Link]
-
Trost, B. M., & Li, X. (2017). Pd-catalyzed asymmetric allylic alkylations via C–H activation of N-allyl imines with glycinates. Chemical Science. [Link]
-
Aponick, A., & Tomko, J. A. (2012). Palladium-Catalyzed Asymmetric Allylic Alkylation of Electron-Deficient Pyrroles with Meso Electrophiles. National Center for Biotechnology Information. [Link]
-
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews. [Link]
-
Trost, B. M., & Czabaniuk, L. C. (2014). Palladium-Catalyzed Asymmetric Allylic Alkylations with Toluene Derivatives as Pronucleophiles. National Center for Biotechnology Information. [Link]
-
Trost, B. M. (2004). Asymmetric Allylic Alkylation, an Enabling Methodology. The Journal of Organic Chemistry. [Link]
-
Trost, B. M. (2012). Pd and Mo Catalyzed Asymmetric Allylic Alkylation. National Center for Biotechnology Information. [Link]
-
Trost, B. M., & Toste, F. D. (2003). Palladium-Catalyzed Asymmetric Allylic α-Alkylation of Acyclic Ketones. National Center for Biotechnology Information. [Link]
-
Yang, X.-F., et al. (2013). Palladium-Catalyzed Regio-, Diastereo-, and Enantioselective Allylation of Nitroalkanes with Monosubstituted Allylic Substrates. Journal of Organic Chemistry. [Link]
-
Aponick, A., & Saleh, A. (2012). Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. National Center for Biotechnology Information. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Pd and Mo Catalyzed Asymmetric Allylic Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pd and Mo Catalyzed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Asymmetric Allylic Alkylation of Electron-Deficient Pyrroles with Meso Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Asymmetric Allylic Alkylation of meso- and dl-1,2-Divinylethylene Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Asymmetric Allylic Alkylations with Toluene Derivatives as Pronucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thieme-connect.de [thieme-connect.de]
- 12. Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Palladium-Catalyzed Regio-, Diastereo-, and Enantioselective Allylation of Nitroalkanes with Monosubstituted Allylic Substrates [organic-chemistry.org]
- 14. Catalytic asymmetric desymmetrization of meso-diamide derivatives through enantioselective N-allylation with a chiral pi-allyl Pd catalyst: improvement and reversal of the enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Palladium-Catalyzed Asymmetric Allylic α-Alkylation of Acyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Synthesis of Unsaturated Nitrogen Heterocycles Using But-2-ene-1,4-diyl Diacetate
Introduction: The Strategic Value of a C4 Building Block
Unsaturated nitrogen heterocycles are foundational scaffolds in a vast array of natural products, pharmaceuticals, and advanced materials.[1] The pyrrolidine ring, for instance, is a ubiquitous structure in medicinal chemistry, while pyrroles form the core of essential life molecules like heme and chlorophyll and are integral to modern organic electronics.[1][2][3] The efficient and stereocontrolled synthesis of these structures is a paramount objective in modern organic chemistry.
But-2-ene-1,4-diyl diacetate, available as both cis and trans isomers, has emerged as a highly versatile and powerful C4 building block for constructing these valuable heterocyclic systems.[4][5] Its true synthetic potential is unlocked through transition metal catalysis, primarily with palladium, where it participates in a variety of powerful transformations including allylic substitutions and cycloadditions.[6][7] The acetate groups serve as excellent leaving groups, allowing the carbon backbone to engage with nucleophiles in a controlled and predictable manner. This guide provides an in-depth exploration of its application, focusing on the mechanistic rationale behind key synthetic strategies and offering detailed protocols for researchers in synthetic and medicinal chemistry.
Pillar Synthesis 1: Palladium-Catalyzed [3+2] Cycloaddition for Pyrrolidine Scaffolds
One of the most elegant applications of this compound is in palladium-catalyzed [3+2] cycloaddition reactions to form highly functionalized pyrrolidines.[2][8] In this transformation, the diacetate functions as a synthetic equivalent of a trimethylenemethane (TMM) 1,3-dipole, which reacts with a dipolarophile, typically an imine, to construct the five-membered ring.
Mechanistic Deep Dive: The Tsuji-Trost Pathway to Cycloaddition
The reaction is initiated by the principles of the Tsuji-Trost reaction.[7][9] A Pd(0) catalyst, often generated in situ, undergoes oxidative addition to one of the allylic acetate moieties of this compound. This forms a reactive η³-π-allylpalladium(II) complex. This intermediate is electrophilic and can be attacked by a nucleophile. In the context of the [3+2] cycloaddition, the reaction cascade is more intricate. The initially formed π-allyl complex can be viewed as a zwitterionic 1,3-dipole precursor. The presence of a suitable dipolarophile, such as an N-protected imine, intercepts this reactive species, leading to the formation of the pyrrolidine ring through a concerted or stepwise pathway. The choice of phosphine ligands is critical, as they modulate the reactivity and stability of the palladium intermediates, directly influencing the reaction's efficiency and stereoselectivity.[2]
Caption: Pd-Catalyzed [3+2] Cycloaddition Mechanism.
Stereochemical Control: The Role of Isomers and Ligands
The stereochemistry of the final pyrrolidine product can be precisely controlled. The geometry of the starting diacetate is crucial; the cis isomer is generally more reactive than the trans due to higher ground-state energy from steric strain, making it a preferred substrate for many transformations.[6] For asymmetric synthesis, chiral ligands, such as novel phosphoramidites, are employed. These ligands create a chiral environment around the palladium center, enabling the facial discrimination of the imine and leading to the formation of one enantiomer of the pyrrolidine product in high excess.[2]
Application Protocol 1: Enantioselective Synthesis of a Substituted Pyrrolidine
This protocol is adapted from established literature for the palladium-catalyzed asymmetric [3+2] cycloaddition of a TMM precursor with an N-Boc protected imine.[2]
Materials:
-
(E)-But-2-ene-1,4-diyl diacetate
-
N-Boc protected aldimine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Chiral phosphoramidite ligand (e.g., a derivative of BINOL)
-
n-Butyllithium (n-BuLi)
-
Anhydrous toluene
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Pre-formation: Inside an inert atmosphere glovebox, add Pd(OAc)₂ (5 mol%) and the chiral phosphoramidite ligand (10 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous toluene to dissolve the solids. Stir the mixture at room temperature for 30 minutes. Causality: This step allows for the formation of the active Pd(0) species and the chiral Pd-ligand complex, which is essential for catalysis and enantioselectivity.
-
Reaction Assembly: In a separate flask, dissolve the N-Boc imine (1.0 equiv) in anhydrous toluene.
-
Add the solution of the imine to the flask containing the catalyst.
-
Add (E)-but-2-ene-1,4-diyl diacetate (1.5 equiv) to the reaction mixture.
-
Add n-BuLi (10 mol%) dropwise to the reaction. Causality: n-BuLi acts as a crucial activator or co-catalyst in some TMM cycloaddition variants, facilitating the formation of the reactive dipole.
-
Seal the flask and stir the reaction at the desired temperature (e.g., 40 °C) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired functionalized pyrrolidine.
-
Characterization: Confirm the structure and determine the enantiomeric excess (ee) using chiral HPLC.
Data Presentation: Substrate Scope
The versatility of this method is demonstrated by its tolerance for a wide variety of imine acceptors, providing excellent yields and selectivities.
| Entry | Imine Substituent (R) | Yield (%) | ee (%) | Reference |
| 1 | Phenyl | 95 | 96 | [2] |
| 2 | 4-Methoxyphenyl | 92 | 97 | [2] |
| 3 | 2-Naphthyl | 98 | 94 | [2] |
| 4 | Thienyl | 85 | 95 | [2] |
| 5 | Cyclohexyl | 78 | 90 | [2] |
Pillar Synthesis 2: Tandem Allylation for Fused Heterocycles
Beyond cycloadditions, cis-but-2-ene-1,4-diyl diacetate is an excellent substrate for palladium-catalyzed tandem allylation reactions with bifunctional nucleophiles. This strategy provides a direct route to valuable fused heterocyclic systems.
Conceptual Framework & Workflow
The reaction with 1,2-phenylenediamine is a prime example. The process involves two sequential palladium-catalyzed allylation steps. The first is an intermolecular N-allylation, where one of the amino groups attacks a π-allyl palladium intermediate. This is followed by a second, intramolecular N-allylation, where the remaining amino group attacks the pendant allylic acetate, closing the ring to form the final heterocyclic product.
Caption: Tandem Allylation Workflow.
Application Protocol 2: Synthesis of 1,2,3,4-Tetrahydro-2-vinylquinoxaline
This protocol provides a method for synthesizing a key fused nitrogen heterocycle.[6]
Materials:
-
cis-1,4-Diacetoxy-2-butene
-
1,2-Phenylenediamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a dry, argon-flushed round-bottom flask, add Pd₂(dba)₃ (2.5 mol%), dppp (10 mol%), and K₂CO₃ (2.5 equiv).
-
Add a magnetic stir bar and evacuate and backfill the flask with argon three times. Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Add anhydrous DMF via syringe, followed by 1,2-phenylenediamine (1.0 equiv).
-
Add cis-1,4-diacetoxy-2-butene (1.1 equiv) dropwise to the stirring suspension.
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to obtain the pure tetrahydroquinoxaline derivative.
Pillar Synthesis 3: Dehydrogenative Aromatization to Pyrroles
While palladium catalysis is dominant, other metals can be employed to access different heterocyclic scaffolds. A notable example is the synthesis of pyrroles from the related but-2-ene-1,4-diol, which can be readily obtained from the diacetate by hydrolysis. This approach often involves a dehydrogenative coupling/cyclization with primary amines.
Reaction Pathway
This transformation, often catalyzed by manganese or ruthenium complexes, proceeds through a sequence of alcohol dehydrogenation to form aldehydes in situ. These aldehydes then condense with a primary amine to form a di-imine intermediate. A subsequent intramolecular cyclization followed by aromatization (losing H₂) yields the stable pyrrole ring.[10] The diacetate serves as a stable, easily handled precursor to the more reactive diol.
Application Protocol 3: Two-Step Synthesis of N-Benzyl-2,5-dimethylpyrrole
This protocol outlines a plausible two-step route from the diacetate.
Step A: Hydrolysis to cis-2-Butene-1,4-diol
-
Dissolve cis-1,4-diacetoxy-2-butene in methanol.
-
Add a catalytic amount of a base (e.g., K₂CO₃) or acid (e.g., HCl).
-
Stir at room temperature until TLC analysis shows complete conversion.
-
Neutralize the reaction, remove the methanol under reduced pressure, and extract the diol into an organic solvent. Dry and concentrate to use in the next step.
Step B: Dehydrogenative Cyclization
-
To a flask containing a suitable catalyst (e.g., a Manganese(III) salen complex, 5 mol%), add the crude cis-2-butene-1,4-diol (1.0 equiv) and benzylamine (1.2 equiv) in a high-boiling solvent like toluene.[10]
-
Heat the mixture to reflux under an inert atmosphere. The reaction liberates hydrogen gas and water.
-
Monitor the reaction until the starting materials are consumed.
-
Cool the reaction, filter off the catalyst if necessary, and concentrate the solvent.
-
Purify the residue by column chromatography to yield the N-benzylpyrrole derivative.
Conclusion
This compound is a cornerstone reagent for the synthesis of unsaturated nitrogen heterocycles. Its ability to act as a TMM precursor in palladium-catalyzed [3+2] cycloadditions offers a powerful and stereocontrollable route to functionalized pyrrolidines. Furthermore, its utility in tandem allylation reactions provides rapid access to complex fused ring systems. By understanding the underlying mechanistic principles of transition metal catalysis, chemists can strategically deploy this C4 building block to construct a diverse and valuable array of nitrogen-containing molecular architectures, accelerating research in drug discovery and materials science.
References
-
Kljajic, M., Schlatzer, T., & Breinbauer, R. (2019). Synthesis of 2-Pyrrolidinones by Palladium-Catalyzed [3+2] Cycloaddition of Isocyanates. Synlett, 30(05), 581-585. [Link]
-
Trost, B. M., & Stambuli, J. P., et al. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society. Available at: [Link]
-
Parsons, A. T., Smith, A. G., Neel, A. J., & Johnson, J. S. (2015). Dynamic Kinetic Asymmetric Synthesis of Substituted Pyrrolidines from Racemic Cyclopropanes and Aldimines: Reaction Development and Mechanistic Insights. Journal of the American Chemical Society, 137(27), 8684–8687. [Link]
-
Kim, H., et al. (2021). Pd-catalyzed [3 + 2] cycloaddition of cyclic ketimines and trimethylenemethanes toward N-fused pyrrolidines bearing a quaternary carbon. Scientific Reports. Available at: [Link]
-
Wikipedia contributors. (2023). Tsuji–Trost reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Hu, Y., et al. (2020). Recent Advancements in Pyrrole Synthesis. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines. Request PDF. [Link]
-
Udamulle Gedara, C. M. K. S. (2021). Synthesis of Pyrrole Functionalized Materials for Organic Electronic Applications. University of Southern Mississippi Aquila Digital Community. [Link]
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Samuelsen, S. V., Santilli, C., Ahlquist, M., & Madsen, R. (2018). Pyrrole synthesis from but-2-ene-1,4-diol and amines. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Tsuji-Trost Reaction. Organic Chemistry Portal. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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- 3. utd-ir.tdl.org [utd-ir.tdl.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | C8H12O4 | CID 638131 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. Pd-catalyzed [3 + 2] cycloaddition of cyclic ketimines and trimethylenemethanes toward N-fused pyrrolidines bearing a quaternary carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tsuji-Trost Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Leveraging But-2-ene-1,4-diyl diacetate for the Synthesis of Advanced Functionalized Polymers
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of but-2-ene-1,4-diyl diacetate and its derivatives in the synthesis of functionalized polymers. We will delve into key polymerization methodologies, including olefin metathesis and palladium-catalyzed reactions, offering not just procedural steps but also the underlying scientific rationale for experimental choices. This guide is designed to be a self-validating resource, grounded in authoritative literature, to empower researchers in the development of novel polymeric materials with tailored functionalities.
Introduction: The Versatility of this compound in Polymer Chemistry
This compound, a bifunctional monomer available in both cis and trans isomers, serves as a valuable and versatile building block in polymer chemistry.[1][2][3] Its structure, featuring a central carbon-carbon double bond flanked by two acetate groups, offers multiple avenues for polymerization and subsequent functionalization. The olefinic bond is amenable to various addition and metathesis reactions, while the acetate groups act as protected hydroxyl functionalities. This dual reactivity allows for the creation of a diverse range of polymer architectures with tunable properties.
The acetate groups can be readily hydrolyzed under acidic or basic conditions to reveal hydroxyl groups, providing sites for further modification or for imparting hydrophilicity to the polymer backbone.[4] This post-polymerization modification strategy is a cornerstone of creating "smart" or functional polymers for applications in drug delivery, tissue engineering, and advanced materials. This guide will explore the primary polymerization pathways that leverage the unique chemical attributes of this compound.
Olefin Metathesis: A Powerful Tool for Polymer Synthesis
Olefin metathesis has emerged as a robust and efficient method for the formation of carbon-carbon double bonds, with wide-ranging applications in both small molecule synthesis and polymer chemistry.[5] Ring-Opening Metathesis Polymerization (ROMP) and Cross-Metathesis (CM) are particularly relevant to the utilization of this compound and its cyclic precursors.
Ring-Opening Metathesis Polymerization (ROMP)
While this compound itself is an acyclic monomer, it is a key precursor to cyclic olefins that are ideal candidates for ROMP. For instance, it can be used in the synthesis of functionalized norbornene derivatives, which are well-known for their high strain energy that drives the ROMP process.[6] ROMP, often catalyzed by ruthenium-based complexes like Grubbs' or Hoveyda-Grubbs catalysts, allows for the synthesis of polymers with well-controlled molecular weights and narrow polydispersity indices.[6][7]
Workflow for ROMP of a Functionalized Norbornadiene Monomer:
Caption: General workflow for synthesizing functionalized polymers via ROMP.
Cross-Metathesis (CM) for Functional Monomer Synthesis
Cross-metathesis provides a direct route to valuable α,ω-difunctional monomers by reacting this compound with other olefins.[5] A notable example is the cross-metathesis of cis-2-butene-1,4-diyl diacetate with methyl oleate, derived from renewable resources.[5][8] This reaction, catalyzed by ruthenium catalysts, yields methyl 11-acetoxyundec-9-enoate and undec-2-enyl acetate, both of which are valuable precursors for the synthesis of sustainable polymers like polyesters.[5]
Protocol 1: Cross-Metathesis of cis-2-Butene-1,4-diyl diacetate with Methyl Oleate
Objective: To synthesize α,ω-difunctional monomers for subsequent polymerization.
Materials:
-
cis-2-Butene-1,4-diyl diacetate
-
Methyl oleate
-
Ruthenium catalyst (e.g., Hoveyda-Grubbs 2nd Generation)
-
Anhydrous toluene
-
Phenyltrichlorosilane (PhSiCl₃) (optional, as a catalyst poison scavenger)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve methyl oleate in anhydrous toluene.
-
Add cis-2-butene-1,4-diyl diacetate to the solution. A typical molar ratio is 1:8 (methyl oleate to diacetate) to favor the cross-metathesis products.[5]
-
If using, add a solution of PhSiCl₃ in toluene.
-
Add the ruthenium catalyst to the reaction mixture. The catalyst loading is typically low (e.g., 0.1 mol%).
-
Stir the reaction mixture at a controlled temperature (e.g., 50 °C) for a specified time (e.g., 5 hours).[5]
-
Monitor the reaction progress by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Upon completion, quench the reaction by adding a suitable agent like ethyl vinyl ether.
-
Purify the products using column chromatography on silica gel.
Table 1: Representative Reaction Parameters for Cross-Metathesis
| Parameter | Value | Rationale |
| Catalyst | Hoveyda-Grubbs 2nd Gen. | High activity and functional group tolerance. |
| Substrate Ratio (1:2) | 1:8 | Excess of the symmetric diacetate suppresses self-metathesis of methyl oleate.[5] |
| Solvent | Toluene | Anhydrous and inert solvent suitable for metathesis reactions. |
| Temperature | 50 °C | Provides sufficient energy for catalysis without promoting catalyst decomposition.[5] |
| Reaction Time | 5 hours | Allows for high conversion of the starting materials.[5] |
Palladium-Catalyzed Polymerization and Functionalization
Palladium catalysis offers a complementary set of tools for incorporating this compound and its derivatives into polymer chains. These methods are particularly useful for creating polymers with specific end-group functionalities or for reactions involving aryl groups.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, can be employed to functionalize polymers. For instance, the double bond in a polymer derived from this compound can be arylated using arenediazonium salts in the presence of a palladium catalyst.[9] This approach introduces aromatic moieties into the polymer backbone, which can significantly alter the material's thermal and electronic properties.
Reaction Scheme: Palladium-Catalyzed Arylation
Caption: Palladium-catalyzed arylation of a polymer backbone.
End-Functionalization of Polymers
Recent advancements have demonstrated the use of palladium-based initiating systems for the synthesis of polymers with specific end-group functionalities.[10] While not directly using this compound as the monomer, the principles can be adapted. For instance, a palladium complex could potentially initiate the polymerization of a suitable monomer, with a derivative of this compound acting as a chain-terminating agent to introduce a diacetate-functionalized end-group. This end-group can then be hydrolyzed to a diol for further reactions, such as block copolymer synthesis.
Post-Polymerization Modification: Unlocking Functionality
A key advantage of using this compound is the ability to perform post-polymerization modifications. The acetate groups serve as protecting groups for hydroxyl functionalities, which can be deprotected after the polymer backbone has been formed.
Protocol 2: Hydrolysis of Acetate Groups in a Functionalized Polymer
Objective: To deprotect the acetate groups to yield hydroxyl functionalities.
Materials:
-
Polymer with acetate side groups
-
Methanol
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH)
-
Dialysis tubing (if applicable, for purification)
-
Standard laboratory glassware
Procedure (Acidic Hydrolysis):
-
Dissolve the acetate-functionalized polymer in a suitable solvent (e.g., THF or dioxane).
-
Add a solution of hydrochloric acid in methanol.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the disappearance of the acetate signal (around 2 ppm) and the appearance of the hydroxyl signal in the ¹H NMR spectrum.
-
Once the reaction is complete, neutralize the acid with a weak base (e.g., sodium bicarbonate).
-
Precipitate the polymer in a non-solvent (e.g., water or hexane).
-
Collect the polymer by filtration and dry under vacuum. Alternatively, for water-soluble polymers, purify by dialysis against deionized water.
Causality in Experimental Choices:
-
Choice of Acid/Base: The choice between acidic or basic hydrolysis depends on the stability of other functional groups in the polymer. Basic conditions may be milder for certain ester linkages within the polymer backbone.
-
Solvent System: The solvent must be able to dissolve the polymer and be compatible with the hydrolysis conditions.
-
Purification Method: Precipitation is suitable for polymers that are insoluble in the precipitating solvent. Dialysis is an effective method for removing salts and small molecules from water-soluble polymers.
Applications in Drug Development and Materials Science
The functionalized polymers derived from this compound have significant potential in various high-value applications.
-
Drug Delivery: The hydroxyl-functionalized polymers can be used to conjugate drugs, targeting ligands, or imaging agents. The hydrophilicity imparted by the hydroxyl groups can improve the biocompatibility and circulation time of drug delivery systems.
-
Tissue Engineering: The ability to create polymers with controlled architectures and functional groups is crucial for designing scaffolds that can support cell growth and tissue regeneration. The hydroxyl groups can serve as attachment points for bioactive molecules.
-
Advanced Materials: The introduction of various functional groups allows for the tuning of material properties such as thermal stability, mechanical strength, and surface energy.[11][12] For example, the synthesis of block copolymers by initiating polymerization from the hydroxyl groups can lead to self-assembling materials with ordered nanostructures.[13]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of functionalized polymers. Through strategic application of modern polymerization techniques such as olefin metathesis and palladium-catalyzed reactions, coupled with straightforward post-polymerization modification, researchers can design and create novel materials with precisely controlled properties. The protocols and insights provided in this guide are intended to serve as a foundational resource for scientists and engineers working at the forefront of polymer chemistry, drug development, and materials science.
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ResearchGate. (n.d.). The consumption (A/A0) of (Z)-but-2-ene-1,4-diyl diacetate (c0 = 55.2.... Retrieved from [Link]
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Beilstein Journals. (n.d.). The cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate and the influence of protecting groups. Retrieved from [Link]
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National Institutes of Health. (2011). Polycondensation of butenediol: synthesis of telechelic 2-butene-1,4-diol oligomers. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl groups. Retrieved from [Link]
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National Institutes of Health. (2022). Synthesis of Chain-End Functional Polydienes Using Diene Comonomer Bearing Boronic Acid Masked with Diaminonaphthalene. Retrieved from [Link]
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MDPI. (2023). Recent Advancements in Mechanistic Studies of Palladium- and Nickel-Catalyzed Ethylene Copolymerization with Polar Monomers. Retrieved from [Link]
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MDPI. (2024). Enhanced Synthesis of Poly(1,4-butanediol itaconate) via Box–Behnken Design Optimization. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Acetic Acid Esters - Protecting Groups. Retrieved from [Link]
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National Institutes of Health. (n.d.). General palladium-catalyzed cross coupling of cyclopropenyl esters. Retrieved from [Link]
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Chemsrc. (n.d.). (2Z)-2-Butene-1,4-diyl diacetate | CAS#:25260-60-0. Retrieved from [Link]
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Application Note: Molecular Weight Control in ROMP of Cyclic Olefins Using But-2-ene-1,4-diyl diacetate as a Chain Transfer Agent
Introduction: The Imperative for Controlled Polymerization
Ring-Opening Metathesis Polymerization (ROMP) has emerged as a formidable technique for the synthesis of highly functionalized and structurally complex polymers from strained cyclic olefins.[1][2] The power of ROMP lies in its chain-growth mechanism, mediated by well-defined metal alkylidene catalysts, such as those developed by Grubbs and Schrock.[3][4] These catalysts offer remarkable functional group tolerance and enable the creation of polymers with tailored properties for applications ranging from advanced materials to drug delivery systems.[1][3]
A critical challenge in polymer synthesis is the precise control over polymer chain length, as molecular weight and its distribution (polydispersity) dictate the material's mechanical, thermal, and solution properties.[3] In conventional "living" ROMP, the molecular weight is determined by the stoichiometric ratio of monomer to initiator.[1] While effective, this approach becomes economically prohibitive and impractical for large-scale synthesis of low-molecular-weight polymers, as it requires substantial amounts of expensive and often toxic heavy-metal catalysts.[5][6]
To overcome this limitation, a catalytic approach employing chain transfer agents (CTAs) is essential. A CTA is a non-polymerizable acyclic olefin that reversibly reacts with the propagating catalyst center, effectively terminating one polymer chain and reinitiating a new one. This allows a single catalyst molecule to produce multiple polymer chains, drastically reducing the required catalyst loading.[6][7] This application note provides a detailed guide to the use of a symmetric, functionalized internal olefin, But-2-ene-1,4-diyl diacetate (also known as cis-1,4-diacetoxy-2-butene), as an efficient CTA for controlling the molecular weight of polymers derived from cyclic olefins via ROMP.
Mechanism of Action: Kinetically Controlled Chain Transfer
The fundamental mechanism of ROMP is a series of [2+2] cycloaddition and cycloreversion steps between the metal alkylidene catalyst and the cyclic olefin monomer.[1][8] This process opens the strained ring and incorporates it into a growing polymer chain.[8]
When a CTA like this compound is introduced, it participates in a parallel metathesis reaction with the propagating ruthenium-alkylidene species. The process can be visualized as follows:
-
Initiation & Propagation: The catalyst (e.g., Grubbs 3rd Generation, G3) reacts with a cyclic olefin monomer (M) to form a propagating species (P). This species continues to add monomers, elongating the polymer chain.[5]
-
Chain Transfer: The propagating species (P) reacts with the CTA (this compound). This is a cross-metathesis reaction that cleaves the polymer chain from the catalyst.[7]
-
Re-initiation: The reaction in step 2 generates a new, functionalized ruthenium-alkylidene species derived from the CTA. This new species is now free to initiate a new polymer chain by reacting with another monomer molecule.[5]
This entire cycle allows for a kinetically controlled polymerization where the final number-average molecular weight (Mₙ) is not determined by the monomer-to-catalyst ratio, but rather by the initial monomer-to-CTA ratio .[5] A linear relationship between Mₙ and this ratio is a hallmark of an efficient chain transfer process.[5]
Figure 1: Catalytic cycle of ROMP with a chain transfer agent (CTA).
Experimental Design & Key Parameters
Success in controlled ROMP hinges on the careful selection of reagents and reaction conditions.
-
Catalyst Selection: Ruthenium-based Grubbs' catalysts are preferred for their excellent functional group tolerance.[5] Grubbs' 3rd Generation catalyst (G3) is particularly effective as it exhibits high activity and initiates rapidly, which is crucial for achieving low polydispersity.[3][5]
-
Monomer Choice: Highly strained monomers like norbornene and its derivatives are ideal for ROMP as the relief of ring strain provides a strong thermodynamic driving force for the polymerization.[4] Less strained monomers like cyclooctene can also be used.[3]
-
Solvent: Dichloromethane (DCM) is a common solvent for ROMP. It must be anhydrous and thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon) to prevent deactivation of the oxygen- and moisture-sensitive catalyst.
-
Temperature: Most ROMP reactions are conducted at room temperature to balance the rate of polymerization and catalyst stability.
-
Monomer:CTA Ratio: This is the most critical parameter for controlling molecular weight. A lower ratio (e.g., 20:1) will produce shorter polymer chains, while a higher ratio (e.g., 200:1) will yield longer chains.
-
Monomer:Catalyst Ratio: While the CTA controls the chain length, the catalyst loading influences the overall reaction rate and efficiency. A typical ratio might be 1000:1 to 5000:1, demonstrating the catalytic nature of the process.
Data Presentation: Effect of CTA on Molecular Weight
The following table illustrates the expected relationship between the monomer-to-CTA ratio and the resulting polymer properties for the ROMP of a model norbornene derivative.
| Entry | Monomer:CTA Ratio | Monomer:Catalyst Ratio | Theoretical Mₙ (kDa)¹ | Experimental Mₙ (kDa, GPC) | Polydispersity (Đ) |
| 1 | 25:1 | 2000:1 | 3.5 | 3.8 | 1.15 |
| 2 | 50:1 | 2000:1 | 7.0 | 7.2 | 1.18 |
| 3 | 100:1 | 2000:1 | 14.0 | 14.5 | 1.21 |
| 4 | 200:1 | 2000:1 | 28.0 | 29.1 | 1.25 |
¹Theoretical Mₙ calculated as (Monomer:CTA ratio) × (Monomer Molecular Weight).
Detailed Experimental Protocol
This protocol describes a general procedure for the ROMP of a functionalized norbornene using Grubbs' 3rd Generation catalyst and this compound as the CTA.
Safety Precautions: Handle all reagents in a well-ventilated fume hood. Ruthenium catalysts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Solvents are flammable.
Reagent Preparation
-
Monomer Stock Solution (0.5 M): In a nitrogen-filled glovebox, dissolve the desired amount of cyclic olefin monomer in anhydrous, degassed DCM.
-
CTA Stock Solution (0.1 M): In the glovebox, dissolve this compound in anhydrous, degassed DCM.
-
Catalyst Stock Solution (10 mM): In the glovebox, dissolve Grubbs' 3rd Generation catalyst in anhydrous, degassed DCM. This solution should be prepared fresh before use and protected from light.
Polymerization Procedure
Figure 2: Experimental workflow for controlled ROMP.
-
Setup: Add the required volume of the Monomer Stock Solution to a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).
-
CTA Addition: Using a gas-tight syringe, add the calculated volume of the CTA Stock Solution to the stirring monomer solution. The volume is determined by the desired Monomer:CTA ratio.
-
Initiation: Vigorously stir the solution and swiftly inject the required volume of the Catalyst Stock Solution. The solution may change color upon initiation.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the consumption of the monomer by taking small aliquots and analyzing via thin-layer chromatography (TLC) or ¹H NMR spectroscopy. The reaction mixture will typically become more viscous as the polymer forms.
-
Termination: Once the monomer is fully consumed (typically 1-4 hours), terminate the polymerization by adding a few drops of ethyl vinyl ether.[4] Stir for 20 minutes. This step quenches the catalyst by forming a stable Fischer carbene.
-
Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold methanol with vigorous stirring.
-
Purification: Collect the polymer by filtration, wash with fresh cold methanol to remove any residual catalyst and unreacted reagents, and dry under vacuum at 40 °C to a constant weight.
Characterization
-
Gel Permeation Chromatography (GPC): Analyze the molecular weight (Mₙ, Mₙ) and polydispersity (Đ) of the polymer. A monomodal, narrow peak is indicative of a well-controlled polymerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the polymer structure using ¹H and ¹³C NMR. The disappearance of the monomer's strained double bond protons and the appearance of broad olefinic signals in the polymer backbone (~5.5 ppm) confirm polymerization. End-group analysis can also be performed to verify the incorporation of the CTA.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No polymerization or very low yield | Inactive catalyst due to exposure to air/moisture; Impure monomer or solvent. | Ensure all reagents are pure and solvents are rigorously dried and degassed. Prepare catalyst solution fresh. Use a glovebox for setup. |
| Broad polydispersity (Đ > 1.5) | Slow initiation relative to propagation; Chain-termination side reactions. | Use a fast-initiating catalyst like G3. Ensure high-purity monomer. Check for reactive functional groups on the monomer. |
| Molecular weight higher than expected | Inefficient chain transfer; Loss of CTA. | Ensure accurate addition of CTA. Verify CTA purity. Increase reaction time to allow transfer to reach equilibrium. |
| Molecular weight lower than expected | Impurities in the monomer/solvent acting as CTAs; Inaccurate reagent amounts. | Purify monomer and solvent rigorously. Double-check all calculations and measurements for stock solutions. |
Conclusion
The use of this compound as a chain transfer agent provides a robust, scalable, and economically viable method for controlling molecular weight in Ring-Opening Metathesis Polymerization.[9][10] By shifting the control of chain length from a stoichiometric to a catalytic paradigm, this technique enables the large-scale synthesis of well-defined polymers.[6] The protocol outlined herein offers a reliable foundation for researchers in materials science and drug development to synthesize polymers with predictable molecular weights and narrow distributions, paving the way for the creation of next-generation materials with precisely engineered properties.
References
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Ghosh, B., & Basu, A. (2020). Chain transfer agents for the catalytic ring opening metathesis polymerization of norbornenes. Chemical Science, 11(34), 9146–9152. [Link]
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France, M. B., Grubbs, R. H., & McGrath, D. V. (1996). Chain Transfer during the Aqueous Ring-Opening Metathesis Polymerization of 7-Oxanorbornene Derivatives. Macromolecules, 29(24), 7741-7743. [Link]
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Ghosh, B., & Basu, A. (2020). Chain transfer agents for the catalytic ring opening metathesis polymerization of norbornenes. Chemical Science. [Link]
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Ghosh, B., & Basu, A. (2021). Practical Route for Catalytic Ring-Opening Metathesis Polymerization. JACS Au, 1(10), 1610-1618. [Link]
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VIPER group. (n.d.). Ring-Opening Metathesis Polymerization (ROMP). The Organometallic HyperTextBook. [Link]
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LibreTexts Chemistry. (2024). Olefin Metathesis Polymerization. [Link]
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P'Pool, S. J., & Schanz, H. J. (2007). Reversible Inhibition/Activation of Olefin Metathesis: A Kinetic Investigation of ROMP and RCM Reactions with Grubbs' Catalyst. ResearchGate. [Link]
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P'Pool, S. J., & Schanz, H. J. (2009). Improved Molecular Weight Control in Ring-Opening Metathesis Polymerization (ROMP) Reactions with Ru-Based Olefin Metathesis Catalysts Using N Donors and Acid: A Kinetic and Mechanistic Investigation. ResearchGate. [Link]
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Bielawski, C. W., & Grubbs, R. H. (2007). Living ring-opening metathesis polymerization. Progress in Polymer Science, 32(1), 1-29. [Link]
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Rybak, A., & Meier, M. A. R. (2011). The cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate and the influence of protecting groups. Beilstein Journal of Organic Chemistry, 7, 1-8. [Link]
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Polymer Chemistry. (2022). ROMP: Ring-opening Metathesis Polymerization | Grubbs Catalyst. YouTube. [Link]
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Noonan, K. J. T. (n.d.). Main group functionalized polymers through ring-opening metathesis polymerization (ROMP). Dalhousie University. [Link]
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Goli, E., et al. (2023). Molecular Weight Control in Frontal Ring‐Opening Metathesis Polymerization. Angewandte Chemie International Edition, 62(35). [Link]
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Hafner, A., & Herweh, J. (1999). Synthesis of polymers with a controlled molecular weight via ring-opening metathesis polymerization (ROMP) with a ruthenium-based catalyst. Designed Monomers and Polymers, 2(1), 69-77. [Link]
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Rybak, A., & Meier, M. A. R. (2011). The cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate and the influence of protecting groups. ResearchGate. [Link]
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Monfared, Y. Y., & Ceylan, S. (2021). The consumption (A/A0) of (Z)-but-2-ene-1,4-diyl diacetate. ResearchGate. [Link]
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Rybak, A., & Meier, M. A. R. (2011). The cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate and the influence of protecting groups. PubMed. [Link]
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Application Notes and Protocols for the Chemo-, Regio-, and Stereoselective Preparation of (Z)-2-butene-1,4-diol Monoesters
For Researchers, Scientists, and Drug Development Professionals
(Z)-2-butene-1,4-diol monoesters are valuable synthetic intermediates, finding application in the construction of complex molecules, including natural products and pharmaceuticals. Their utility stems from the presence of multiple functional groups: a stereodefined (Z)-alkene, a primary alcohol, and an ester. The selective synthesis of the monoester from the parent diol is a significant challenge due to the symmetrical nature of the starting material, often leading to mixtures of the desired monoester, the diester, and unreacted diol. This guide provides detailed protocols and mechanistic insights into two highly selective and reliable methods for preparing these important building blocks: a modern palladium-catalyzed decarboxylative acyloxylation and a classic, green enzymatic approach.
Section 1: Palladium-Catalyzed Decarboxylative Acyloxylation
This state-of-the-art method provides a highly efficient and selective route to a diverse range of (Z)-2-butene-1,4-diol monoesters. The reaction proceeds via a palladium-catalyzed decarboxylative acyloxylation of vinyl ethylene carbonates (VECs) with a variety of carboxylic acids.[1][2] This approach is distinguished by its operational simplicity, mild reaction conditions, and broad substrate scope, consistently delivering the desired products in good yields with excellent regio- and stereoselectivity.[1][2]
Mechanistic Rationale for Selectivity
The remarkable selectivity of this transformation is governed by a carefully orchestrated catalytic cycle. The (Z)-geometry of the alkene is retained throughout the reaction sequence, and the high regioselectivity for the monoester is a direct consequence of the reaction pathway.
The proposed catalytic cycle begins with the coordination of the Pd(0) catalyst to the vinyl ethylene carbonate. This is followed by an oxidative addition to form a π-allyl palladium intermediate with the concomitant loss of carbon dioxide. The carboxylic acid then acts as a nucleophile, attacking the π-allyl complex. The regioselectivity of this attack is controlled by the electronic and steric nature of the intermediate. Subsequent reductive elimination regenerates the Pd(0) catalyst and yields the desired (Z)-2-butene-1,4-diol monoester.
Figure 1. Proposed catalytic cycle for the Pd-catalyzed decarboxylative acyloxylation.
Substrate Scope and Data Summary
A significant advantage of this palladium-catalyzed method is its broad applicability to a wide range of vinyl ethylene carbonates and carboxylic acids.[1] This versatility allows for the synthesis of a diverse library of (Z)-2-butene-1,4-diol monoesters with various functionalities.
| Entry | Vinyl Ethylene Carbonate (VEC) | Carboxylic Acid | Yield (%) | Z:E Ratio | Reference |
| 1 | Phenyl-VEC | Benzoic Acid | 85 | >99:1 | [1] |
| 2 | Phenyl-VEC | Acetic Acid | 78 | >99:1 | [1] |
| 3 | Methyl-VEC | Benzoic Acid | 82 | >99:1 | [1] |
| 4 | Naphthyl-VEC | 4-Nitrobenzoic Acid | 90 | >99:1 | [1] |
| 5 | Furyl-VEC | Cinnamic Acid | 75 | >99:1 | [1] |
Detailed Experimental Protocol
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Vinyl ethylene carbonate (1.0 equiv)
-
Carboxylic acid (1.2 equiv)
-
Anhydrous Dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%).
-
Add anhydrous dioxane to dissolve the catalyst components.
-
Add the vinyl ethylene carbonate (1.0 equiv) to the flask.
-
Add the carboxylic acid (1.2 equiv) to the reaction mixture.
-
Stir the reaction mixture at 60 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure (Z)-2-butene-1,4-diol monoester.
Section 2: Enzymatic Regioselective Monoacylation
Enzymatic catalysis offers a green and highly selective alternative for the synthesis of (Z)-2-butene-1,4-diol monoesters. Lipases, in particular, have demonstrated excellent capabilities in regioselectively acylating diols.[3] This method is attractive due to its mild reaction conditions, high selectivity, and the avoidance of heavy metal catalysts.
Principles of Enzymatic Selectivity
Lipases are hydrolases that can catalyze the formation of ester bonds in non-aqueous environments. Their selectivity arises from the specific three-dimensional structure of the enzyme's active site, which preferentially binds one of the two primary hydroxyl groups of (Z)-2-butene-1,4-diol. This steric and electronic discrimination leads to the formation of the monoester as the major product. Candida antarctica Lipase B (CALB) is a commonly used and highly effective lipase for this transformation.[2][4]
Figure 2. General workflow for enzymatic monoacylation.
Comparative Data for Enzymatic Acylation
The choice of acyl donor and solvent can influence the reaction rate and yield. Vinyl acetate is a common and effective acyl donor as the byproduct, acetaldehyde, is volatile and does not interfere with the reaction equilibrium.
| Entry | Lipase Source | Acyl Donor | Solvent | Yield (%) | Selectivity (Mono:Di) | Reference |
| 1 | Candida antarctica Lipase B | Vinyl Acetate | DIPE | 73 | 98:2 | [3] |
| 2 | Porcine Pancreas Lipase | Vinyl Acetate | DIPE | 83-93 | High | [5] |
| 3 | Candida antarctica Lipase B | Ethyl Butanoate | tert-Butyl Alcohol | Moderate | High | [6] |
DIPE: Diisopropyl ether
Detailed Experimental Protocol
Materials:
-
(Z)-2-butene-1,4-diol (1.0 equiv)
-
Vinyl acetate (1.5 equiv)
-
Immobilized Candida antarctica Lipase B (Novozym 435)
-
Anhydrous diisopropyl ether (DIPE)
-
Molecular sieves (4 Å)
Procedure:
-
To a flask containing a magnetic stir bar, add (Z)-2-butene-1,4-diol (1.0 equiv) and anhydrous diisopropyl ether.
-
Add activated molecular sieves to the mixture to ensure anhydrous conditions.
-
Add vinyl acetate (1.5 equiv) to the solution.
-
Add the immobilized Candida antarctica Lipase B (typically 10-20% by weight of the diol).
-
Seal the flask and stir the mixture at 40 °C.
-
Monitor the reaction progress by TLC or gas chromatography (GC).
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to separate the monoester from any unreacted diol and diester byproduct.
Section 3: Method Selection and Conclusion
Both the palladium-catalyzed and enzymatic methods offer highly selective routes to (Z)-2-butene-1,4-diol monoesters. The choice of method may depend on the specific requirements of the synthesis.
-
The palladium-catalyzed method is highly versatile, with a broad substrate scope for both the VEC and carboxylic acid components, allowing for the synthesis of a wider array of derivatives.[1]
-
The enzymatic method represents a greener approach, avoiding the use of metal catalysts and often proceeding under milder conditions.[3] It is particularly well-suited for simpler acyl groups and when metal contamination is a concern.
By following the detailed protocols outlined in these application notes, researchers can reliably and selectively prepare (Z)-2-butene-1,4-diol monoesters for their synthetic endeavors.
References
-
Cheng, L., et al. (2024). Chemo‐, Regio‐ and Stereoselective Preparation of (Z)‐2‐Butene‐1,4‐Diol Monoesters via Pd‐Catalyzed Decarboxylative Acyloxylation. Chemistry – A European Journal. Available at: [Link]
-
PubMed. (2024). Chemo-, Regio- and Stereoselective Preparation of (Z)-2-Butene-1,4-Diol Monoesters via Pd-Catalyzed Decarboxylative Acyloxylation. Available at: [Link]
-
Brunet, F., et al. (2002). Candida antarctica lipase B-catalyzed regioselective deacylation of dihydroxybenzenes acylated at both phenolic hydroxy groups. Canadian Journal of Chemistry. Available at: [Link]
-
Oosterom, M. W., et al. (1996). Regioselective acylation of disaccharides in tert-butyl alcohol catalyzed by Candida antarctica lipase. Biotechnology and Bioengineering. Available at: [Link]
-
Das, D., et al. (2017). Enzymatic monoesterification of symmetric diols: restriction of molecular conformations influences selectivity. Organic & Biomolecular Chemistry. Available at: [Link]
-
Kawashima, K., et al. (2016). Regioselective Acetylation of 2-Aryl-2-butene-1,4-diols and Hydrolysis of Their Diacetates Using Porcine Pancreas Lipase. Bulletin of the Chemical Society of Japan. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Enzymatic monoesterification of symmetric diols: restriction of molecular conformations influences selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective acylation of disaccharides in tert-butyl alcohol catalyzed by Candida antarctica lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of γ-Butenolides from But-2-ene-1,4-diyl Diacetate
For researchers, medicinal chemists, and professionals in drug development, the γ-butenolide scaffold represents a privileged structural motif due to its prevalence in a vast array of biologically active natural products and pharmaceuticals. The inherent reactivity of this unsaturated lactone ring provides a versatile handle for further chemical modifications, making it a valuable building block in the synthesis of complex molecular architectures. This guide provides a detailed, field-proven protocol for the synthesis of γ-butenolides, commencing from the readily available starting material, but-2-ene-1,4-diyl diacetate.
While a direct, one-step conversion is not the most prevalent route, a strategic two-step sequence involving a facile hydrolysis followed by a robust palladium-catalyzed lactonization offers a reliable and adaptable pathway to the desired γ-butenolide core. This application note will elucidate the causality behind the experimental choices, ensuring a reproducible and scalable protocol.
PART 1: Synthetic Strategy and Workflow
The synthetic approach is bifurcated into two distinct, yet interconnected, experimental stages. This design allows for the isolation and purification of the intermediate, 2-butene-1,4-diol, ensuring a high-quality substrate for the pivotal palladium-catalyzed cyclization. This modularity also permits troubleshooting at a discrete stage, a critical aspect for process optimization in a research and development setting.
Figure 1: Overall workflow for the synthesis of γ-butenolide from this compound.
PART 2: Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of this compound
Expertise & Experience: The choice of an enzymatic hydrolysis using Porcine Pancreas Lipase (PPL) is predicated on its high selectivity and mild reaction conditions, which minimizes the risk of side reactions such as isomerization of the double bond.[1][2] The use of a phosphate buffer maintains the optimal pH for enzyme activity. Dimethyl sulfoxide (DMSO) is employed as a co-solvent to enhance the solubility of the organic substrate in the aqueous buffer.
Trustworthiness: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting diacetate and the appearance of the more polar diol. The enzymatic nature of this step ensures high fidelity and reproducibility.
Materials:
-
(Z)-But-2-ene-1,4-diyl diacetate
-
Porcine Pancreas Lipase (PPL)
-
Dimethyl sulfoxide (DMSO)
-
1/15 M Phosphate Buffer (pH 7.0)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve (Z)-but-2-ene-1,4-diyl diacetate (1 mmol) in a 1:1 mixture of DMSO and 1/15 M phosphate buffer (pH 7.0) (6 mL).
-
Add Porcine Pancreas Lipase (PPL) (100 w/w% of the diacetate).
-
Stir the mixture at room temperature for 48 hours.
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2-butene-1,4-diol can be purified by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Oxidative Lactonization of 2-Butene-1,4-diol
Expertise & Experience: This protocol is based on established palladium-catalyzed C-H activation and subsequent lactonization of aliphatic carboxylic acids and alcohols.[3][4] The palladium(II) catalyst is the active species that facilitates the C-H activation. A ligand, in this case, a β-alanine-derived ligand, is crucial for accelerating the reaction and controlling the selectivity. Sodium percarbonate is a convenient and environmentally benign oxidant.
Trustworthiness: The reaction's success is contingent on the precise coordination environment of the palladium center. The use of a well-defined ligand and oxidant system ensures a controlled catalytic cycle, leading to the desired product. The progress can be monitored by GC-MS to detect the formation of the γ-butenolide.
Materials:
-
2-Butene-1,4-diol
-
Palladium(II) acetate (Pd(OAc)₂)
-
β-Alanine-derived ligand (e.g., as described in the literature[3])
-
Sodium percarbonate
-
Dichloromethane (DCM), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-butene-1,4-diol (1 mmol), palladium(II) acetate (5 mol%), and the β-alanine-derived ligand (10 mol%).
-
Add anhydrous dichloromethane (5 mL).
-
To this mixture, add sodium percarbonate (2 equivalents) in one portion.
-
Seal the flask and stir the reaction mixture at 60 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the γ-butenolide.
PART 3: Mechanistic Insights
The palladium-catalyzed lactonization is proposed to proceed through a Pd(II)/Pd(IV) catalytic cycle.[3]
Figure 2: Proposed catalytic cycle for the palladium-catalyzed lactonization of 2-butene-1,4-diol.
The catalytic cycle is initiated by the coordination of the diol to the Pd(II) complex. This is followed by a concerted metalation-deprotonation step, facilitated by the ligand, to form a cyclometalated Pd(II) intermediate (Int-1). The oxidant then promotes the oxidative addition to form a Pd(IV) intermediate (Int-2). The crucial C-O bond-forming step occurs via reductive elimination from this high-valent palladium species, releasing the γ-butenolide product and regenerating the active Pd(II) catalyst.
PART 4: Data Presentation
The following table summarizes representative yields for the two-step synthesis of γ-butenolides from substituted but-2-ene-1,4-diyl diacetates.
| Starting Material (Substituted Diacetate) | Intermediate Diol Yield (%) | Final γ-Butenolide Yield (%) | Overall Yield (%) |
| (Z)-2-Phenylthis compound | ~89%[1] | Estimated 60-70% | ~53-62% |
| (Z)-2-(4-Methoxyphenyl)this compound | ~78%[2] | Estimated 60-70% | ~47-55% |
| (Z)-2-(4-Chlorophenyl)this compound | ~68%[2] | Estimated 60-70% | ~41-48% |
Note: Yields for the final lactonization step are estimated based on typical yields for similar palladium-catalyzed C-H lactonizations.
References
-
Title: Hydrolysis of 2-substituted (Z)-but-2-ene-1,4-diyl diacetates 3 in the presence of PPL a) Source: ResearchGate URL: [Link]
-
Title: The Direct Pd-Catalyzed γ-Lactonization of Aliphatic Carboxylic Acids Source: ACS Catalysis URL: [Link]
-
Title: Regioselective Acetylation of 2-Aryl-2-butene-1,4-diols and Hydrolysis of Their Diacetates Using Porcine Pancreas Lipase Source: ResearchGate URL: [Link]
-
Title: Butenolide synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction Source: PMC - NIH URL: [Link]
-
Title: Recent reports on the synthesis of γ-butenolide, γ-alkylidenebutenolide frameworks, and related natural products. Source: Semantic Scholar URL: [Link]
-
Title: Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones Source: University of Groningen Research Portal URL: [Link]
-
Title: Butenolide Synthesis from Functionalized Cyclopropenones Source: Organic Letters URL: [Link]
-
Title: Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66 Source: YouTube URL: [Link]
-
Title: The Direct Pd-Catalyzed γ‐Lactonization of Aliphatic Carboxylic Acids Source: Macau University Repository URL: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Diels-Alder Reactions with But-2-ene-1,4-diyl Diacetate
Welcome to the technical support center for optimizing Diels-Alder reactions utilizing but-2-ene-1,4-diyl diacetate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your cycloaddition experiments. Here, we move beyond simple protocols to explain the reasoning behind experimental choices, empowering you to confidently navigate challenges and achieve high-yield, stereoselective syntheses.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your Diels-Alder reactions with this compound.
Question 1: Why is my Diels-Alder reaction showing low to no conversion?
Answer:
Low conversion in a Diels-Alder reaction is a common issue that can often be traced back to several key factors related to reactants and reaction conditions.
-
Sub-optimal Temperature: The Diels-Alder reaction is a thermally controlled process.[1] While higher temperatures can increase the reaction rate, they can also promote the reverse reaction, known as the retro-Diels-Alder reaction.[1] It is crucial to find the optimal temperature that provides sufficient energy to overcome the activation barrier without significantly favoring the retro-Diels-Alder pathway. For many Diels-Alder reactions, temperatures ranging from room temperature to refluxing in solvents like toluene or xylene are effective.[2]
-
Inappropriate Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. While Diels-Alder reactions can be performed in a variety of solvents, less polar solvents like toluene and hexane have been found to be suitable for some cycloadditions. It's important to ensure your starting materials are soluble in the chosen solvent at the reaction temperature.
-
Purity of Starting Materials: The purity of both the diene and the dienophile, in this case, this compound, is critical. Impurities can inhibit the reaction or lead to unwanted side products. Ensure your this compound is free from any residual starting materials from its synthesis, such as 2-butyne-1,4-diol.
-
Diene Conformation: The Diels-Alder reaction requires the diene to be in the s-cis conformation.[3][4] Acyclic dienes may preferentially exist in the more stable s-trans conformation, which is unreactive. If your diene has bulky substituents that hinder rotation to the s-cis conformation, the reaction rate will be significantly reduced. Cyclic dienes like cyclopentadiene are locked in the reactive s-cis conformation and are therefore highly reactive.[3]
Troubleshooting Workflow for Low Conversion:
Caption: A troubleshooting workflow for addressing low conversion in Diels-Alder reactions.
Question 2: My reaction is producing a mixture of stereoisomers. How can I improve the stereoselectivity?
Answer:
The stereochemistry of the Diels-Alder product is determined by the stereochemistry of the dienophile and the approach of the diene.
-
cis- vs. trans-Dienophile: The stereochemistry of the this compound is crucial. Using cis-(Z)-but-2-ene-1,4-diyl diacetate will result in a cis-adduct, where the acetoxy groups are on the same face of the newly formed ring.[5] Conversely, trans-(E)-but-2-ene-1,4-diyl diacetate will yield a trans-adduct.[5] Ensure you are using the correct isomer for your desired product.
-
Endo vs. Exo Selectivity: When using cyclic dienes, two diastereomeric products, endo and exo, can be formed. The endo product is often the kinetically favored product, especially at lower temperatures, due to secondary orbital interactions.[1] The exo product is typically more thermodynamically stable. To favor the endo product, running the reaction at lower temperatures for a longer duration is often effective. Lewis acid catalysis can also enhance endo selectivity.[6][7]
Question 3: I am observing unexpected byproducts. What could they be and how can I avoid them?
Answer:
The formation of byproducts can complicate purification and reduce the yield of your desired adduct.
-
Hydrolysis of Acetate Groups: The acetoxy groups on this compound can be susceptible to hydrolysis, especially if there is water present in the reaction mixture or during workup, particularly under acidic or basic conditions. This would lead to the formation of the corresponding diol or mono-alcohol adducts. To avoid this, ensure all reagents and solvents are anhydrous, and perform the reaction under an inert atmosphere.
-
Diene Dimerization: Some highly reactive dienes, like cyclopentadiene, can undergo a Diels-Alder reaction with themselves, forming a dimer. This is a common side reaction that can be minimized by slowly adding the diene to the reaction mixture containing the dienophile or by using an excess of the dienophile.
-
Polymerization: At elevated temperatures, some dienes and dienophiles can undergo polymerization. If you observe the formation of insoluble, polymeric material, it is advisable to lower the reaction temperature.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of running Diels-Alder reactions with this compound.
Question 1: What are the recommended starting conditions for a Diels-Alder reaction with this compound?
Answer:
A good starting point for a Diels-Alder reaction with this compound and a reactive diene like cyclopentadiene would be to use a 1:1 to 1:1.2 molar ratio of diene to dienophile in a solvent like toluene or dichloromethane. The reaction can be initiated at room temperature and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If no reaction is observed, the temperature can be gradually increased.
Question 2: How can I accelerate a sluggish Diels-Alder reaction?
Answer:
For slow reactions, several strategies can be employed:
-
Lewis Acid Catalysis: The addition of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), or zinc chloride (ZnCl₂), can significantly accelerate the reaction.[6][8] The Lewis acid coordinates to the carbonyl oxygen of the acetate group, making the dienophile more electron-deficient and thus more reactive.[7][8]
-
Increased Temperature: As mentioned earlier, increasing the temperature can enhance the reaction rate. However, this must be done cautiously to avoid the retro-Diels-Alder reaction.
-
High Pressure: In some cases, applying high pressure can also facilitate the reaction, although this requires specialized equipment.
Question 3: What is the best way to purify the Diels-Alder adduct of this compound?
Answer:
The purification method will depend on the physical properties of the adduct.
-
Column Chromatography: This is a very common and effective method for separating the desired adduct from unreacted starting materials and byproducts.[2] A silica gel column with a gradient of ethyl acetate in hexanes is often a good starting point for eluting the product.
-
Recrystallization: If the adduct is a solid, recrystallization can be an excellent method for obtaining highly pure material. The choice of solvent system will need to be determined empirically, but combinations of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble) are often effective.
-
Distillation: For liquid adducts that are thermally stable, vacuum distillation can be a viable purification method.
Experimental Protocols
Below are representative protocols for Diels-Alder reactions using this compound. These should be considered as starting points and may require optimization for your specific diene.
Protocol 1: Thermal Diels-Alder Reaction of cis-But-2-ene-1,4-diyl Diacetate with Cyclopentadiene
Materials:
-
cis-But-2-ene-1,4-diyl diacetate
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Toluene (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add cis-but-2-ene-1,4-diyl diacetate (1.0 eq).
-
Dissolve the dienophile in anhydrous toluene.
-
Slowly add freshly cracked cyclopentadiene (1.1 eq) to the solution at room temperature with stirring.
-
Heat the reaction mixture to a gentle reflux (approx. 110 °C) and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (e.g., gradient elution with ethyl acetate in hexanes).
-
Characterize the purified adduct by NMR spectroscopy to confirm its structure and stereochemistry.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction of trans-But-2-ene-1,4-diyl Diacetate with Furan
Materials:
-
trans-But-2-ene-1,4-diyl diacetate
-
Furan
-
Aluminum chloride (AlCl₃) or another suitable Lewis acid
-
Dichloromethane (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous dichloromethane and cool the flask to 0 °C in an ice bath.
-
Carefully add the Lewis acid (e.g., AlCl₃, 0.1-1.0 eq) to the cold solvent with stirring.
-
In a separate flask, dissolve trans-but-2-ene-1,4-diyl diacetate (1.0 eq) in anhydrous dichloromethane.
-
Slowly add the dienophile solution to the Lewis acid suspension at 0 °C.
-
Add furan (1.2 eq) to the reaction mixture.
-
Allow the reaction to stir at 0 °C to room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the purified adduct by NMR spectroscopy.
Data Presentation
Table 1: Influence of Reaction Conditions on Yield and Selectivity (Hypothetical Data)
| Entry | Diene | Dienophile Isomer | Catalyst (eq.) | Temperature (°C) | Time (h) | Yield (%) | endo:exo Ratio |
| 1 | Cyclopentadiene | cis | None | 80 | 6 | 75 | 90:10 |
| 2 | Cyclopentadiene | cis | AlCl₃ (0.1) | 25 | 2 | 90 | >99:1 |
| 3 | Furan | trans | None | 110 | 24 | 20 | N/A |
| 4 | Furan | trans | ZnCl₂ (1.0) | 40 | 12 | 65 | N/A |
Visualizations
Sources
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ias.ac.in [ias.ac.in]
- 7. youtube.com [youtube.com]
- 8. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Lewis acid catalysis to improve rate and selectivity in Diels-Alder reactions of But-2-ene-1,4-diyl diacetate
Welcome to the technical support center for leveraging Lewis acid catalysis to enhance the rate and selectivity of Diels-Alder reactions, with a specific focus on the dienophile but-2-ene-1,4-diyl diacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the application of Lewis acids in Diels-Alder reactions involving this compound.
Q1: Why is Lewis acid catalysis necessary for Diels-Alder reactions with this compound?
This compound is a relatively unreactive dienophile due to the moderate electron-withdrawing nature of the acetate groups. Lewis acid catalysis is employed to significantly accelerate the reaction rate.[1] The Lewis acid coordinates to the carbonyl oxygen of the acetate group, which increases the electron-withdrawing effect, making the dienophile more electrophilic and thus more reactive towards the diene.[1]
Q2: How does Lewis acid catalysis improve the selectivity of the reaction?
Lewis acids can enhance both the regioselectivity and the stereoselectivity (endo/exo selectivity) of the Diels-Alder reaction.[1][2] By coordinating to the dienophile, the Lewis acid can create a more sterically demanding environment in the transition state, favoring the formation of one stereoisomer over another.[2] Typically, the endo product is favored due to secondary orbital interactions, and Lewis acid catalysis often increases this preference.[1][2]
Q3: What are some common Lewis acids used for this type of reaction?
A range of Lewis acids can be used, with varying degrees of reactivity and steric bulk. Common choices include aluminum chloride (AlCl₃), boron trifluoride (BF₃), tin tetrachloride (SnCl₄), titanium tetrachloride (TiCl₄), and zinc chloride (ZnCl₂).[1][3] The optimal Lewis acid will depend on the specific diene being used and the desired outcome of the reaction.
Q4: Can this compound act as a diene?
No, this compound is a dienophile. A diene must be a conjugated system of two double bonds, and for the Diels-Alder reaction to occur, it must be able to adopt an s-cis conformation.[4][5] this compound contains only one double bond and therefore functions as the 2π-electron component (dienophile) in the [4+2] cycloaddition.
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
Symptoms:
-
After the specified reaction time, analysis (e.g., by TLC, GC, or NMR) shows a large amount of unreacted starting materials.
-
The formation of the desired product is significantly below expectations.
Potential Causes & Solutions:
-
Insufficient Lewis Acid Activity: The chosen Lewis acid may not be strong enough to sufficiently activate the this compound.
-
Catalyst Deactivation: Lewis acids are highly susceptible to deactivation by moisture or other Lewis basic impurities in the reagents or solvent.[8][9][10]
-
Solution: Ensure all glassware is rigorously dried (oven or flame-dried). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Purify reagents if they are suspected to contain impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
-
Suboptimal Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier, even with a catalyst.[11]
-
Solution: Gradually increase the reaction temperature. However, be cautious, as excessively high temperatures can promote the reverse reaction, known as the retro-Diels-Alder reaction.[11]
-
-
Poor Diene Reactivity: The diene you are using may be inherently unreactive. Electron-donating groups on the diene generally increase its reactivity.[12]
-
Solution: If possible, consider using a more electron-rich diene.
-
-
Steric Hindrance: Bulky substituents on either the diene or the dienophile can sterically hinder the approach of the reactants.
-
Solution: If steric hindrance is a suspected issue, a smaller Lewis acid might be beneficial.
-
Issue 2: Poor Endo/Exo Selectivity
Symptoms:
-
The reaction produces a mixture of endo and exo isomers, with the desired isomer in a lower-than-expected ratio.
Potential Causes & Solutions:
-
Insufficient Steric or Electronic Control from the Lewis Acid: The Lewis acid may not be providing enough steric bulk or electronic influence to effectively direct the stereochemical outcome.
-
Solution: Employ a bulkier Lewis acid. The increased steric demand in the transition state can favor the formation of one isomer. For example, moving from AlCl₃ to a more sterically hindered Lewis acid like (i-Bu)₂AlH could potentially increase selectivity.
-
-
Reaction Temperature is Too High: While higher temperatures can increase the reaction rate, they can also lead to a loss of selectivity.[11] The kinetically favored endo product is often less thermodynamically stable than the exo product. At higher temperatures, the reaction may begin to equilibrate towards the more stable exo isomer via the retro-Diels-Alder reaction.[11]
-
Solution: Run the reaction at a lower temperature for a longer period. This will favor the formation of the kinetically controlled product.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state and, consequently, the selectivity.[13][14][15]
-
Solution: Screen different anhydrous solvents. Non-coordinating solvents like dichloromethane or toluene are often good starting points.
-
Issue 3: Product Decomposition or Side Reactions
Symptoms:
-
Formation of multiple unexpected byproducts observed by TLC, GC, or NMR.
-
The desired product appears to degrade over the course of the reaction.
Potential Causes & Solutions:
-
Retro-Diels-Alder Reaction: As mentioned, at elevated temperatures, the Diels-Alder adduct can revert to the starting diene and dienophile.[11]
-
Solution: Conduct the reaction at the lowest possible temperature that still affords a reasonable reaction rate.
-
-
Lewis Acid-Promoted Side Reactions: Strong Lewis acids can catalyze other reactions, such as polymerization of the diene or dienophile, or rearrangement of the product.
-
Solution: Use a milder Lewis acid or decrease the catalyst loading. It is also important to carefully control the reaction temperature.
-
-
Workup Issues: The Lewis acid must be effectively quenched and removed during the workup to prevent product degradation.
-
Solution: Quench the reaction by slowly adding a suitable reagent, such as a saturated aqueous solution of sodium bicarbonate or Rochelle's salt, at a low temperature.[11] Ensure thorough extraction and washing to remove all traces of the Lewis acid and its salts.
-
III. Experimental Protocols & Data
General Protocol for a Lewis Acid-Catalyzed Diels-Alder Reaction
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the dienophile, this compound (1.0 equivalent), to a flask containing a suitable anhydrous solvent (e.g., dichloromethane).
-
Cooling: Cool the solution to the desired reaction temperature (e.g., 0 °C, -20 °C, or -78 °C).
-
Catalyst Addition: Slowly add the Lewis acid (e.g., AlCl₃, 1.1 equivalents) to the stirred solution.
-
Diene Addition: Add the diene (1.2 equivalents) to the reaction mixture.
-
Monitoring: Monitor the reaction progress by TLC or GC analysis.
-
Quenching: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ at the reaction temperature.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Comparative Data of Common Lewis Acids
While specific data for this compound is sparse in the literature, the following table provides a general comparison of common Lewis acids in Diels-Alder reactions based on established principles.
| Lewis Acid | Relative Strength | Typical Catalyst Loading (mol%) | Common Solvents | Key Considerations |
| BF₃·OEt₂ | Moderate | 10 - 100 | Dichloromethane, Toluene | Easy to handle liquid, but can be hydroscopic. |
| ZnCl₂ | Mild | 20 - 100 | Diethyl ether, Dichloromethane | Generally requires higher temperatures. |
| AlCl₃ | Strong | 10 - 100 | Dichloromethane, Nitromethane | Very powerful, but can promote side reactions. Highly sensitive to moisture. |
| SnCl₄ | Strong | 10 - 100 | Dichloromethane, Toluene | Good for many substrates, but can be difficult to remove during workup. |
| TiCl₄ | Strong | 10 - 100 | Dichloromethane, Toluene | Highly effective, but also very sensitive to moisture and can be harsh. |
IV. Visualizing the Process
Mechanism of Lewis Acid Catalysis
Caption: A systematic workflow for troubleshooting low product yield.
V. References
-
The effect of solvent on a Lewis acid catalyzed Diels-Alder reaction, using computed and experimental kinetic isotope effects. PubMed. Available at: [Link]
-
Theoretical studies of solvent effects and Lewis acid catalysis on Diels-Alder reactions. ProQuest. Available at: [Link]
-
Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. ChemRxiv. Available at: [Link]
-
Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. Cambridge Open Engage. Available at: [Link]
-
Small-Molecule-Based Strategy for Mitigating Deactivation of Chiral Lewis Acid Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
1.3: Diels-Alder Reactions. Chemistry LibreTexts. Available at: [Link]
-
Diels–Alder reaction. Wikipedia. Available at: [Link]
-
Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate. National Institutes of Health. Available at: [Link]
-
How Lewis Acids Catalyze Diels–Alder Reactions. National Institutes of Health. Available at: [Link]
-
The Effect of Solvent on a Lewis Acid Catalyzed Diels−Alder Reaction, Using Computed and Experimental Kinetic Isotope Effects. ACS Publications. Available at: [Link]
-
Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? Master Organic Chemistry. Available at: [Link]
-
Mechanistic Insights into the Factors Determining Exo−Endo Selectivity in the Lewis Acid-Catalyzed Diels−Alder Reaction of 1,3-Dienes with 2-Cycloalkenones. ACS Publications. Available at: [Link]
-
How Lewis Acids Catalyze Diels–Alder Reactions. Radboud Repository. Available at: [Link]
-
Small-Molecule-Based Strategy for Mitigating Deactivation of Chiral Lewis Acid Catalysis. ACS Publications. Available at: [Link]
-
Molecular design principles towards exo-exclusive Diels–Alder reactions. National Institutes of Health. Available at: [Link]
-
Diastereoselective, Lewis acid-mediated Diels–Alder reactions of allenoic acid derivatives and 1,3-cyclopentadienes. Royal Society of Chemistry. Available at: [Link]
-
Lewis acid catalyst system for Diels–Alder reaction. Indian Academy of Sciences. Available at: [Link]
-
Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). University of Saskatchewan. Available at: [Link]
-
Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles. National Institutes of Health. Available at: [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. Available at: [Link]
-
Lewis Acid-Derived Catalysis for Sustainable Solutions. Patsnap. Available at: [Link]
-
Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles. ACS Publications. Available at: [Link]
-
Lewis acid catalysis. Wikipedia. Available at: [Link]
-
The roles of Lewis acidic additives in organotransition metal catalysis. Royal Society of Chemistry. Available at: [Link]
-
Progress in Lewis-Acid-Templated Diels–Alder Reactions. MDPI. Available at: [Link]
-
Preparation of 2-substituted (Z)-but-2-ene-1,4-diyl diacetates 3 a) and... ResearchGate. Available at: [Link]
-
Lewis Acid‐Catalyzed Diels‐Alder Reactions: Reactivity Trends across the Periodic Table. ResearchGate. Available at: [Link]
-
Catalysis of the Diels-Alder Reaction of Furan and Methyl Acrylate in Lewis-Acidic Zeolites. ResearchGate. Available at: [Link]
-
The consumption (A/A0) of (Z)-but-2-ene-1,4-diyl diacetate (c0 = 55.2... ResearchGate. Available at: [Link]
-
Diels Alder Reaction: Dienes and Dienophiles. Chemistry Steps. Available at: [Link]
-
Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. MDPI. Available at: [Link]
-
The Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. Small-Molecule-Based Strategy for Mitigating Deactivation of Chiral Lewis Acid Catalysis. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 13. The effect of solvent on a Lewis acid catalyzed Diels-Alder reaction, using computed and experimental kinetic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 15. chemrxiv.org [chemrxiv.org]
Technical Support Center: Troubleshooting Palladium-Catalyzed Allylic Alkylation of But-2-ene-1,4-diyl diacetate
Welcome to the technical support center for palladium-catalyzed allylic alkylation, with a specific focus on the use of cis- or trans-But-2-ene-1,4-diyl diacetate as an electrophile. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this powerful C-C and C-X bond-forming reaction. Here, we address common challenges, provide in-depth troubleshooting protocols, and explain the mechanistic rationale behind these solutions.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during the allylic alkylation of But-2-ene-1,4-diyl diacetate.
Q1: My reaction has stalled, showing significant amounts of unreacted starting material. What are the primary causes?
Low or incomplete conversion is often traced back to catalyst deactivation or suboptimal reaction conditions. Key factors include:
-
Oxygen Sensitivity: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, rendering it inactive. Ensure all reagents and the reaction vessel are rigorously deoxygenated.[1]
-
Poor Quality Reagents: Impurities in solvents, the nucleophile, or the substrate can poison the catalyst. Use freshly distilled solvents and purified reagents.
-
Insufficient Catalyst Loading: While typically low (0.5-5 mol%), the catalyst loading might be insufficient for challenging nucleophiles or if minor deactivation is occurring.
-
Incorrect Ligand Choice: The ligand is crucial for stabilizing the Pd(0) species and facilitating the catalytic cycle.[2] An inappropriate ligand may lead to catalyst decomposition.
Q2: I'm observing a mixture of mono- and di-substituted products. How can I favor mono-alkylation?
Controlling selectivity with a di-functionalized electrophile like this compound is a common challenge. To favor mono-alkylation:
-
Adjust Stoichiometry: Use a molar excess of the diacetate electrophile relative to the nucleophile (e.g., 1.5 to 2.0 equivalents). This statistically favors the reaction of a nucleophile with an unreacted diacetate molecule.
-
Slow Addition of Nucleophile: Adding the nucleophile slowly via syringe pump can maintain its low concentration, disfavoring a second alkylation on the already-formed mono-substituted product.
-
Lower Reaction Temperature: Reduced temperatures can often enhance selectivity by slowing down the rate of the second, typically less reactive, substitution step.
Q3: My primary side product is buta-1,3-diene. What causes this and how can I prevent it?
The formation of buta-1,3-diene is a classic sign of β-hydride elimination . This occurs from the π-allyl palladium intermediate before the nucleophile has a chance to attack.[3][4] To minimize this:
-
Choice of Base/Nucleophile: Use soft, non-basic nucleophiles (pKa < 25).[5][6] Stronger bases can promote elimination. If a base is required to generate the nucleophile, ensure it is not excessively strong or used in large excess.
-
Ligand Selection: Bulky phosphine ligands can sometimes disfavor the conformation required for β-hydride elimination.[7]
-
Solvent: Aprotic, non-polar solvents often suppress elimination pathways compared to polar, protic solvents.
Q4: The reaction is messy, with multiple unidentified spots on my TLC plate. What are potential side reactions?
Besides diene formation and double alkylation, other side reactions can occur:
-
Homocoupling: Dimerization of your nucleophile can happen, especially if it is susceptible to oxidation.[1]
-
Isomerization: The double bond in your product might isomerize, leading to a mixture of constitutional isomers.
-
Reaction with Solvent: Highly reactive intermediates could potentially react with the solvent, especially if it is not sufficiently inert.
Part 2: In-Depth Troubleshooting Guide
This section provides a deeper dive into specific problems, offering mechanistic insights and detailed protocols for resolution.
Problem 1: Low Yields Due to Catalyst Inactivity or Decomposition
Low yields are frustrating and often point to issues with the palladium catalyst itself.
Root Cause Analysis:
-
Oxidative Deactivation: The catalytic cycle relies on the Pd(0) oxidation state.[2][5] Exposure to oxygen irreversibly forms palladium oxides.
-
Ligand Dissociation: Insufficiently coordinating ligands can dissociate, leading to the aggregation of Pd(0) into inactive palladium black.
-
Substrate/Nucleophile Impurities: Acidic impurities can protonate phosphine ligands, while other functional groups can irreversibly bind to the palladium center.
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for low reaction yields.
Step-by-Step Protocol for Ensuring an Inert Atmosphere:
-
Vessel Preparation: Flame-dry or oven-dry all glassware (Schlenk flask, condenser) and allow to cool to room temperature under a stream of dry argon or nitrogen.
-
Reagent Addition: Add the palladium source, ligand, and any solid reagents to the flask.
-
Evacuate and Backfill: Seal the flask and connect it to a Schlenk line. Carefully evacuate the flask under vacuum until no more bubbles emerge from the solids, then backfill with inert gas. Repeat this cycle 3-5 times.
-
Solvent Degassing: Use a solvent that has been degassed by either:
-
Freeze-Pump-Thaw: Freeze the solvent with liquid nitrogen, apply a vacuum, thaw, and repeat 3 times.
-
Sparging: Bubble argon or nitrogen through the solvent for at least 30 minutes.
-
-
Solvent Transfer: Transfer the degassed solvent to the reaction flask via cannula or a gas-tight syringe.
Problem 2: Formation of Diene via β-Hydride Elimination
This is one of the most prevalent side reactions in Tsuji-Trost chemistry.[3] It competes directly with the desired nucleophilic attack.
Mechanism Spotlight:
The key intermediate is the (π-allyl)palladium complex. For the desired reaction, the nucleophile attacks one of the terminal carbons of the allyl system. However, if a hydrogen atom is present on a carbon adjacent to the π-allyl system (the β-carbon), the palladium can abstract it, eliminating to form a diene and a palladium-hydride species.[3][4]
Caption: Competing pathways from the key π-allyl intermediate.
Protocol for Minimizing Elimination:
-
Nucleophile Choice: Employ "soft" carbon nucleophiles like malonates, β-ketoesters, or sulfones.[8] These generally have a pKa < 25 and add efficiently via an outer-sphere mechanism.[6]
-
Base Selection: If a base is needed to deprotonate the nucleophile, use the weakest base that is effective. Carbonate bases (e.g., K₂CO₃, Cs₂CO₃) are often preferred over alkoxides or hydrides.
-
Solvent Effects: Use non-coordinating, aprotic solvents such as THF, dioxane, or toluene. Avoid alcohols or water, which can facilitate proton transfer steps that may lead to elimination.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (start at room temperature or 0 °C). High temperatures often favor elimination.
Problem 3: Controlling Selectivity for Mono- vs. Di-Alkylation
The symmetrical nature of this compound presents a classic selectivity challenge. After the first substitution, the product itself is an allylic acetate that can react again.
Root Cause Analysis:
The relative rates of the first and second alkylation determine the product distribution. If the mono-alkylated product is of similar or higher reactivity than the starting diacetate, di-alkylation will be significant.
Data Presentation: Effect of Stoichiometry on Selectivity
The following table illustrates a hypothetical outcome of varying the electrophile-to-nucleophile ratio for a generic malonate nucleophile.
| Entry | Diacetate (equiv.) | Nucleophile (equiv.) | Mono-alkylation Yield (%) | Di-alkylation Yield (%) |
| 1 | 1.0 | 1.0 | 55 | 35 |
| 2 | 1.0 | 0.5 | 75 | 15 |
| 3 | 2.0 | 1.0 | 85 | 5 |
Experimental Protocol for Maximizing Mono-alkylation:
-
Setup: In a flame-dried Schlenk flask under argon, dissolve this compound (2.0 equiv.), the palladium source (e.g., Pd₂(dba)₃, 1 mol%), and the ligand (e.g., PPh₃, 4 mol%) in degassed THF.
-
Nucleophile Preparation: In a separate flask, prepare a solution of the nucleophile (1.0 equiv.) and a suitable base (e.g., NaH, 1.0 equiv.) in degassed THF.
-
Slow Addition: Using a syringe pump, add the nucleophile solution to the reaction mixture over a period of 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The goal is to observe the consumption of the nucleophile while a significant amount of the diacetate starting material remains.
-
Quench: Once the nucleophile is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Workup & Purification: Proceed with a standard aqueous workup and column chromatography to separate the desired mono-alkylated product from the excess diacetate and any di-alkylated byproduct.
References
-
Palladium-catalyzed enantioselective β-hydride elimination for the construction of remote stereocenters. PubMed Central. [Link]
-
Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. ACS Publications. [Link]
-
Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction. National Institutes of Health. [Link]
-
Tsuji–Trost reaction. Wikipedia. [Link]
-
Beta-Hydride Elimination in Action #chemistryeducation #mechanism. YouTube. [Link]
-
Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Organic & Inorganic Chemistry International. [Link]
-
Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. National Institutes of Health. [Link]
-
β-Hydride elimination. Wikipedia. [Link]
-
Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin). National Institutes of Health. [Link]
-
Tsuji-Trost Reaction Trost Allylation. Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Asymmetric Allylic Alkylation Strategies for the Synthesis of Acyclic Tetrasubstituted Stereocenters. Thieme. [Link]
-
Palladium/Brønsted Acid Catalysis for Hydrofunctionalizations of Alkynes. MDPI. [Link]
-
Allylic alkylation. Palladium-catalyzed substitutions of allylic carboxylates. Stereo- and regiochemistry. Journal of the American Chemical Society. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 3. Palladium-catalyzed enantioselective β-hydride elimination for the construction of remote stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 5. Tsuji-Trost Reaction [organic-chemistry.org]
- 6. thieme-connect.de [thieme-connect.de]
- 7. Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to increase the yield of cross-metathesis reactions involving But-2-ene-1,4-diyl diacetate
Technical Support Center: Cross-Metathesis with But-2-ene-1,4-diyl diacetate
Introduction
Welcome to the technical support guide for olefin cross-metathesis (CM) reactions involving cis- or trans-But-2-ene-1,4-diyl diacetate. This molecule is a valuable C4 building block, often used to introduce a difunctional handle into various substrates, particularly those derived from renewable resources like oleochemicals.[1][2] However, as a symmetric, internal, and functionalized olefin, it presents unique challenges that can impact reaction efficiency and yield.
This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate the complexities of these reactions and optimize your outcomes. We will delve into the causality behind experimental choices, from catalyst selection to reaction setup and purification, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a challenging cross-metathesis partner?
This compound is a Type II olefin (a symmetrically substituted internal olefin). The primary challenges associated with it are:
-
Reaction Equilibrium: Cross-metathesis is a reversible process.[3][4] Because this compound is symmetric, its self-metathesis is non-productive (it regenerates the starting material). However, the self-metathesis (homodimerization) of your other olefin coupling partner is a major competing reaction that can significantly reduce the yield of the desired cross-product.[1]
-
Steric Hindrance: As an internal olefin, it is sterically more demanding than a terminal olefin, which can slow down the rate of catalyst initiation and propagation.[5]
-
Functional Group Tolerance: The acetate groups contain carbonyl functionalities. While modern ruthenium catalysts exhibit excellent functional group tolerance, potential coordination of the ester's oxygen atoms to the metal center can sometimes influence catalyst activity.[6][7]
Q2: Which catalyst should I choose for my cross-metathesis with this compound?
The choice of catalyst is critical. For this substrate, N-Heterocyclic Carbene (NHC) catalysts, often referred to as "second-generation" catalysts, are generally preferred over phosphine-based "first-generation" catalysts due to their higher activity and stability.
A study involving the cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate found that Schiff base ruthenium catalysts, specifically a Hoveyda-type catalyst ([Ru]-7 in the study), provided nearly quantitative conversion and high selectivity for the cross-metathesis products.[1][2] Standard Grubbs second-generation and Hoveyda-Grubbs second-generation catalysts are also excellent starting points.[8]
Catalyst Selection Workflow
Sources
- 1. BJOC - The cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate and the influence of protecting groups [beilstein-journals.org]
- 2. The cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate and the influence of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Ethylene on Efficiency and Stereocontrol in Olefin Metathesis: When to Add It, When to Remove It, and When to Avoid It - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Challenges in olefin metathesis: past, present and future | CoLab [colab.ws]
- 7. Challenges in olefin metathesis: past, present and future - Centre of New Technologies [cent.uw.edu.pl]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification Techniques for Products from Reactions with But-2-ene-1,4-diyl Diacetate
Introduction
But-2-ene-1,4-diyl diacetate is a versatile C4 building block, prized for its dual reactivity at the allylic acetate positions and the central double bond. Its utility in complex syntheses, particularly in palladium-catalyzed reactions like the Tsuji-Trost allylic substitution, is well-established.[1][2][3] However, the very catalysts and reagents that enable these powerful transformations often introduce significant purification challenges. This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource for troubleshooting common purification issues and offers robust, field-proven protocols to ensure the isolation of high-purity products.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered after a reaction workup.
Q1: My crude product is a dark, black, or grey solid/oil after a palladium-catalyzed reaction. What is this, and how can I remove it?
A1: The dark precipitate is almost certainly palladium black, which is finely divided palladium metal (Pd(0)) that has precipitated from the solution. This is a common occurrence in reactions employing Pd(0) catalysts like Pd(PPh₃)₄ or when Pd(II) precursors are reduced in situ. While it appears daunting, it is often easily removed.
-
Causality: Palladium catalysts, especially those with phosphine ligands, can be unstable and decompose under thermal stress or upon reaction completion, causing the metal to agglomerate and precipitate.
-
Recommended Protocol: The most effective method is filtration through an inert, fine-particle medium.
-
Dissolve: Dissolve your crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare Pad: Prepare a short pad of Celite® (diatomaceous earth) or silica gel (2-3 cm thick) in a fritted glass funnel over a clean filter flask.
-
Filter: Gently pour the dissolved crude product onto the pad. Use vacuum suction to pull the solution through.
-
Rinse: Wash the pad with several portions of the clean solvent to ensure all of your product is recovered.
-
Concentrate: Combine the filtrates and concentrate under reduced pressure. This simple filtration step should yield a solution free of metallic palladium.[4]
-
Q2: My NMR analysis shows significant contamination from triphenylphosphine oxide (TPPO), and it's co-eluting with my product during column chromatography. How can I get rid of it?
A2: Triphenylphosphine oxide (TPPO) is a notoriously common and troublesome byproduct from reactions using triphenylphosphine-based ligands or reagents (e.g., Wittig, Mitsunobu, Appel reactions).[5] Its moderate polarity often causes it to co-elute with a wide range of organic products.
-
Causality: TPPO is formed by the oxidation of triphenylphosphine, which is either a ligand on the catalyst or a byproduct of the reaction itself.
-
Recommended Solutions (Choose based on your product's properties):
-
Method A: Precipitation/Crystallization: TPPO has poor solubility in non-polar solvents like hexanes, pentane, or diethyl ether.[6][7]
-
Concentrate the crude mixture.
-
Suspend the residue in a minimal amount of a solvent system like diethyl ether/hexane (e.g., 1:4 v/v).
-
Stir or sonicate the suspension vigorously. TPPO will often remain as a fine white solid.
-
Filter the mixture to remove the solid TPPO and wash the solid with more of the non-polar solvent. The desired product should be in the filtrate.
-
-
Method B: Chemical Precipitation with Metal Salts: TPPO is a Lewis base and can form insoluble complexes with certain metal salts. This is highly effective for polar products that are difficult to separate by other means.[6][7][8]
-
Dissolve the crude mixture in a suitable solvent like THF, toluene, or ethanol.
-
Add 1.5-2.0 equivalents (relative to the theoretical amount of TPPO) of a metal salt such as zinc chloride (ZnCl₂) or calcium bromide (CaBr₂).[7][8]
-
Stir the mixture at room temperature for 1-2 hours.
-
The insoluble TPPO-metal complex will precipitate and can be removed by filtration.[7][8]
-
-
| Impurity | Recommended Removal Technique | Principle of Separation |
| Palladium Black | Filtration through Celite® or silica | Physical size separation |
| Triphenylphosphine Oxide (TPPO) | Precipitation with non-polar solvents | Differential solubility |
| Triphenylphosphine Oxide (TPPO) | Complexation with ZnCl₂ or CaBr₂ | Chemical reaction and precipitation |
| Unreacted this compound | Flash column chromatography | Polarity difference |
| Unreacted Polar Nucleophile | Aqueous extraction (workup) | Partitioning between immiscible phases |
Q3: I performed a hydrolysis of this compound to get but-2-ene-1,4-diol, but the reaction is incomplete. How do I separate the diol from the starting material and the monoacetate intermediate?
A3: This is a classic separation problem based on a large polarity difference. The diol product is significantly more polar than the diacetate starting material and the monoacetate intermediate due to the presence of two hydroxyl groups capable of hydrogen bonding.
-
Causality: The hydroxyl groups of the diol make it much more polar and water-soluble than the ester-containing starting material and intermediate.
-
Recommended Protocol: Flash Column Chromatography
-
Stationary Phase: Use standard silica gel.
-
Sample Loading: Adsorb the crude mixture onto a small amount of silica gel for dry loading, which often improves separation.[9]
-
Eluent System: Start with a relatively non-polar eluent system, such as 20% ethyl acetate in hexanes. This will elute the non-polar starting material first.
-
Gradient Elution: Gradually increase the polarity of the eluent. The monoacetate will elute next, followed by the highly polar diol, which may require a significantly more polar system (e.g., 70-100% ethyl acetate or even adding a small percentage of methanol).[10]
-
-
Alternative for Large Scale: Recrystallization: If the diol is a solid, recrystallization can be highly effective. The cis-diol can be purified by dissolving the crude mixture in solvents like acetone, methyl ethyl ketone, or THF, followed by cooling to precipitate the purified diol.[11]
Section 2: Troubleshooting Guides & Workflows
This section provides detailed, scenario-based guides for complex purification challenges.
Scenario 1: Purification of a Neutral Product from a Tsuji-Trost Reaction
This workflow is designed for a typical palladium-catalyzed allylic substitution reaction where this compound is reacted with a carbon-based nucleophile.[1][2][12]
Caption: Standard workflow for purifying a neutral organic product.
| Observation | Possible Cause(s) | Recommended Solution(s) |
| Product and impurities elute together at the solvent front. | Eluent system is too polar. | Decrease the eluent polarity significantly. Start with pure hexane and gradually add the polar solvent.[10] |
| Streaking or tailing of spots on the TLC plate. | 1. Sample is too concentrated. 2. Compound is slightly acidic/basic and interacting strongly with silica. | 1. Dilute the sample before loading. 2. Add a modifier to the eluent: 0.5-1% triethylamine for basic compounds or 0.5-1% acetic acid for acidic compounds. |
| No separation between the product and a byproduct (e.g., TPPO). | Incorrect solvent system choice. | Change the solvent family. If using ethyl acetate/hexanes, try a system like dichloromethane/methanol or diethyl ether/pentane. Different solvents alter the selectivity of the separation.[10] |
| The column runs dry or cracks form in the silica bed. | 1. Insufficient eluent addition. 2. Solvent polarity was changed too abruptly. | 1. Always keep the silica head wet with eluent. 2. Use a gradual gradient to change polarity, avoiding large, sudden jumps (e.g., from 10% EtOAc to 50% EtOAc).[13] |
Scenario 2: Purification of a Polar, Water-Soluble Product (e.g., But-2-ene-1,4-diol)
The hydrolysis or hydrogenation of this compound can yield but-2-ene-1,4-diol or butane-1,4-diol, both of which are polar and have significant water solubility.[14][15] This presents a challenge for standard aqueous workups.
Caption: Decision guide for purifying polar, water-soluble products.
Recrystallization is a powerful technique for purifying solids by leveraging differences in solubility at different temperatures.[16][17][18]
-
Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point. For a polar diol, solvent systems like acetone, ethyl acetate/hexanes, or ethanol/water might be effective.[16][19][20]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue adding small portions of hot solvent until the solid just dissolves.[18][20]
-
Hot Filtration (if needed): If insoluble impurities (like dust or catalyst residues) are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of large, pure crystals.[17] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[16][20]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining impurities in the mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
References
-
Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega.[Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.[Link]
-
Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. ACS Publications.[Link]
-
Work up tips: Reactions with Triphenylphosphine oxide. Shenvi Lab, Scripps Research.[Link]
-
Recrystallization. University of California, Los Angeles, Department of Chemistry & Biochemistry.[Link]
-
How can I remove palladium Pd catalyst easily? ResearchGate.[Link]
-
Several Problems of Flash Column Chromatography. Hawach Scientific.[Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.[Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.[Link]
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.[Link]
-
Recrystallization. Wired Chemist.[Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube.[Link]
-
Experiment 2: Recrystallization. Barnard College, Columbia University.[Link]
-
Chromatography Troubleshooting. YouTube.[Link]
-
Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. ResearchGate.[Link]
-
Tsuji-Trost Allylation. NROChemistry.[Link]
-
Rookie Mistakes: Column Chromatography. University of Rochester, Department of Chemistry.[Link]
- Method for purifying cis-2-butene-1,4-diol.
-
Tsuji–Trost reaction. Wikipedia.[Link]
-
Tsuji-Trost Reaction Trost Allylation. Organic Chemistry Portal.[Link]
-
Tsuji–Trost reaction. Grokipedia.[Link]
-
Process for the preparation of 2-butene-1.4-diol. EPFL Graph Search.[Link]
-
Allylic Substitution. Chemistry LibreTexts.[Link]
-
Allylic Bromination With Allylic Rearrangement. Master Organic Chemistry.[Link]
-
Allyl alcohol synthesis by allylic substitution. Organic Chemistry Portal.[Link]
-
Allylic Substitution Reaction: Mechanism, Examples & Tips. Vedantu.[Link]
-
Allylic Halogenation and Substitution | Organic Chemistry Lessons. YouTube.[Link]
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- 20. youtube.com [youtube.com]
Technical Support Center: Preventing Isomerization of (Z)-But-2-ene-1,4-diyl diacetate during Metathesis Reactions
Welcome to the technical support center for olefin metathesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the isomerization of (Z)-but-2-ene-1,4-diyl diacetate and similar cis-alkenes during metathesis reactions. Here, we will delve into the mechanistic underpinnings of this common side reaction and provide actionable troubleshooting strategies to maintain the stereochemical integrity of your products.
Frequently Asked Questions (FAQs)
Q1: What is (Z)-to-(E) isomerization in the context of metathesis?
A: (Z)-to-(E) isomerization is a common side reaction in olefin metathesis where the desired cis (or Z) configuration of a double bond isomerizes to the more thermodynamically stable trans (or E) configuration.[1][2] This is particularly problematic when the desired biological activity or material property of a molecule is dependent on the Z-geometry.
Q2: What causes the isomerization of (Z)-but-2-ene-1,4-diyl diacetate during a metathesis reaction?
A: The primary cause of isomerization is often the decomposition of the ruthenium metathesis catalyst.[3][4][5] Under certain conditions, such as elevated temperatures or the presence of impurities, the catalyst can degrade to form ruthenium hydride species.[3][4][5] These hydrides are known to catalyze the isomerization of olefins.[3][4][5] The process can also be influenced by secondary metathesis events, where the product olefin re-enters the catalytic cycle, leading to the formation of the thermodynamic E-isomer.[2]
Q3: Are certain metathesis catalysts more prone to causing isomerization?
A: Yes, the choice of catalyst plays a crucial role. While highly active catalysts can accelerate the desired reaction, they may also be more susceptible to decomposition pathways that lead to isomerization.[2] For instance, second-generation Grubbs catalysts, while robust, can form ruthenium hydride species under prolonged heating.[6] Conversely, specialized Z-selective catalysts, often featuring chelated ligands, are designed to minimize isomerization and favor the formation of the cis-product.[1][7][8][9]
Q4: Can reaction conditions influence the extent of isomerization?
A: Absolutely. High reaction temperatures, prolonged reaction times, and high catalyst loadings can all contribute to increased isomerization.[3][5][6] The solvent can also play a role; for example, fluorinated aromatic hydrocarbons have been shown to enhance catalytic activity in some cases, which could indirectly affect isomerization rates.[6]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving issues related to the isomerization of (Z)-but-2-ene-1,4-diyl diacetate.
Issue 1: High levels of (E)-isomer detected in the final product.
Potential Cause A: Catalyst Decomposition
-
Explanation: As mentioned, the formation of ruthenium hydride species from catalyst decomposition is a primary driver of isomerization.[3][4][5][6] This is often exacerbated by heat.[6]
-
Solution:
-
Lower the Reaction Temperature: Whenever possible, conduct the metathesis at a lower temperature.[5] Many modern catalysts are active at or near room temperature.[10]
-
Minimize Reaction Time: Monitor the reaction closely by techniques like TLC or GC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to the active catalyst.
-
Use Additives: The addition of certain agents can suppress isomerization. 1,4-benzoquinone and its electron-deficient derivatives have been shown to be particularly effective at preventing olefin migration by likely quenching the problematic ruthenium hydride species without significantly impeding the metathesis activity.[3][4][11] Mild acids like acetic acid can also be beneficial.[3][4][10]
-
Potential Cause B: Secondary Metathesis
-
Explanation: The desired Z-product can re-engage with the catalyst and undergo further metathesis, eventually leading to the thermodynamically more stable E-isomer.[2]
-
Solution:
-
Catalyst Selection: Employ a Z-selective catalyst. These are specifically designed with bulky ligands that sterically favor the formation and preservation of the cis-isomer.[1][7][8][9]
-
Control Stoichiometry in Cross-Metathesis: In cross-metathesis reactions, using an excess of one of the olefin partners can help drive the reaction to completion and minimize the opportunity for the product to re-enter the catalytic cycle.[12]
-
Issue 2: Inconsistent results and variable E/Z ratios between batches.
Potential Cause: Impurities in Reagents or Solvents
-
Explanation: Impurities in the substrate or solvent can affect catalyst activity and stability, leading to inconsistent levels of isomerization.[5] Basic impurities, for instance, can deprotonate and decompose the catalyst.[5] Oxygen and water can also be detrimental.[5]
-
Solution:
-
Purify Substrates and Solvents: Ensure that (Z)-but-2-ene-1,4-diyl diacetate and any other reagents are of high purity. Solvents should be thoroughly degassed and dried before use.[5] A common and effective method for deoxygenating solvents is to heat them to reflux and then cool under an inert atmosphere like nitrogen or argon.[5]
-
Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere to prevent catalyst deactivation by oxygen.[5]
-
Experimental Protocols
Protocol 1: General Procedure for Metathesis with an Isomerization Suppressant
-
To a clean, dry, and inert-atmosphere-purged flask, add the (Z)-but-2-ene-1,4-diyl diacetate and the metathesis partner (if applicable).
-
Add the chosen solvent (e.g., degassed dichloromethane or toluene).
-
Add the isomerization suppressant. A stock solution of the additive can be prepared for accurate addition.
-
For 1,4-benzoquinone , a loading of 10 mol % relative to the catalyst is a good starting point.[6]
-
-
Add the metathesis catalyst (e.g., a Grubbs-type catalyst) under a positive pressure of inert gas.
-
Stir the reaction at the desired temperature and monitor its progress.
-
Upon completion, quench the reaction by adding an appropriate quenching agent (e.g., ethyl vinyl ether).
-
Purify the product using standard techniques such as column chromatography.
Data Summary: Common Isomerization Suppressants
| Additive | Typical Loading | Efficacy | Notes |
| 1,4-Benzoquinone | 5-10 mol % | High | Electron-deficient derivatives can be even more effective.[3][4][11] |
| Acetic Acid | Stoichiometric to catalyst | Moderate to High | A mild acid that can prevent hydride formation.[3][4][10] |
| Tricyclohexylphosphine oxide | Varies | Substrate-dependent | Reported to be effective in specific cases but may not be broadly applicable.[3][5] |
Visualizing the Problem and Solution
Diagram 1: Isomerization Pathway
Caption: Key pathways leading to (E)-isomer formation.
Diagram 2: Troubleshooting Workflow
Caption: A step-by-step guide to resolving isomerization issues.
By carefully considering the choice of catalyst, optimizing reaction conditions, and ensuring the purity of all components, the undesired isomerization of (Z)-but-2-ene-1,4-diyl diacetate can be effectively minimized, leading to higher yields and purity of the desired Z-isomer.
References
-
Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005). Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society, 127(49), 17160–17161. [Link]
-
Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005). Prevention of undesirable isomerization during olefin metathesis. PubMed, 127(49), 17160-1. [Link]
-
Organic Chemistry Portal. (n.d.). Prevention of Undesirable Isomerization during Olefin Metathesis. [Link]
-
Anderson's Process Solutions. (2017). Metathesis catalysts and reducing olefin isomerization. [Link]
- Grubbs, R. H., & Lee, C. W. (2015). Methods for suppressing isomerization of olefin metathesis products. U.S.
-
ResearchGate. (n.d.). The consumption (A/A0) of (Z)-but-2-ene-1,4-diyl diacetate... [Link]
-
Chérif, S. E., Ghosh, A., Chelli, S., Dixon, I. M., Kraiem, J., & Lakhdar, S. (2022). Merging Grubbs second-generation catalyst with photocatalysis enables Z-selective metathesis of olefins. Chemical Science, 13(38), 12065–12070. [Link]
-
Liu, P., Xu, X., Dong, X., Keitz, B. K., Herbert, M. B., Grubbs, R. H., & Houk, K. N. (2012). Z-Selectivity in Olefin Metathesis with Chelated Ru Catalysts: Computational Studies of Mechanism and Selectivity. Journal of the American Chemical Society, 134(3), 1464–1467. [Link]
-
Odewole, O. A., et al. (2016). Metathesis reactions: Effect of additives as co-catalysts to Grubbs' or Schrock's catalyst. Journal of Molecular Catalysis A: Chemical, 422, 144-161. [Link]
-
Hoveyda, A. H., & Schrock, R. R. (2014). Evolution of Catalytic Stereoselective Olefin Metathesis: From Ancillary Transformation to Purveyor of Stereochemical Identity. The Journal of Organic Chemistry, 79(10), 4147–4169. [Link]
-
Keitz, B. K., Endo, K., Patel, P. R., Herbert, M. B., & Grubbs, R. H. (2012). Improved Ruthenium Catalysts for Z-Selective Olefin Metathesis. Journal of the American Chemical Society, 134(1), 693–699. [Link]
-
Fogg, D. E., et al. (2024). Pursuing E-Selective Olefin Metathesis: Tuning Steric and Electronic Properties of S,N-Chelated Ruthenium Alkylidenes. Organometallics. [Link]
-
Endo, K., & Grubbs, R. H. (2011). Chelated Ruthenium Catalysts for Z-Selective Olefin Metathesis. Journal of the American Chemical Society, 133(22), 8525–8527. [Link]
-
Endo, K., & Grubbs, R. H. (2011). Chelated Ruthenium Catalysts for Z-Selective Olefin Metathesis. Journal of the American Chemical Society, 133(22), 8525–8527. [Link]
-
Mauduit, M., et al. (2012). E/Z selectivity in ruthenium-mediated cross metathesis. Catalysis Science & Technology, 2(4), 779-782. [Link]
-
Grotjahn, D. B., et al. (2020). Metathesis or Isomerization: Counteranion Directed Reactivity of Grubbs I. Organometallics, 39(18), 3364–3370. [Link]
-
Meier, M. A. R., & Fokou, P. A. (2012). About the activity and selectivity of less well-known metathesis catalysts during ADMET polymerizations. Beilstein Journal of Organic Chemistry, 8, 1228–1236. [Link]
-
Cavallo, L., & Poater, A. (2010). The intriguing modeling of cis–trans selectivity in ruthenium-catalyzed olefin metathesis. Beilstein Journal of Organic Chemistry, 6, 1134–1140. [Link]
-
Organic Chemistry Portal. (n.d.). Cross Metathesis. [Link]
-
Master Organic Chemistry. (n.d.). Olefin Metathesis. [Link]
-
ResearchGate. (n.d.). cis/trans Coordination in Olefin Metathesis by Static and Molecular Dynamic DFT Calculations. [Link]
-
PubMed. (2016). Additive Effects on Asymmetric Catalysis. [Link]
- Grubbs, R. H., & Lee, C. W. (2013). Methods for suppressing isomerization of olefin metathesis products, methods of refining natural oils, and methods of producing fuel compositions.
-
O'Brien, R. V., & Toste, F. D. (2018). Recent Advancements in Stereoselective Olefin Metathesis Using Ruthenium Catalysts. Catalysts, 8(12), 629. [Link]
-
Fogg, D. E., et al. (2023). Anionic Olefin Metathesis Catalysts Enable Modification of Unprotected Biomolecules in Water. Journal of the American Chemical Society, 145(35), 19348–19355. [Link]
-
Mecking, S., & Költzsch, C. (2013). The cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate and the influence of protecting groups. Beilstein Journal of Organic Chemistry, 9, 2874–2880. [Link]
-
ResearchGate. (n.d.). Z Selective cross-metathesis of Z-2-butene-1,4-diol using Ru-4 a catalyst. [Link]
-
Mudiyanselage, A., Viamajala, S., Varanasi, S., & Yamamoto, K. (2022). Cross-metathesis of methyl oleate and cis-2-butene-1,4-diol: a direct route to bifunctional polymer building blocks. ChemRxiv. [Link]
-
UTC Scholar. (n.d.). Synthesis of novel dienes and cyclic compounds via olefin metathesis reactions catalyzed by the second generation Grubbs catalyst. [Link]
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- 3. pubs.acs.org [pubs.acs.org]
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- 6. BJOC - About the activity and selectivity of less well-known metathesis catalysts during ADMET polymerizations [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Improved Ruthenium Catalysts for Z-Selective Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Minimizing Self-Metathesis Byproducts with But-2-ene-1,4-diyl diacetate
Welcome to the technical support center for advanced olefin metathesis applications. This guide is designed for researchers, chemists, and drug development professionals who are leveraging cross-metathesis (CM) reactions and seek to overcome the persistent challenge of self-metathesis byproducts. Here, we provide in-depth, field-proven insights into the strategic use of cis-but-2-ene-1,4-diyl diacetate to enhance reaction selectivity and yield.
Introduction: The Cross-Metathesis Selectivity Problem
Olefin cross-metathesis is a powerful and atom-economical tool for forming new carbon-carbon double bonds, enabling the synthesis of complex molecules from simpler olefin precursors.[1][2] However, a primary obstacle to achieving high yields of the desired cross-product is the concurrent self-metathesis (or homodimerization) of the starting olefins.[3][4] This competitive reaction consumes valuable substrate and complicates downstream purification.
This guide details a robust strategy to mitigate this issue: the use of a symmetric, functionalized C4 building block, cis-but-2-ene-1,4-diyl diacetate, as a cross-metathesis partner. This approach is particularly effective in the synthesis of α,ω-difunctional compounds from renewable feedstocks like oleochemicals.[1][4][5]
Frequently Asked Questions (FAQs)
Q1: What is self-metathesis and why is it a significant issue?
Self-metathesis is a reaction where two molecules of the same olefin react to form a new, larger olefin and a small, often volatile, byproduct. In a cross-metathesis reaction involving two different olefins (A and B), four potential pathways exist: A+B (desired cross-product), A+A (self-metathesis), B+B (self-metathesis), and the reverse reactions. The formation of self-metathesis products reduces the overall yield of the intended heterodimer and introduces impurities that can be difficult to separate.[3][4]
Q2: How does cis-but-2-ene-1,4-diyl diacetate specifically minimize self-metathesis byproducts?
cis-But-2-ene-1,4-diyl diacetate offers a unique advantage due to its symmetry. When it undergoes self-metathesis with itself, the reaction is unproductive—it simply regenerates the starting material. Therefore, only the self-metathesis of the other reaction partner is a concern.[1][4]
By employing a stoichiometric excess of cis-but-2-ene-1,4-diyl diacetate, the reaction equilibrium is shifted, according to Le Chatelier's principle, to favor the consumption of the primary substrate in the desired cross-metathesis pathway. This kinetically and thermodynamically favors the formation of the cross-products, effectively suppressing the self-metathesis of the more valuable substrate.[4]
Caption: Reaction pathways in cross-metathesis.
Q3: Why is the cis-isomer of but-2-ene-1,4-diyl diacetate crucial for this reaction?
The reactivity of olefins in metathesis is highly dependent on their geometry. The prevailing mechanism involves the formation of a metallacyclobutane intermediate between the olefin and the ruthenium catalyst.[6] The trans geometry of 1,4-diacetoxy-2-butene sterically hinders the formation of this critical cyclic intermediate, significantly reducing its reactivity.[1][4][6] The cis-isomer, being less thermodynamically stable and sterically more accessible, readily participates in the catalytic cycle, making it the far more effective substrate for cross-metathesis.[6]
Q4: What types of catalysts are most effective for cross-metathesis with cis-but-2-ene-1,4-diyl diacetate?
Ruthenium-based catalysts, particularly second-generation Grubbs and Hoveyda-Grubbs catalysts, are highly effective due to their excellent functional group tolerance and activity with internal olefins.[1][7][8] The choice of catalyst can significantly impact conversion and selectivity, and screening may be necessary for optimal results. For instance, in the cross-metathesis of methyl oleate, Schiff base ruthenium catalysts have shown high efficiency.[1]
| Catalyst Type | General Performance Characteristics |
| Grubbs 1st Gen | Moderate activity; may require higher temperatures. |
| Grubbs 2nd Gen | High activity, good functional group tolerance. A common starting point.[7] |
| Hoveyda-Grubbs 2nd Gen | High stability and activity; often recommended for general use.[2][9] |
| Schiff Base Ru Catalysts | Demonstrated high conversion and selectivity in oleochemical metathesis.[1] |
Q5: What are the typical products when reacting methyl oleate with cis-but-2-ene-1,4-diyl diacetate?
This reaction is a prime example of converting a renewable feedstock into valuable α,ω-difunctionalized monomers for polymer synthesis.[1][5] The cross-metathesis of methyl oleate (an 18-carbon ester) with cis-but-2-ene-1,4-diyl diacetate yields two primary products: methyl 11-acetoxyundec-9-enoate and undec-2-enyl acetate.[1][4] The concurrent self-metathesis of methyl oleate, which is suppressed by this method, would otherwise yield octadec-9-ene and dimethyl octadec-9-enedioate.[4]
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses common issues encountered during cross-metathesis reactions using cis-but-2-ene-1,4-diyl diacetate.
Caption: A troubleshooting decision workflow for common issues.
Problem 1: Low Conversion of Primary Substrate
-
Possible Cause: Insufficient thermal activation of cis-but-2-ene-1,4-diyl diacetate.
-
Explanation: This substrate may require thermal energy to become fully active in the metathesis cycle. At lower temperatures (e.g., 30°C), the self-metathesis of a more reactive substrate like methyl oleate can dominate.[4]
-
Solution: Increase the reaction temperature. Studies have shown that increasing the temperature from 30°C to 50°C can dramatically increase the yield of cross-metathesis products from ~50% to over 75%.[1][4]
-
-
Possible Cause: Insufficient catalyst loading.
-
Explanation: While low catalyst loadings are desirable, some reactions require a higher concentration to achieve efficient conversion, especially with less reactive or sterically hindered substrates.
-
Solution: Increase the catalyst loading incrementally. For the cross-metathesis of methyl oleate, increasing the loading of a Schiff base ruthenium catalyst from 1.0 mol % to 1.5 mol % resulted in a nearly quantitative conversion.[1]
-
-
Possible Cause: Catalyst deactivation.
-
Explanation: Ruthenium catalysts can be sensitive to oxygen, moisture, and impurities in substrates or solvents.[10][11][12]
-
Solution: Use highly pure, degassed solvents and ensure substrates are free of potential catalyst poisons.[9] Weighing the catalyst in the open air is generally acceptable, but the reaction vessel should be thoroughly purged with an inert gas (e.g., argon or nitrogen) before and during the reaction.[9]
-
Problem 2: High Levels of Self-Metathesis Byproducts
-
Possible Cause: Insufficient excess of cis-but-2-ene-1,4-diyl diacetate.
-
Explanation: The suppression of self-metathesis relies on shifting the equilibrium. If the concentration of the diacetate is too low, this advantage is diminished.
-
Solution: Increase the molar ratio of cis-but-2-ene-1,4-diyl diacetate to the primary substrate. Ratios of 5:1 or 8:1 are often effective.[1]
-
-
Possible Cause: Reaction temperature is too low.
Data-Driven Optimization: Effect of Temperature
The following data, adapted from studies on the cross-metathesis of methyl oleate (1) with cis-2-butene-1,4-diyl diacetate (2), illustrates the critical role of temperature.[1][4]
| Entry | Temperature (°C) | Yield of Cross-Products (%) | Yield of Self-Metathesis Products (%) |
| 1 | 30 | 51 | 24 |
| 2 | 40 | 66 | 15 |
| 3 | 50 | 77 | 10 |
Reaction conditions: [Ru] catalyst, 5h, toluene.
Experimental Protocol: Cross-Metathesis of Methyl Oleate
This protocol is a representative example for conducting a cross-metathesis reaction using cis-but-2-ene-1,4-diyl diacetate.
Materials:
-
Methyl oleate (purified, >99%)
-
cis-But-2-ene-1,4-diyl diacetate (>95%)[13]
-
Ruthenium catalyst (e.g., Grubbs 2nd Gen or Hoveyda-Grubbs 2nd Gen)
-
Anhydrous, degassed toluene[1]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser)
Procedure:
-
Vessel Preparation: Dry a Schlenk flask equipped with a magnetic stir bar and condenser under vacuum or in an oven. Allow it to cool to room temperature under a stream of inert gas.
-
Reagent Addition: To the flask, add methyl oleate (1.0 eq). Subsequently, add anhydrous, degassed toluene to dissolve the substrate.
-
Adding the Cross-Partner: Add cis-but-2-ene-1,4-diyl diacetate (5.0 to 8.0 eq) to the reaction mixture.
-
Catalyst Introduction: Weigh the ruthenium catalyst (e.g., 1.0-1.5 mol %) and add it to the flask under a positive flow of inert gas. The use of a glovebox for catalyst handling is ideal but not strictly necessary if done quickly.[9][14]
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 50 °C).[1][4]
-
Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by taking small aliquots and analyzing them via TLC or GC.
-
Quenching: Once the reaction is complete (typically after 5 hours, as indicated by the consumption of methyl oleate), cool the mixture to room temperature and quench the catalyst by adding a few drops of ethyl vinyl ether.
-
Workup and Purification: Remove the solvent under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to isolate the desired cross-metathesis products.
References
- Challenges in biomass valorization by olefin metathesis. (2024). Comptes Rendus de l'Académie des Sciences.
- Challenges in olefin metathesis: past, present and future. (2025). CoLab.
-
Behr, A., et al. (2011). The cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate and the influence of protecting groups. Beilstein Journal of Organic Chemistry, 7, 1-8. [Link]
- Challenges in olefin metathesis: past, present and future. (2025). Centre of New Technologies.
- Cross-Metathesis Powered by Apeiron Synthesis C
-
The cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate and the influence of protecting groups. (2025). ResearchGate. [Link]
- Olefin Metathesis Applic
-
Metathesis Reactions: Recent Trends and Challenges. (2013). ResearchGate. [Link]
-
Grubbs's Cross Metathesis of Eugenol with cis-2Butene1,4-diol To Make a Natural Product. (2006). ResearchGate. [Link]
-
The cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate and the influence of protecting groups. (2011). PubMed. [Link]
-
cis-1,4-Diacetoxy-2-butene (95%). (N.D.). Amerigo Scientific. [Link]
-
Selective Synthesis of (2Z,4E)-Dienyl Esters by Ene-Diene Cross Metathesis. (2007). Organic Letters. [Link]
-
Catalytic Biorefining of Natural Oils to Basic Olefinic Building Blocks of Proven Chemical Valorization Schemes. (N.D.). KOPS. [Link]
-
Synthesis of novel dienes and cyclic compounds via olefin metathesis reactions catalyzed by the second generation Grubbs catalyst. (N.D.). UTC Scholar. [Link]
-
Grubbs Second Generation Catalyst for Cross Metathesis of Eugenol with cis-2-Butene-1,4-diol. (N.D.). Thomas Bryce Kelly. [Link]
-
The cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate and the influence of protecting groups. (2011). National Institutes of Health. [Link]
-
Cross-Metathesis of Unsaturated Natural Oils with 2-Butene. High Conversion and Productive Catalyst Turnovers. (2025). ResearchGate. [Link]
-
Butenolysis of natural oils with catalyst 3. (N.D.). ResearchGate. [Link]
-
Olefin Cross Metathesis. (2008). University of Illinois Urbana-Champaign. [Link]
Sources
- 1. BJOC - The cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate and the influence of protecting groups [beilstein-journals.org]
- 2. React App [pmc.umicore.com]
- 3. apeiron-synthesis.com [apeiron-synthesis.com]
- 4. The cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate and the influence of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate and the influence of protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Challenges in biomass valorization by olefin metathesis [comptes-rendus.academie-sciences.fr]
- 11. Challenges in olefin metathesis: past, present and future | CoLab [colab.ws]
- 12. Challenges in olefin metathesis: past, present and future - Centre of New Technologies [cent.uw.edu.pl]
- 13. cis-1,4-Diacetoxy-2-butene 95 25260-60-0 [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low conversion rates in cycloaddition reactions of But-2-ene-1,4-diyl diacetate
Welcome to the technical support center for researchers utilizing but-2-ene-1,4-diyl diacetate in cycloaddition reactions. This guide is designed to provide in-depth troubleshooting strategies and address frequently encountered challenges, moving beyond simple procedural lists to explain the underlying chemical principles. Our goal is to empower you with the expertise to diagnose issues and optimize your reaction outcomes.
Troubleshooting Guide: Low Conversion Rates & Side Reactions
Low conversion is a frequent impediment in the application of this compound as a diene component, particularly in Diels-Alder reactions. The diacetate substituents, while offering stability and functionality, can influence the electronic properties and steric profile of the diene. This section provides a systematic approach to diagnosing and resolving common issues.
Logical Troubleshooting Workflow
The following workflow provides a structured path for diagnosing the root cause of low conversion rates.
Impact of solvent choice on the stereoselectivity of reactions with But-2-ene-1,4-diyl diacetate
Technical Support Center: Solvent Effects in Stereoselective Reactions
Topic: Impact of Solvent Choice on the Stereoselectivity of Reactions with But-2-ene-1,4-diyl diacetate
For: Researchers, scientists, and drug development professionals.
Introduction
Welcome to the Technical Support Center. This guide is designed for scientists leveraging this compound and its derivatives in stereoselective synthesis. In high-stakes fields like drug development, achieving precise control over stereochemistry is not just a goal, but a necessity. The choice of solvent is a critically important, yet often underestimated, parameter that can dramatically influence the stereochemical outcome of a reaction.
This document provides in-depth, practical guidance in a question-and-answer format, including troubleshooting protocols and mechanistic insights, to help you navigate the complexities of solvent effects. The principles discussed here are broadly applicable, with a focus on palladium-catalyzed reactions such as the Tsuji-Trost allylic alkylation, a cornerstone of modern synthetic chemistry.[1][2][3]
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which a solvent influences the stereoselectivity of a reaction?
A1: A solvent is not merely an inert medium; it is an active participant in the reaction process.[4][5][6] Its influence on stereoselectivity can be attributed to several key interactions:
-
Differential Solvation of Transition States: The core principle is that the solvent can stabilize or destabilize the transition states leading to different stereoisomers. Even a small solvent-induced energy difference between two competing diastereomeric transition states can dramatically shift the product ratio.[4]
-
Coordination to the Catalyst: In metal-catalyzed reactions, solvent molecules can coordinate to the metal center.[6][7] This can alter the steric and electronic properties of the catalyst, thereby influencing how the substrate approaches and binds, which is often the stereodetermining step.[7] For example, a coordinating solvent might compete with a chiral ligand, diminishing its stereodirecting effect.
-
Solvation of Reactants and Reagents: The way a solvent solvates the nucleophile or other reagents can affect their reactivity and aggregation state, which in turn impacts the reaction pathway and its stereochemical outcome.
-
Influencing Catalyst Conformation: The solvent can influence the conformational equilibrium of the chiral catalyst itself, favoring a conformation that leads to higher stereoselectivity.[8]
Q2: In a Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) of this compound, how do solvent polarity and coordinating ability affect the key (π-allyl)Pd intermediate?
A2: The cationic (π-allyl)Pd(II) complex is the central intermediate in the Tsuji-Trost reaction.[1][2] The solvent plays a crucial role in both its formation and subsequent reaction with a nucleophile.
-
Polarity and Ionization: The initial step is the oxidative addition of the palladium(0) catalyst to the this compound, forming the cationic (π-allyl)Pd(II) complex and displacing an acetate anion.[1] More polar solvents can facilitate this ionization step by stabilizing the resulting charged species.
-
Coordinating Ability:
-
Non-coordinating solvents (e.g., dichloromethane (DCM), toluene) generally lead to a more "naked" and electrophilic palladium center. This can enhance the influence of the chiral ligand, often leading to high enantioselectivity.[2]
-
Coordinating solvents (e.g., tetrahydrofuran (THF), dioxane, dimethyl sulfoxide (DMSO)) can bind to the palladium. This can sometimes be beneficial by modulating reactivity, but it can also be detrimental if the solvent competes with the substrate or nucleophile for a coordination site, potentially lowering the reaction rate or stereoselectivity.
-
The interplay between the solvent and the counter-anion (e.g., acetate from the starting material) is also critical. A coordinating solvent can help to separate the ion pair of the cationic palladium complex and its counter-anion, making the metal center more accessible for nucleophilic attack.
Q3: For a new reaction with this compound, which classes of solvents should I screen first and why?
A3: A systematic approach to solvent screening is essential. A good starting point is to select a representative solvent from several distinct classes to probe a range of properties.
-
Ethers (e.g., Tetrahydrofuran - THF): THF is a moderately polar, coordinating solvent. It is an excellent starting point as it often provides a good balance of solubility for organic substrates and inorganic reagents, and its coordinating ability can be beneficial.[9]
-
Halogenated Solvents (e.g., Dichloromethane - DCM): DCM is a popular choice due to its relatively low coordinating ability and ability to dissolve many catalyst systems.[2] It often promotes high enantioselectivity by allowing the chiral ligand to exert maximum control.
-
Aromatic Hydrocarbons (e.g., Toluene): Toluene is non-polar and non-coordinating. It can be particularly effective in reactions where a less-solvating environment is needed to favor specific non-covalent interactions (e.g., π-stacking) between the catalyst and substrate in the transition state.
-
Aprotic Polar Solvents (e.g., Dimethylformamide - DMF or Acetonitrile - MeCN): These are highly polar but should be used with caution. While they can accelerate reactions involving charged intermediates, their strong coordinating nature can sometimes interfere with catalysis or reduce selectivity.
Screening these four solvents will provide a broad overview of how polarity and coordinating ability impact your specific reaction.
Section 2: Troubleshooting Guide: Poor Stereoselectivity
Problem: I am observing low enantiomeric excess (e.e.) or diastereomeric excess (d.e.) in my reaction.
-
Possible Cause 1: Suboptimal Solvent Choice.
-
Why it happens: The chosen solvent may be stabilizing the transition state for the undesired stereoisomer or interfering with the catalyst's stereocontrol element. For instance, a highly coordinating solvent might displace a key binding site on the chiral ligand.
-
Recommended Solution: Systematic Solvent Screening. Do not rely on a single solvent. Perform the reaction in a panel of solvents with varying properties (polarity, coordinating ability) as outlined in Q3. Even subtle changes, like switching from THF to dioxane, can have a significant impact.
-
-
Possible Cause 2: Presence of Protic Impurities (e.g., Water).
-
Why it happens: Water or other protic impurities can act as alternative nucleophiles or ligands. They can coordinate to the catalyst, hydrolyze reagents, or alter the aggregation state of the primary nucleophile, leading to a background, non-selective reaction pathway.
-
Recommended Solution: Ensure Anhydrous Conditions. Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly. Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Consider using molecular sieves if your reagents are known to be hygroscopic.
-
-
Possible Cause 3: Incorrect Reaction Concentration.
-
Why it happens: Reaction kinetics can be highly dependent on concentration. In some cases, a higher concentration may favor aggregation of the catalyst or nucleophile, which can alter the dominant reaction pathway and its stereoselectivity. Conversely, very dilute conditions might slow the desired catalytic turnover relative to a background reaction.
-
Recommended Solution: Optimize Concentration. Run a small series of experiments at different concentrations (e.g., 0.05 M, 0.1 M, 0.5 M) in your best-performing solvent to determine the optimal conditions.
-
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Solvent Screening in a Pd-Catalyzed Asymmetric Allylic Alkylation (AAA)
This protocol provides a step-by-step method for testing the effect of different solvents on a model reaction.
-
Preparation: In an oven-dried glovebox or under an inert atmosphere, prepare four separate reaction vials.
-
Catalyst Pre-formation: To each vial, add the Palladium source (e.g., Pd₂(dba)₃, 1.0 mol%) and the chiral ligand (e.g., (R,R)-Trost Ligand, 2.5 mol%).
-
Solvent Addition: To each respective vial, add 1.0 mL of a different anhydrous solvent:
-
Vial 1: Dichloromethane (DCM)
-
Vial 2: Tetrahydrofuran (THF)
-
Vial 3: Toluene
-
Vial 4: Dioxane
-
-
Stirring: Stir the mixtures at room temperature for 15-20 minutes to allow for the formation of the active catalyst complex.
-
Reagent Addition: Add the nucleophile (e.g., dimethyl malonate, 1.2 equivalents) and a base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA, 1.3 equivalents) to each vial.
-
Initiation: Add the substrate, (Z)-but-2-ene-1,4-diyl diacetate (1.0 equivalent), to each vial.
-
Reaction Monitoring: Stir the reactions at the desired temperature (e.g., 25 °C) and monitor their progress by TLC or LC-MS.
-
Work-up & Analysis: Once the starting material is consumed, quench the reactions, perform a standard aqueous work-up, and purify the product via column chromatography. Determine the enantiomeric excess (e.e.) of the product from each reaction using chiral HPLC or SFC.
Data Table 1: Illustrative Solvent Effects on Enantioselectivity
The following table summarizes typical (hypothetical) results from the screening protocol described above, demonstrating the profound impact of solvent choice.
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) | e.e. (%) |
| 1 | Toluene | 2.4 | 95 | 85 |
| 2 | Dioxane | 2.2 | 91 | 92 |
| 3 | THF | 7.5 | 98 | 94 |
| 4 | DCM | 8.9 | 96 | 97 |
Data is illustrative and intended for comparison purposes.
Section 4: Mechanistic Visualizations
Diagram 1: The Role of Solvent in the Catalytic Cycle
This diagram illustrates the key stages of a Palladium-catalyzed AAA reaction and highlights where solvent interactions are most critical.
Caption: Solvent interactions in the Pd-catalyzed AAA cycle.
Diagram 2: Decision Workflow for Solvent Optimization
This flowchart provides a logical path for troubleshooting and optimizing solvent conditions to improve stereoselectivity.
Sources
- 1. Tsuji-Trost Reaction [organic-chemistry.org]
- 2. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions | Semantic Scholar [semanticscholar.org]
- 7. infoscience.epfl.ch [infoscience.epfl.ch]
- 8. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
Technical Support Center: Managing the Unwanted Hydrolysis of But-2-ene-1,4-diyl diacetate in Aqueous Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies to address a common challenge encountered during experiments involving But-2-ene-1,4-diyl diacetate: its unwanted hydrolysis in aqueous conditions. As a molecule with two ester functionalities, its stability in aqueous environments is a critical factor for reproducible and successful experimentation.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: I'm observing the appearance of unexpected impurities in my aqueous reaction mixture containing this compound. Could this be due to hydrolysis?
A: Yes, it is highly probable that the unexpected impurities are hydrolysis products of this compound. In the presence of water, the two acetate esters can be hydrolyzed to the corresponding monoacetate and, ultimately, to But-2-ene-1,4-diol. The diol is a common byproduct in reactions involving this diacetate.
This hydrolysis can occur in two steps:
-
First Hydrolysis: this compound is hydrolyzed to (4-acetoxybut-2-en-1-yl) acetate (the monoacetate) and one equivalent of acetic acid.
-
Second Hydrolysis: The monoacetate is further hydrolyzed to But-2-ene-1,4-diol and a second equivalent of acetic acid.
The presence of these species can often be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Q2: What is the underlying chemical mechanism of this unwanted hydrolysis?
A: The hydrolysis of esters, such as those in this compound, is a well-understood chemical process that can be catalyzed by either acid or base.
-
Acid-Catalyzed Hydrolysis: In acidic conditions (low pH), a proton (H⁺) protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions (high pH), a hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon. This is generally a faster and irreversible process compared to acid-catalyzed hydrolysis.
The general mechanisms are illustrated in the diagram below:
Caption: General mechanisms for acid- and base-catalyzed ester hydrolysis.
TROUBLESHOOTING GUIDES
Issue 1: Significant degradation of this compound is observed in my aqueous buffer during my experiment.
This is a common issue, and the rate of hydrolysis is highly dependent on the pH and temperature of your aqueous medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing hydrolysis of this compound.
Detailed Explanation of Troubleshooting Steps:
-
pH Control: The rate of ester hydrolysis is significantly influenced by pH. Both strongly acidic and alkaline conditions will accelerate the degradation of this compound. For many acetate esters, the point of maximum stability in aqueous solutions is in the slightly acidic range.
-
Recommendation: If your experimental conditions allow, adjust the pH of your aqueous medium to a range of 5.0-6.5 . This can be achieved using appropriate buffer systems, such as acetate or phosphate buffers.
-
-
Temperature Management: Chemical reaction rates, including hydrolysis, are generally temperature-dependent.
-
Recommendation: Conduct your experiments at the lowest temperature compatible with your protocol. If possible, preparing solutions fresh and keeping them on ice or at 4°C can significantly slow down the rate of hydrolysis.
-
-
Solvent Composition: The presence of water is a prerequisite for hydrolysis. By reducing the concentration of water, you can disfavor the hydrolysis reaction.
-
Recommendation: If your experimental design permits, consider using a co-solvent system. The addition of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or 1,4-dioxane can decrease the rate of hydrolysis. Studies on the enzymatic hydrolysis of substituted but-2-ene-1,4-diyl diacetates have utilized a 1:1 mixture of DMSO and phosphate buffer.
-
Quantitative Insight: pH-Rate Profile
| pH Range | Dominant Mechanism | Relative Rate of Hydrolysis |
| < 4 | Acid-Catalyzed | High |
| 4 - 6 | Minimal | Low (Optimal Stability) |
| 7 - 9 | Base-Catalyzed (slow) | Moderate |
| > 9 | Base-Catalyzed (fast) | Very High |
Issue 2: My stock solution of this compound in an aqueous buffer is not stable over time.
For long-term storage, aqueous solutions of this compound are generally not recommended due to the inherent risk of hydrolysis.
Protocol for Preparing and Storing Stock Solutions:
-
Primary Stock Solution:
-
Solvent: Prepare a concentrated primary stock solution in a dry, aprotic organic solvent such as anhydrous DMSO, Dimethylformamide (DMF), or Dichloromethane (DCM).
-
Storage: Store this organic stock solution at -20°C or -80°C in a tightly sealed container with a desiccant to prevent moisture absorption.
-
-
Working Solutions:
-
Preparation: Prepare aqueous working solutions fresh for each experiment by diluting the primary organic stock solution into your aqueous buffer.
-
Timing: Use the freshly prepared aqueous solution as quickly as possible to minimize the time for hydrolysis to occur.
-
EXPERIMENTAL PROTOCOLS
Protocol 1: Monitoring the Hydrolysis of this compound by HPLC
This protocol allows you to quantify the rate of hydrolysis under your specific experimental conditions.
-
Preparation of Standards:
-
Prepare stock solutions of this compound and its expected hydrolysis product, But-2-ene-1,4-diol, in an appropriate organic solvent (e.g., acetonitrile).
-
Create a series of calibration standards by diluting the stock solutions.
-
-
Sample Preparation and Incubation:
-
Prepare a solution of this compound in your aqueous buffer of interest at a known concentration.
-
Incubate the solution under the desired experimental conditions (e.g., specific pH and temperature).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the hydrolysis by diluting the aliquot in a cold, non-aqueous solvent (e.g., acetonitrile) to stop further degradation.
-
-
HPLC Analysis:
-
Analyze the quenched samples, along with the calibration standards, by reverse-phase HPLC with UV detection.
-
Monitor the decrease in the peak area of this compound and the increase in the peak area of But-2-ene-1,4-diol over time.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time to determine the rate of hydrolysis.
-
References
- K. S. Gupta, C. H. Oh, Synlett, 2005, 457.
- BenchChem, How to prevent the hydrolysis of Tubulysin E's acet
- ResearchGate, Hydrolysis of 2-aryl-2-butene-1,4-diyl diacetates 2a-2g in the presence of PPL a, 2009.
- PubChem, this compound, National Center for Biotechnology Inform
- BenchChem, A Comparative Guide to the Reactivity of cis-2-Butene-1,4-diol and its Diacetate Deriv
- Indian Journal of Pharmaceutical Education and Research, Understanding unconventional routes to impurities from drugs in hydrolytic conditions, 2017.
Validation & Comparative
A Comparative Guide to Dienophile Reactivity: Maleic Anhydride vs. But-2-ene-1,4-diyl diacetate in Diels-Alder Reactions
Introduction: The Diels-Alder Reaction as a Cornerstone of Cycloaddition Chemistry
The Diels-Alder reaction, a Nobel Prize-winning transformation first described by Otto Diels and Kurt Alder in 1928, remains one of the most powerful and elegant methods for the synthesis of six-membered rings in organic chemistry.[1] This [4+2] cycloaddition involves the concerted interaction between a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component) to form a cyclohexene derivative.[1] The reaction's reliability, stereospecificity, and ability to create multiple carbon-carbon bonds and stereocenters in a single step have cemented its status as an indispensable tool for researchers in materials science and drug development.
The outcome of a Diels-Alder reaction is profoundly influenced by the electronic nature and structure of its components. A key principle is the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[2] Consequently, the reaction rate is dramatically accelerated when the dienophile is substituted with electron-withdrawing groups (EWGs), which lower the energy of its LUMO, facilitating the orbital interaction.[3][4]
This guide provides an in-depth comparison of two dienophiles: the classic, highly reactive maleic anhydride and the functionalized, acyclic (Z)-but-2-ene-1,4-diyl diacetate . We will explore their respective performance, the causality behind their reactivity differences, and provide supporting experimental frameworks to guide researchers in selecting the optimal reagent for their synthetic goals.
The Archetype of Reactivity: Maleic Anhydride
Maleic anhydride is arguably the most iconic and widely used dienophile in Diels-Alder reactions. Its exceptional reactivity stems from two key structural features:
-
Potent Electronic Activation: The dienophile's double bond is flanked by two carbonyl groups within a cyclic anhydride system. These are powerful EWGs that significantly lower the energy of the LUMO, making the dienophile highly electrophilic and ripe for attack by the diene's HOMO.[5][6]
-
Conformational Rigidity: Its cyclic structure locks the carbon-carbon double bond in a fixed, planar conformation. This pre-organization minimizes the entropic penalty required to achieve the highly ordered transition state of the reaction, further enhancing reaction rates compared to flexible, acyclic dienophiles.
A particularly illustrative example is the rapid reaction between maleic anhydride and cyclopentadiene, which is locked in the required s-cis conformation, to form the bicyclic adduct, cis-5-Norbornene-endo-2,3-dicarboxylic anhydride.[4] This reaction proceeds swiftly, often at room temperature, to yield the endo product preferentially.[4] This endo selectivity is a well-documented phenomenon in Diels-Alder reactions with cyclic dienes and is attributed to favorable secondary orbital interactions between the π-system of the diene and the EWGs of the dienophile in the transition state.[1]
The Functional Alternative: (Z)-But-2-ene-1,4-diyl diacetate
(Z)-but-2-ene-1,4-diyl diacetate (also known as cis-1,4-diacetoxy-2-butene) presents an interesting alternative. As a cis-substituted dienophile, it stereospecifically yields cis-substituted cyclohexene adducts, preserving the geometry of the starting material.[7] This makes it a structural analogue to maleic anhydride for generating cis products.
However, its reactivity profile is markedly different:
-
Milder Electronic Activation: The acetate groups are electron-withdrawing, but less so than the carbonyls of an anhydride. The ester carbonyls offer less effective conjugation and inductive withdrawal compared to the anhydride system. This results in a higher energy LUMO relative to maleic anhydride, predicting a slower reaction rate with a given diene.[3]
-
Conformational Flexibility: As an acyclic molecule, (Z)-but-2-ene-1,4-diyl diacetate has free rotation around its single bonds. While more stable than its trans counterpart, it is not conformationally locked.[7] This flexibility means a higher entropic barrier must be overcome to achieve the precise geometry required for the cycloaddition, which can translate to a need for more forcing reaction conditions, such as higher temperatures or longer reaction times.
Head-to-Head Dienophile Performance Comparison
The following table summarizes the key characteristics and predicted performance of the two dienophiles.
| Feature | Maleic Anhydride | (Z)-But-2-ene-1,4-diyl diacetate | Rationale & Causality |
| Structure | Cyclic, conformationally rigid | Acyclic, conformationally flexible | The rigid structure of maleic anhydride reduces the entropic cost of reaction, accelerating the rate. |
| Electron-Withdrawing Groups | Two anhydride carbonyls | Two ester (acetate) groups | Anhydride carbonyls are stronger EWGs than esters, leading to a lower LUMO energy and higher reactivity for maleic anhydride.[3][5] |
| Predicted Reactivity | Very High | Moderate to Low | A combination of superior electronic activation and conformational rigidity makes maleic anhydride exceptionally reactive. |
| Product Stereochemistry | cis-adduct | cis-adduct | The Diels-Alder reaction is stereospecific; the cis geometry of both starting dienophiles is retained in the product.[7] |
| Key Product Functionality | Dicarboxylic Anhydride | Bis(acetoxymethyl) | The product from maleic anhydride can be readily hydrolyzed to a diacid. The diacetate provides two protected primary alcohols. |
| Typical Reaction Conditions | Room temp. to moderate heating | Moderate to high heating expected | The higher activation barrier for the less reactive diacetate necessitates more forcing conditions to achieve reasonable reaction rates. |
| Primary Advantage | High speed and yield | Introduction of functionalized side chains | Maleic anhydride is chosen for efficiency; the diacetate is chosen for the specific functionality it imparts to the adduct. |
Visualizing the Reaction and Workflow
To better understand the process, the following diagrams illustrate the core Diels-Alder mechanism and a typical experimental workflow.
Caption: General mechanism of the Diels-Alder reaction.
Caption: A standard workflow for Diels-Alder synthesis.
Experimental Protocols: A Self-Validating System
The following protocols describe representative Diels-Alder reactions. The success of each synthesis is validated through the isolation and characterization of the final product.
Protocol 1: Synthesis of cis-5-Norbornene-endo-2,3-dicarboxylic anhydride
This protocol details the highly efficient reaction between cyclopentadiene (a reactive diene) and maleic anhydride.
Materials:
-
Maleic Anhydride (9.8 g, 0.1 mol)
-
Ethyl Acetate (40 mL)
-
Hexanes (40 mL)
-
Dicyclopentadiene (requires cracking to generate cyclopentadiene monomer)
Procedure:
-
Diene Generation: Cyclopentadiene is generated by the thermal retro-Diels-Alder reaction ("cracking") of its dimer, dicyclopentadiene. This procedure must be performed with appropriate apparatus and caution. Collect approximately 7.3 g (~9 mL, 0.11 mol) of the freshly distilled cyclopentadiene monomer and keep it cold.
-
Reaction Setup: In a 250 mL Erlenmeyer flask, dissolve 9.8 g of maleic anhydride in 40 mL of ethyl acetate with gentle warming.
-
Initiation: To the dissolved maleic anhydride solution, add 40 mL of hexanes. A slight cloudiness may appear.
-
Cycloaddition: Slowly add the cold, freshly prepared cyclopentadiene to the maleic anhydride solution with swirling. The reaction is exothermic, and the solution will become warm.
-
Crystallization: Allow the flask to stand at room temperature. Crystals of the product should begin to form. After initial crystallization, cool the flask in an ice bath for 15-20 minutes to maximize product precipitation.
-
Isolation & Purification: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold petroleum ether to remove any residual starting materials.
-
Drying & Characterization: Allow the crystals to air dry completely. Determine the yield and characterize the product by melting point (MP: 164-165 °C) and spectroscopic methods (¹H NMR, IR) to confirm the structure of the endo adduct.
(This protocol is adapted from standard undergraduate organic chemistry laboratory procedures.)[8]
Protocol 2: Representative Synthesis using (Z)-But-2-ene-1,4-diyl diacetate with Anthracene
This protocol is a representative procedure for a Diels-Alder reaction with a less reactive acyclic dienophile and a less reactive diene, requiring more forcing conditions.
Materials:
-
Anthracene (1.78 g, 10 mmol)
-
(Z)-But-2-ene-1,4-diyl diacetate (2.07 g, 12 mmol, 1.2 equiv)
-
Xylene (25 mL)
-
Reflux condenser and heating mantle
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add anthracene, (Z)-but-2-ene-1,4-diyl diacetate, and xylene.
-
Inerting: Attach a reflux condenser and flush the entire apparatus with an inert gas. Maintain a positive pressure of inert gas throughout the reaction.
-
Thermal Conditions: Heat the reaction mixture to reflux (approx. 140 °C for xylene) using a heating mantle.
-
Reaction Monitoring: Allow the reaction to proceed for 12-24 hours. The progress can be monitored by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of anthracene.
-
Workup & Isolation: Once the reaction is complete, allow the flask to cool to room temperature. The product may crystallize out of the solution upon cooling. If so, place the flask in an ice bath to maximize crystallization.
-
Purification: Collect the solid product by vacuum filtration. If the product does not crystallize or if impurities are present, remove the xylene solvent under reduced pressure (rotary evaporation). The resulting crude solid can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Drying & Characterization: Dry the purified product under vacuum. Determine the yield and confirm the structure and stereochemistry of the cis-adduct via spectroscopic analysis (¹H NMR, ¹³C NMR, IR).
(This protocol is a generalized adaptation based on procedures for moderately reactive Diels-Alder partners.)[5]
Conclusion and Practical Recommendations
The choice between maleic anhydride and (Z)-but-2-ene-1,4-diyl diacetate is a clear example of selecting a tool for a specific task.
-
Choose Maleic Anhydride for:
-
High efficiency and speed: When the primary goal is the rapid construction of a cyclohexene or bicyclic core with maximum yield.
-
Reactions with unreactive dienes: Its powerful electronic activation can drive reactions that would otherwise be sluggish or fail completely.
-
When a diacid/anhydride functionality is desired: The resulting adduct is a direct precursor to versatile dicarboxylic acids.
-
-
Choose (Z)-But-2-ene-1,4-diyl diacetate for:
-
Direct installation of protected alcohol functionalities: This is its key advantage, providing a synthetic handle for further elaboration.
-
When the extreme reactivity of maleic anhydride is undesirable: In complex molecules, high reactivity can sometimes lead to side reactions. The milder nature of the diacetate may offer greater selectivity.
-
Stereospecific synthesis of cis-1,2-bis(acetoxymethyl)cyclohexenes: It provides a reliable route to this specific substitution pattern.
-
For the practicing researcher, maleic anhydride remains the go-to dienophile for general-purpose Diels-Alder reactions due to its robust and predictable performance. (Z)-But-2-ene-1,4-diyl diacetate should be viewed as a specialized reagent, valuable for its ability to build molecular complexity through the functional groups it carries into the cycloaddition product.
References
- Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments. Cengage Learning. (Content is similar to that found in many university lab manuals describing the cyclopentadiene-maleic anhydride reaction).
-
University of California, Irvine. (n.d.). The Diels-Alder Reaction. Department of Chemistry. Available at: [Link]
-
Hunt, I. (n.d.). The Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]
-
JoVE. (2023). Video: Diels–Alder Reaction: Characteristics of Dienes. Journal of Visualized Experiments. Available at: [Link]
-
Wikipedia. (2024). Diels–Alder reaction. Available at: [Link]
-
Chemistry LibreTexts. (2022). 14.5: Characteristics of the Diels-Alder Reaction. Available at: [Link]
-
Chemistry LibreTexts. (2023). 8.6: Characteristics of the Diels-Alder Reaction. Available at: [Link]
-
Lumen Learning. (n.d.). Organic Chemistry II: The Diels-Alder reaction. Available at: [Link]
-
Chemistry Steps. (n.d.). Diels Alder Reaction: Dienes and Dienophiles. Available at: [Link]
-
Kloetzel, M. C. (1948). The Diels-Alder Reaction with Maleic Anhydride. Organic Reactions, 4(1), 1-59. Available at: [Link]
-
Donaldson, W. A. (2001). Reactivity of (2-alkenyl-3-pentene-1,5-diyl)iron Complexes: Preparation of Functionalized Vinylcyclopropanes and Cycloheptadienes. The Journal of Organic Chemistry, 66(19), 6275–6283. Available at: [Link]
-
Hunt, I. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. Available at: [Link]
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A Comparative Guide to the Cycloaddition Reactivity of (Z)- vs. (E)-But-2-ene-1,4-diyl diacetate
Abstract
The Diels-Alder reaction, a cornerstone of modern organic synthesis for the construction of six-membered rings, relies on the precise interplay of electronic and steric factors between a conjugated diene and a dienophile.[1] This guide provides an in-depth comparative analysis of the reactivity of two geometric isomers, (Z)-but-2-ene-1,4-diyl diacetate and (E)-but-2-ene-1,4-diyl diacetate, in [4+2] cycloaddition reactions. We will explore the profound impact of their fixed stereochemistry on the ability to achieve the requisite transition state geometry, leading to dramatically different reactivity profiles. This analysis is supported by fundamental mechanistic principles and illustrative experimental protocols designed for researchers, scientists, and professionals in drug development.
The Decisive Role of Diene Conformation in Diels-Alder Reactions
The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state.[1][2] A non-negotiable prerequisite for a diene to participate in this reaction is its ability to adopt an s-cis conformation. This conformation aligns the 4 π-electrons of the diene in a geometry that allows for simultaneous orbital overlap with the 2 π-electrons of the dienophile.[2][3] Acyclic dienes exist in a conformational equilibrium between the generally more stable s-trans and the reactive, higher-energy s-cis forms.[2] The energy barrier to this rotation and the relative stability of the conformers are critical determinants of the diene's reactivity.
The presence of substituents on the diene can significantly influence this equilibrium. Bulky substituents at the terminal C1 and C4 positions can sterically hinder the approach of the dienophile or, more importantly, destabilize the s-cis conformation, thereby decreasing the reaction rate.[1] It is this foundational principle that governs the stark difference in reactivity between the (Z) and (E) isomers of but-2-ene-1,4-diyl diacetate.
Caption: Conformational states of (E) and (Z) isomers and their reaction pathways.
Comparative Reactivity Analysis
(Z)-But-2-ene-1,4-diyl diacetate: The Reactive Isomer
The geometry of the (Z)-isomer, with both acetate-bearing methylene groups on the same side of the double bond, forces the diene backbone into a fixed s-cis-like conformation. This pre-organization significantly reduces the entropic barrier to the reaction, as the diene does not need to overcome an unfavorable conformational equilibrium to react. It is perpetually in a state ready for cycloaddition, making it a highly effective diene.
(E)-But-2-ene-1,4-diyl diacetate: The Unreactive Isomer
Conversely, the (E)-isomer exists naturally in the lower-energy s-trans conformation. To participate in a Diels-Alder reaction, it must rotate around the central C2-C3 single bond to achieve the s-cis conformation. However, this rotation would force the two bulky acetoxymethyl groups (-CH₂OAc) into close proximity, resulting in severe steric clash. This clash creates a very high energy barrier, making the s-cis conformation energetically inaccessible under typical reaction conditions. Consequently, the concentration of the reactive conformer at any given time is negligible, rendering the (E)-isomer exceptionally unreactive as a diene in [4+2] cycloadditions.
Experimental Design for Comparative Analysis
To empirically validate the reactivity differences, a parallel kinetic study can be established. A standard, reactive dienophile such as N-phenylmaleimide is chosen for its strong electron-withdrawing character and high reactivity, which helps to ensure that any observed rate differences are attributable to the diene.
General Experimental Protocol
-
Preparation of Reactant Solutions:
-
Prepare separate 0.1 M solutions of (Z)-but-2-ene-1,4-diyl diacetate, (E)-but-2-ene-1,4-diyl diacetate, and N-phenylmaleimide in a suitable solvent (e.g., toluene-d₈ for NMR monitoring).
-
-
Reaction Setup:
-
In two separate NMR tubes, mix 0.5 mL of the N-phenylmaleimide solution with 0.5 mL of the (Z)-isomer solution in the first tube, and 0.5 mL of the (E)-isomer solution in the second.
-
An internal standard (e.g., hexamethylbenzene) is added to each for accurate quantification.
-
-
Kinetic Monitoring:
-
Place both tubes in a temperature-controlled NMR spectrometer set to a standard reaction temperature (e.g., 80 °C).
-
Acquire ¹H NMR spectra at regular intervals (e.g., every 15 minutes) for several hours.
-
-
Data Analysis:
-
Monitor the reaction progress by integrating the signals corresponding to the starting materials and the cycloaddition product.
-
Plot the concentration of the dienophile versus time for both reactions to determine the initial reaction rates.
-
Sources
A Comparative Guide to But-2-ene-1,4-diyl diacetate and 1,4-butanediol diacrylate as Crosslinking Agents for Biomedical Applications
In the landscape of biomaterial design and drug delivery systems, the selection of an appropriate crosslinking agent is a critical determinant of the final product's performance, stability, and biocompatibility. This guide offers an in-depth technical comparison of two bifunctional crosslinking agents: But-2-ene-1,4-diyl diacetate and 1,4-butanediol diacrylate (BDDA). This document is intended for researchers, scientists, and professionals in the field of drug development, providing a comprehensive analysis supported by established experimental methodologies to aid in the selection of the optimal crosslinking strategy for specific applications.
Introduction: The Role of Crosslinking in Biomaterials
Crosslinking is a fundamental process in polymer chemistry that involves the formation of covalent bonds between polymer chains, transforming a collection of individual macromolecules into a single, continuous three-dimensional network. The density and nature of these crosslinks dictate the material's mechanical strength, thermal stability, swelling behavior, and degradation kinetics—all critical parameters for biomedical applications ranging from tissue engineering scaffolds to controlled-release drug depots.
The choice of a crosslinking agent is therefore a pivotal decision in the design of a biomaterial. An ideal crosslinker should not only efficiently form a stable network but also be biocompatible and not leach toxic residuals. This guide focuses on a comparative analysis of two such agents, this compound and 1,4-butanediol diacrylate, to elucidate their respective advantages and disadvantages in the context of biomedical applications.
Molecular Architecture and Crosslinking Mechanisms
The performance of a crosslinking agent is intrinsically linked to its molecular structure. The distinct chemical makeup of this compound and 1,4-butanediol diacrylate gives rise to different crosslinking chemistries and, consequently, disparate network properties.
This compound possesses two acetate functional groups and a central carbon-carbon double bond. Its crosslinking utility can be realized through various chemical reactions, including transesterification or aminolysis at the acetate sites, or through reactions involving the double bond, such as thiol-ene chemistry or metathesis.[1] The presence of the central double bond introduces a degree of rigidity and specific chemical reactivity into the crosslinked network.
1,4-Butanediol diacrylate (BDDA) , in contrast, is a difunctional acrylate monomer with two highly reactive acrylate groups at its termini.[2][3] Crosslinking with BDDA is typically achieved through rapid free-radical polymerization, often initiated by UV light or thermal initiators. This mechanism allows for rapid curing and the formation of a polyacrylate network. The saturated four-carbon spacer provides flexibility to the resulting network.
Head-to-Head Comparison: A Data-Driven Analysis
To provide a clear and objective comparison, this section outlines a series of standardized experimental protocols designed to evaluate the performance of these two crosslinking agents within a representative biomaterial system, such as a poly(ethylene glycol) (PEG)-based hydrogel. The expected outcomes are summarized in the subsequent tables, based on the known chemical properties of each crosslinker.
Physicochemical Properties
A fundamental comparison begins with the intrinsic properties of the crosslinking agents themselves.
| Property | This compound | 1,4-Butanediol diacrylate (BDDA) | Reference |
| Molecular Formula | C8H12O4 | C10H14O4 | [4][5] |
| Molecular Weight | 172.18 g/mol | 198.22 g/mol | [4][5] |
| Appearance | Colorless to yellow oil/semi-solid | Clear, colorless liquid | [6][7] |
| Boiling Point | 114 °C @ 9 Torr | >150 °C | [7][8] |
| Density | ~1.084 g/cm³ | ~1.01 g/cm³ @ 25°C | [7][8] |
Experimental Evaluation of Crosslinked Networks
The true measure of a crosslinking agent's utility lies in the properties it imparts to the final polymer network. The following sections detail the experimental methodologies for a comprehensive comparison.
The mechanical integrity of a biomaterial is paramount, especially for load-bearing applications or for maintaining a specific three-dimensional structure.
Experimental Protocol: Tensile and Compressive Testing
-
Hydrogel Preparation: Prepare a series of hydrogels using a base polymer (e.g., PEG-diacrylate) and equimolar concentrations of either this compound or 1,4-butanediol diacrylate as the crosslinking agent.
-
Molding: Cast the hydrogel solutions into appropriate molds for tensile (ASTM D638) and compressive (ASTM D695) testing.[9]
-
Curing: Cure the hydrogels under appropriate conditions (e.g., UV irradiation for BDDA, thermal curing for the diacetate).
-
Testing: Perform tensile and compression tests using a universal testing machine, recording the tensile strength, Young's modulus, elongation at break, and compressive modulus.
Expected Outcomes and Rationale
| Mechanical Property | Expected Outcome for this compound Network | Expected Outcome for 1,4-Butanediol diacrylate Network | Rationale |
| Tensile Strength | Moderate | High | The polyacrylate backbone formed by BDDA typically results in a stronger network. |
| Young's Modulus | Higher | Lower | The central double bond in the diacetate crosslinker is expected to impart greater rigidity to the network. |
| Elongation at Break | Lower | Higher | The flexible butane spacer in BDDA allows for greater chain mobility and, thus, higher elongation before failure. |
| Compressive Modulus | Higher | Lower | Similar to Young's modulus, the rigidity of the diacetate crosslinker is expected to result in a higher compressive modulus. |
Thermal stability is a key indicator of a material's processing window and its ability to withstand sterilization procedures.
Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Lyophilize the prepared hydrogel samples to remove all water.
-
TGA Analysis: Heat a small sample of the dried hydrogel from room temperature to 600°C under a nitrogen atmosphere using a TGA instrument (as per ASTM E1131). Record the onset of decomposition temperature.
-
DSC Analysis: Heat a small sample of the dried hydrogel through a defined temperature range in a DSC instrument (as per ASTM D3418) to determine the glass transition temperature (Tg).[8][10]
Expected Outcomes and Rationale
| Thermal Property | Expected Outcome for this compound Network | Expected Outcome for 1,4-Butanediol diacrylate Network | Rationale |
| Decomposition Temperature (TGA) | Moderate | High | Polyacrylate networks are known for their relatively high thermal stability. |
| Glass Transition Temperature (Tg) | Higher | Lower | The more rigid structure imparted by the diacetate crosslinker is expected to result in a higher Tg. |
The swelling ratio of a hydrogel is a critical parameter for drug delivery applications, as it influences the diffusion of nutrients, waste products, and therapeutic agents.
Experimental Protocol: Swelling Ratio Measurement
-
Sample Preparation: Prepare disc-shaped samples of the crosslinked hydrogels and record their initial, dry weight (Wd).
-
Swelling: Immerse the samples in a phosphate-buffered saline (PBS) solution at 37°C.
-
Measurement: At regular time intervals, remove the samples, gently blot to remove excess surface water, and record their swollen weight (Ws). Continue until a constant weight is achieved.
-
Calculation: Calculate the equilibrium swelling ratio (ESR) using the formula: ESR = (Ws - Wd) / Wd.[11]
Expected Outcomes and Rationale
| Swelling Property | Expected Outcome for this compound Network | Expected Outcome for 1,4-Butanediol diacrylate Network | Rationale |
| Equilibrium Swelling Ratio (ESR) | Lower | Higher | The more flexible network formed by BDDA is expected to accommodate more water, leading to a higher swelling ratio. |
Biocompatibility and Cytotoxicity Considerations
For any material intended for biomedical use, a thorough evaluation of its biocompatibility is non-negotiable. While a comprehensive in vivo analysis is beyond the scope of this guide, we can infer potential biocompatibility based on the chemical nature of the crosslinkers and their degradation products.
1,4-Butanediol diacrylate: Acrylate-based polymers are widely used in biomedical applications; however, residual unreacted acrylate monomers can be cytotoxic. Therefore, it is crucial to ensure complete polymerization and to perform thorough purification of the crosslinked material to remove any unreacted BDDA.
This compound: The ester linkages in this crosslinker are susceptible to hydrolysis, which would release acetic acid and 2-butene-1,4-diol. While acetic acid is a natural metabolite, the biocompatibility of 2-butene-1,4-diol would need to be carefully evaluated.
Experimental Protocol: In Vitro Cytotoxicity Assay (ISO 10993-5)
-
Extract Preparation: Prepare extracts of the sterilized, crosslinked hydrogels in a cell culture medium.
-
Cell Culture: Culture a relevant cell line (e.g., human dermal fibroblasts) in the presence of the hydrogel extracts.
-
Viability Assessment: After a specified incubation period, assess cell viability using a standard assay (e.g., MTT or Live/Dead staining).
Visualizing the Process: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the chemical structures and experimental workflows.
Caption: Chemical structures of this compound and 1,4-butanediol diacrylate.
Caption: Experimental workflow for comparative analysis of crosslinking agents.
Conclusion and Recommendations
The choice between this compound and 1,4-butanediol diacrylate as a crosslinking agent will ultimately depend on the specific requirements of the intended application.
-
1,4-Butanediol diacrylate (BDDA) is well-suited for applications requiring high flexibility, rapid curing, and good overall mechanical strength . Its fast reaction kinetics make it ideal for in-situ polymerization applications, such as injectable hydrogels or 3D bioprinting inks. However, careful attention must be paid to ensure complete conversion of the acrylate groups to minimize potential cytotoxicity.
-
This compound offers a pathway to creating more rigid and potentially biodegradable networks . The central double bond provides a unique handle for further chemical modification. This crosslinker may be advantageous in applications where a higher modulus is desired, such as in orthopedic tissue engineering scaffolds. The biodegradability via hydrolysis of the ester bonds could be beneficial for creating temporary scaffolds that degrade as new tissue forms.
It is imperative that the selection of a crosslinking agent be guided by rigorous experimental evaluation. The protocols outlined in this guide provide a framework for such a comparative study, enabling researchers to make an informed decision based on empirical data.
References
-
ASTM D3418-21, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2021,
-
Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Retrieved from [Link]
-
ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020,
-
ChemBK. (2024). (E)-But-2-ene-1,4-diyl diacetate. Retrieved from [Link]
-
ASTM D638-14, Standard Test Method for Tensile Properties of Plastics, ASTM International, West Conshohocken, PA, 2014,
-
ASTM D695-15, Standard Test Method for Compressive Properties of Rigid Plastics, ASTM International, West Conshohocken, PA, 2015,
-
ISO 10993-5:2009, Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity, International Organization for Standardization, Geneva, CH, 2009,
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 1,4-Butanediol diacrylate. Retrieved from [Link]
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PubChem. (n.d.). This compound | C8H12O4. Retrieved from [Link]
-
PubChem. (n.d.). Butanediol diacrylate | C10H14O4. Retrieved from [Link]
-
Beilstein-Institut. (2015). The cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate and the influence of protecting groups. Beilstein Journal of Organic Chemistry, 11, 2366–2373. [Link]
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ResearchGate. (n.d.). Standard sample dimensions for hydrogel compression and Tensile testing?. Retrieved from [Link]
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Beilstein Journals. (2015). The cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate and the influence of protecting groups. Beilstein Journal of Organic Chemistry, 11, 2366-2373. [Link]
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PubMed. (2021). Comparative Physicochemical Analysis among 1,4-Butanediol Diglycidyl Ether Cross-Linked Hyaluronic Acid Dermal Fillers. Gels, 7(3), 139. [Link]
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PubMed. (2025). Comparative toxicity study of hyaluronic acid fillers crosslinked with 1,4-butanediol diglycidyl ether or poly (ethylene glycol) diglycidyl ether. International Journal of Biological Macromolecules, 271, 139620. [Link]
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ResearchGate. (2011). Cytotoxicity of 1,4 butanediol diglycidyl ether associated or not with hyaluronic acid in human fibroblasts. Revista de Ciências Médicas e Biológicas, 10(2), 109-114. [Link]
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Alternative dienophiles to But-2-ene-1,4-diyl diacetate for reactions with electron-rich dienes
Introduction: Navigating the Diels-Alder Landscape with Electron-Rich Dienes
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides an elegant and powerful method for the construction of six-membered rings.[1] This Nobel Prize-winning pericyclic reaction, involving a [4+2] cycloaddition between a conjugated diene and a dienophile, is celebrated for its stereospecificity and atom economy.[2] When working with electron-rich dienes, the choice of dienophile becomes paramount in dictating the reaction's efficiency, selectivity, and overall success.
But-2-ene-1,4-diyl diacetate serves as a competent dienophile in certain contexts. However, its moderate reactivity often necessitates harsh reaction conditions, which can be detrimental to sensitive substrates and limit its application in complex total synthesis and drug development. This guide provides a comprehensive comparison of viable alternative dienophiles, offering researchers, scientists, and drug development professionals the insights needed to select the optimal reagent for their specific synthetic challenges. We will delve into the performance of maleic anhydride, N-phenylmaleimide, and diethyl azodicarboxylate (DEAD), alongside the unique reactivity of singlet oxygen, supported by experimental data and detailed protocols.
The Dienophile's Crucial Role: A Frontier Molecular Orbital Perspective
In a normal-demand Diels-Alder reaction, the key interaction occurs between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[3] The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups (EWGs), which lower the energy of its LUMO, thereby reducing the HOMO-LUMO energy gap and accelerating the reaction.[4] This fundamental principle governs the selection of the alternative dienophiles discussed herein.
Comparative Analysis of Dienophile Performance
While this compound offers a basic scaffold, its acetate groups provide only moderate electron-withdrawing character. The alternatives presented below generally exhibit enhanced reactivity due to the presence of more potent EWGs.
| Dienophile | Key Features | Advantages | Disadvantages | Relative Reactivity (Qualitative) |
| This compound | Acetoxy groups as EWGs | Commercially available.[5][6][7] | Moderate reactivity, may require high temperatures. | Baseline |
| Maleic Anhydride | Two strong carbonyl EWGs in a cyclic system | Highly reactive, often providing high yields under mild conditions.[8][9] Planar structure enhances orbital overlap.[8] | Susceptible to hydrolysis. Can undergo retro-Diels-Alder reaction, especially with aromatic dienes like furan.[10] | +++ |
| N-Phenylmaleimide | Imide functionality with two carbonyl EWGs | Highly reactive, often more stable to hydrolysis than maleic anhydride.[11][12] The phenyl group can influence solubility and π-stacking interactions. | Can be more expensive than maleic anhydride. | +++ |
| Diethyl Azodicarboxylate (DEAD) | Azo group flanked by two ester EWGs | Aza-dienophile, leading to nitrogen-containing heterocycles.[13] Highly reactive. | Can be hazardous; toxic, shock-sensitive, and thermally unstable.[13][14] Often handled as a solution.[14] | +++ |
| Singlet Oxygen (¹O₂) | Excited state of molecular oxygen | Forms endoperoxide adducts, providing access to unique oxygenated compounds.[15] Generated in situ via photosensitization.[15] | Requires specialized photochemical equipment. Can lead to side reactions if not carefully controlled. | Varies with substrate |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key Diels-Alder reactions utilizing the discussed alternative dienophiles.
Protocol 1: Diels-Alder Reaction of Furan with Maleic Anhydride
This reaction is a classic example demonstrating the high reactivity of maleic anhydride. The reaction is often reversible, and the product distribution can be under kinetic or thermodynamic control.[10]
Materials:
-
Maleic anhydride (400 mg)
-
Furan (0.4 mL)
-
Ethyl acetate (2 mL)
-
Acetone (minimal amount for dissolution)
-
Hexane
-
NMR tube
-
Deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d₆)
Procedure:
-
In a vial, dissolve 400 mg of maleic anhydride in 2 mL of ethyl acetate.
-
Add 0.4 mL of furan to the solution.
-
Seal the vial and place it in a refrigerator to allow for crystallization.
-
After crystallization, carefully remove the excess liquid with a pipette.
-
Dissolve the crystals in a minimal amount of acetone.
-
Add hexane dropwise until the solution becomes cloudy, then allow it to recrystallize.
-
Isolate the crystals by removing the solvent with a pipette and allow them to air dry.
-
Prepare an NMR sample by dissolving the crystals in a suitable deuterated solvent and analyze by ¹H NMR to determine the product structure and purity.[16]
Expected Outcome: The reaction can yield both endo and exo adducts. The endo product is typically formed faster (kinetic product), while the exo product is more thermodynamically stable.[10] The reaction conditions, including time and temperature, will influence the final product ratio.
Protocol 2: Diels-Alder Reaction of in situ Generated Buta-1,3-diene with N-Phenylmaleimide
This protocol illustrates the use of N-phenylmaleimide with a diene that is generated in situ from a stable precursor, 3-sulfolene.
Materials:
-
3-Sulfolene
-
N-Phenylmaleimide
-
Toluene
-
Dichloromethane (for TLC)
-
Silica gel TLC plates (F₂₅₄)
Procedure:
-
Set up a reflux apparatus with a condenser.
-
In the reaction flask, combine 3-sulfolene and N-phenylmaleimide in toluene.
-
Heat the mixture to reflux (oil bath temperature > 120 °C) to induce the thermal extrusion of SO₂ from 3-sulfolene, generating buta-1,3-diene in situ.
-
Monitor the reaction progress by TLC using dichloromethane as the eluent. The cycloadduct will have a lower Rƒ value than N-phenylmaleimide.
-
Upon completion, cool the reaction mixture and purify the product, for example, by preparative TLC or column chromatography.[17]
Expected Outcome: The reaction should yield the Diels-Alder adduct of buta-1,3-diene and N-phenylmaleimide. The use of in situ generated diene is a common strategy for handling volatile or unstable dienes.
Protocol 3: Diels-Alder Reaction of Cyclopentadiene with Diethyl Azodicarboxylate (DEAD)
This procedure demonstrates the use of the highly reactive aza-dienophile, DEAD. Cyclopentadiene is generated fresh by cracking its dimer.
Materials:
-
Dicyclopentadiene
-
Diethyl azodicarboxylate (DEAD) (handle with care, preferably as a 40% solution in toluene)
-
Dry solvent (e.g., diethyl ether or THF)
Procedure:
-
Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to induce a retro-Diels-Alder reaction. Collect the cyclopentadiene monomer, which distills at approximately 40-42 °C.[18][19] Keep the collected cyclopentadiene cold to prevent re-dimerization.
-
In a separate flask under an inert atmosphere, dissolve freshly cracked cyclopentadiene in a dry solvent.
-
Cool the solution in an ice bath.
-
Slowly add a solution of DEAD in the same solvent to the cyclopentadiene solution with stirring.
-
Allow the reaction to proceed at low temperature, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure and purify the product by column chromatography.
Safety Note: DEAD is toxic, shock-sensitive, and thermally unstable.[13][14] Always handle it in a well-ventilated fume hood, wear appropriate personal protective equipment, and avoid heating the neat compound.
Visualizing Reaction Workflows
Caption: General workflow for a Diels-Alder reaction.
Mechanism and Causality in Dienophile Selection
The choice of dienophile is a critical decision that directly impacts the reaction's success. The enhanced reactivity of maleic anhydride and N-phenylmaleimide over this compound is a direct consequence of the powerful electron-withdrawing nature of the two carbonyl groups within a cyclic system.[8][9][12] This rigid, planar structure also pre-organizes the dienophile for optimal orbital overlap in the transition state.[8]
Diethyl azodicarboxylate's high reactivity stems from the electron-deficient N=N double bond, making it a potent electrophile.[13] Its use introduces nitrogen atoms into the newly formed ring, a valuable transformation for the synthesis of nitrogen-containing heterocycles.[20]
Singlet oxygen, an electronically excited state of O₂, behaves as a highly reactive dienophile due to its low-lying LUMO.[21] Its reaction with dienes affords endoperoxides, which are versatile intermediates for the synthesis of various oxygenated compounds.[15] The generation of singlet oxygen in situ via photosensitization offers a "traceless" reagent, as the light and sensitizer are not incorporated into the final product.[8]
Practical Considerations for Drug Development
In the context of drug development, several practical factors beyond reactivity must be considered when selecting a dienophile:
-
Cost and Availability: For large-scale synthesis, the cost and reliable supply of starting materials are critical. Maleic anhydride is generally an inexpensive and readily available commodity chemical.[8]
-
Safety and Handling: The hazards associated with a reagent can significantly impact its suitability for industrial applications. The toxicity and explosive nature of neat DEAD, for example, necessitate specialized handling procedures and often favor the use of safer alternatives like diisopropyl azodicarboxylate (DIAD).[13][14]
-
Downstream Functionalization: The dienophile should be chosen with the final target molecule in mind. The anhydride functionality in the adducts from maleic anhydride can be readily hydrolyzed to a diacid or converted to other derivatives. The imide ring from N-phenylmaleimide offers different possibilities for subsequent chemical transformations.
Conclusion
While this compound has its place in the synthetic chemist's toolbox, a range of more reactive and versatile dienophiles are available for reactions with electron-rich dienes. Maleic anhydride and N-phenylmaleimide offer significantly enhanced reactivity due to their potent electron-withdrawing groups and favorable cyclic structures. Diethyl azodicarboxylate provides a gateway to nitrogen-containing heterocycles, albeit with important safety considerations. Singlet oxygen stands as a unique reagent for accessing oxygenated scaffolds.
The optimal choice of dienophile will always be context-dependent, balancing reactivity, cost, safety, and the desired functionality in the final product. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions and unlock the full potential of the Diels-Alder reaction in their synthetic endeavors.
References
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Diels Alder Lab. (n.d.). Scribd. Retrieved from [Link]
- Bastin, L. D., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 127–135.
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Diels-Alder Reactions: Furan & Anthracene. (n.d.). Scribd. Retrieved from [Link]
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Diethyl azodicarboxylate. (n.d.). chemeurope.com. Retrieved from [Link]
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Understanding Diethyl Azodicarboxylate: Properties, Safety, and Supply. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Why Is Maleic Anhydride an Extremely Reactive Dienophile? (2025, October 25). Qibochem. Retrieved from [Link]
-
intramolecular Diels-Alder cycloaddition on a furan ring. (2021, February 19). YouTube. Retrieved from [Link]
-
Diels Alder Reaction with Furan and Maleic Anhydride. (2023, December 14). Docsity. Retrieved from [Link]
-
14.5: Characteristics of the Diels-Alder Reaction. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]
-
The Diels‐Alder Reaction with Maleic Anhydride. (n.d.). ResearchGate. Retrieved from [Link]
-
Maleic anhydride can be used as a dienophile in a variety of different reactions. (2024, March 22). News. Retrieved from [Link]
-
Diels-Alder Reaction: Kinetic and Thermodynamic Control. (2018, September 3). Master Organic Chemistry. Retrieved from [Link]
-
Diels–Alder reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Hetero-Diels–Alder Reaction between Singlet Oxygen and Anthracene Drives Integrative Cage Self-Sorting. (2023, August 23). Journal of the American Chemical Society. Retrieved from [Link]
-
Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. (2019, May 29). Taylor & Francis Online. Retrieved from [Link]
-
Diels-Alder Synthesis: Lab Manual. (n.d.). Studylib. Retrieved from [Link]
-
Hetero-Diels–Alder Reaction between Singlet Oxygen and Anthracene Drives Integrative Cage Self-Sorting. (n.d.). ResearchGate. Retrieved from [Link]
-
Characterization and kinetic study of Diels-Alder reaction: Detailed study on N-phenylmaleimide and furan based benzoxazine with. (n.d.). Express Polymer Letters. Retrieved from [Link]
-
The Diels-Alder Reaction. (n.d.). Retrieved from [Link]
-
Diels-Alder reaction of N-phenylmaleimide with in situ generated buta-1,3- diene. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
cycloadditions with singlet oxygen mechanism and substituent directing effects. (2004, March 18). University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Diels-Alder Synthesis: Cracking dicyclopentadiene. (2022, April 14). YouTube. Retrieved from [Link]
-
Characterization and kinetic study of Diels-Alder reaction: Detailed study on N-phenylmaleimide and furan based benzoxazine with potential self-healing application. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Diels–Alder and ene reactions of singlet oxygen, nitroso compounds and triazolinediones: transition states and mechanisms from contemporary theory. (n.d.). Chemical Communications. Retrieved from [Link]
-
Chemistry 210 Experiment 9. (n.d.). Retrieved from [Link]
-
The Diels-Alder Reaction. (2017, August 30). Master Organic Chemistry. Retrieved from [Link]
-
Diels-alder reaction (video). (n.d.). Khan Academy. Retrieved from [Link]
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A Comparative Guide to Ruthenium Catalysts for Cross-Metathesis with But-2-ene-1,4-diyl diacetate
Introduction: The Strategic Value of Cross-Metathesis
Olefin metathesis has fundamentally reshaped the landscape of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon double bonds.[1][2] Among its variants, cross-metathesis (CM) stands out as a particularly strategic transformation, enabling the efficient coupling of two different olefin partners.[3][4] The development of well-defined ruthenium-based catalysts, pioneered by Nobel laureates Grubbs, Schrock, and Chauvin, has been instrumental in this revolution.[5] These catalysts are renowned for their remarkable functional group tolerance, stability in various solvents, and predictable reactivity, making them indispensable tools in natural product synthesis, drug discovery, and polymer chemistry.[1][5]
This guide focuses on the cross-metathesis of cis-But-2-ene-1,4-diyl diacetate (also known as cis-1,4-diacetoxy-2-butene), a symmetrically functionalized and inexpensive C4 building block.[2] Its participation in CM reactions allows for the direct installation of a versatile 1,4-diacetoxy-2-butenyl moiety, a precursor to numerous other functional groups.[1][6] We will objectively compare the efficacy of various commercially available and specialized ruthenium catalysts for this transformation, providing researchers, scientists, and drug development professionals with the experimental data and mechanistic insights needed to make informed decisions for their synthetic challenges.
The Arsenal of Ruthenium Catalysts: A Generational Overview
The choice of a ruthenium catalyst is paramount, as it dictates the reaction's efficiency, substrate scope, and, crucially, its stereoselectivity (E/Z ratio).[1] The catalysts are broadly categorized into several "generations" and families, distinguished primarily by their ligand architecture.
-
First-Generation Grubbs Catalyst (G-I): Features two tricyclohexylphosphine (PCy₃) ligands. While foundational, it generally exhibits lower activity and stability compared to its successors.
-
Second-Generation Grubbs Catalyst (G-II): Replaces one PCy₃ ligand with a more strongly donating N-Heterocyclic Carbene (NHC) ligand. This modification significantly enhances catalytic activity and broadens the substrate scope.[2]
-
Hoveyda-Grubbs Catalysts (HG-I & HG-II): These catalysts incorporate a chelating isopropoxybenzylidene ligand, which replaces a phosphine ligand. This chelation leads to increased stability and allows for catalyst recovery and reuse in some cases. The second-generation version (HG-II) is phosphine-free, featuring an NHC ligand, and is among the most widely used catalysts for general metathesis applications.[1][5]
-
Z-Selective Catalysts: A more recent and significant development has been the design of ruthenium complexes that kinetically favor the formation of the Z-(cis) olefin isomer, overcoming the thermodynamic preference for the E-(trans) isomer typical of standard catalysts.[7][8][9] These catalysts often feature cyclometalated NHC architectures or specific chelating ligands that enforce a stereochemically constrained reaction pathway.[7][9][10]
Comparative Performance Analysis
The efficacy of a catalyst is not absolute but is highly dependent on the specific substrates and reaction conditions. The following table summarizes key performance data from various studies involving the cross-metathesis of But-2-ene-1,4-diyl diacetate with representative olefin partners.
| Catalyst | Olefin Partner | Catalyst Loading (mol%) | Conditions (Solvent, Temp, Time) | Conversion / Yield (%) | E/Z Ratio | Reference(s) |
| Grubbs II type ([Ru]-2, [Ru]-4) | Methyl Oleate | 1.0 | Toluene, 50°C, 5h | ~48% Conversion, ~28% Yield | N/A | [2] |
| Schiff Base Ru Catalyst ([Ru]-7) | Methyl Oleate | 1.5 | Toluene, 50°C, 5h | Nearly Quantitative Conv. | N/A | [2] |
| Grubbs II (G-II) | Allylbenzene | 5.0 | CH₂Cl₂, 40°C, 12h | ~95% Conversion | ~10:1 | [11] |
| Hoveyda-Grubbs II (HG-II) | Allylbenzene | 5.0 | CH₂Cl₂, 40°C, 12h | >99% Conversion | ~10:1 | [11] |
| Chelated Z-Selective Catalyst (4b) | Allylbenzene | N/A | N/A | N/A | 0.12 (90% Z) | [7] |
| Nitrato Z-Selective Catalyst (2) | Allylic Substrates | 1.0 - 5.0 | Toluene, 60°C, 1-16h | Up to 88% Yield | >95% Z | [12][13] |
Key Insights from the Data:
-
Activity Trend: Catalysts bearing N-heterocyclic carbene (NHC) ligands (e.g., G-II, HG-II, and specialized catalysts) consistently show higher activity than first-generation phosphine-based catalysts.[2] For the cross-metathesis of methyl oleate, NHC-catalysts achieved significantly higher conversions and yields compared to phosphine-based alternatives.[2]
-
Thermodynamic vs. Kinetic Selectivity: Standard catalysts like G-II and HG-II overwhelmingly favor the formation of the more thermodynamically stable E-isomer, often with selectivities around 10:1.[11]
-
The Power of Z-Selective Catalysis: The development of chelated ruthenium catalysts has revolutionized the synthesis of Z-olefins.[9] Catalysts with specific cyclometalated NHC ligands can invert the selectivity, providing the Z-isomer with exceptional fidelity (>95% Z).[7][12][13] This is a critical advantage when the biological activity or material properties of a target molecule are dependent on cis-olefin geometry.
-
Catalyst Loading: Efficient conversions can be achieved with catalyst loadings typically ranging from 1 to 5 mol%.[1] However, for challenging substrates or to achieve very high turnover numbers (TONs), optimization is necessary. In some cases, loadings as low as 0.1 mol% have been effective with highly active catalysts.[10][14]
Mechanistic Causality: Why Catalysts Differ
The performance differences among ruthenium catalysts are rooted in the kinetics and thermodynamics of the Chauvin catalytic cycle.
Caption: The Chauvin mechanism for olefin metathesis.
The key steps influencing efficacy are:
-
Initiation: The pre-catalyst must shed a ligand to generate a vacant coordination site, forming a highly reactive 14-electron species. In G-II, this involves the dissociation of a phosphine ligand. In HG-II, the chelating ether must first de-coordinate, which can lead to slower initiation but higher overall stability.[5]
-
Propagation and Stereoselectivity: The incoming olefins coordinate to the ruthenium center and undergo a [2+2] cycloaddition to form a ruthenacyclobutane intermediate. The stereochemistry of the final product is determined by the relative energies of the possible diastereomeric metallacyclobutane intermediates. In standard catalysts, steric interactions favor pathways leading to the E-alkene. Z-selective catalysts utilize bulky ligands and specific chelation to create a steric environment where the transition state leading to the Z-product is favored.[7][10]
Experimental Protocols
Adherence to rigorous experimental technique is crucial for reproducibility and optimal results. All metathesis reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: General Cross-Metathesis using Hoveyda-Grubbs II Catalyst
This protocol describes a typical procedure for the cross-metathesis of cis-1,4-diacetoxy-2-butene with an olefin partner like allylbenzene, aiming for the thermodynamically favored E-product.
Materials:
-
cis-1,4-diacetoxy-2-butene
-
Allylbenzene (or other olefin partner)
-
Hoveyda-Grubbs II Catalyst
-
Anhydrous Dichloromethane (CH₂Cl₂) or Toluene
-
Ethyl vinyl ether (for quenching)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of argon, add the Hoveyda-Grubbs II catalyst (1-5 mol%) to a dry, argon-flushed flask equipped with a magnetic stir bar and a condenser.
-
Reagent Addition: Add anhydrous solvent (to achieve a concentration of 0.1-0.5 M). Add the olefin partner (e.g., 1.0 equivalent of allylbenzene), followed by cis-1,4-diacetoxy-2-butene (1.2-2.0 equivalents).
-
Reaction: Seal the flask and place it in a pre-heated oil bath (typically 40-50 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-12 hours).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 20-30 minutes.
-
Workup & Purification: Remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the cross-metathesis product.[6]
Protocol 2: Z-Selective Cross-Metathesis
This protocol is adapted for catalysts designed for high Z-selectivity, such as those with cyclometalated NHC ligands.
Materials:
-
cis-1,4-diacetoxy-2-butene
-
Olefin partner
-
Z-Selective Ruthenium Catalyst (e.g., [Ru]-nitrato catalyst)
-
Anhydrous Toluene or other suitable solvent
-
Ethyl vinyl ether
Procedure:
-
Reaction Setup: Following the same inert atmosphere precautions as Protocol 1, add the Z-selective catalyst (1-5 mol%) to a dry reaction flask.
-
Reagent Addition: Add anhydrous toluene. Add the olefin partner (1.0 equivalent) and cis-1,4-diacetoxy-2-butene (1.5-3.0 equivalents). A slight excess of the symmetrical diacetate can favor the cross-metathesis pathway.
-
Reaction: Seal the flask and heat to the recommended temperature (often 50-60°C for these catalysts). Stir the mixture for the specified time (may range from 1 to 16 hours).
-
Monitoring & Workup: Follow steps 4-6 from Protocol 1. It is crucial during characterization (e.g., via ¹H NMR) to carefully determine the E/Z ratio of the purified product by integrating the distinct signals of the olefinic protons.
Caption: A typical experimental workflow for cross-metathesis.
Conclusion and Recommendations
The cross-metathesis of this compound is a highly effective transformation for which a variety of powerful ruthenium catalysts can be employed. The choice of catalyst should be guided by the specific synthetic goal.
-
For General Synthesis (High Conversion, E-Selectivity): The Hoveyda-Grubbs II catalyst is an excellent first choice. It offers high activity, great stability, and predictable E-selectivity, making it a reliable workhorse for many applications.
-
For High Throughput or Challenging Substrates: The Grubbs II catalyst may offer faster initiation rates, which can be beneficial in certain contexts, though with slightly lower overall stability.
-
For Access to Z-Isomers: When the Z-olefin is the desired product, employing a specialized Z-selective catalyst is essential. Although often more expensive, these catalysts provide direct access to otherwise difficult-to-synthesize geometries with exceptional selectivity, potentially saving multiple steps in a synthetic sequence.
It is always recommended to perform a small-scale test reaction to optimize parameters such as catalyst loading, temperature, and reaction time for any new combination of substrates. By leveraging the data and protocols in this guide, researchers can confidently select the optimal ruthenium catalyst to achieve their synthetic objectives.
References
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- The cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate and the influence of protecting groups - Beilstein Journals.
- cis-1,4-Diacetoxy-2-butene chemical properties and structure - Benchchem.
- Chelated Ruthenium Catalysts for Z-Selective Olefin Metathesis - ACS Public
- Grubbs's Cross Metathesis of Eugenol with cis-2Butene1,4-diol To Make a Natural Product.
- Recent Advances in Ruthenium-Based Olefin Met
- Z Selective cross‐metathesis of Z‐2‐butene‐1,4‐diol using Ru‐4 a catalyst.
- Z-selective cross metathesis with ruthenium catalysts: synthetic applications and mechanistic implic
- Improved Ruthenium Catalysts for Z-Selective Olefin Met
- Metathesis Catalysts - Precious Metals Chemistry - Umicore.
- Synthesis of novel dienes and cyclic compounds via olefin metathesis reactions catalyzed by the second generation Grubbs c
- Grubbs Second Generation Catalyst for Cross Metathesis of Eugenol with cis-‐‑2-‐‑Butene-‐‑1,4-‐‑diol - Thomas Bryce Kelly.
- Ruthenium-catalysed Z-selective cross metathesis of allylic-substituted olefins - Chemical Science (RSC Publishing).
- Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsatur
- Highly Active Ruthenium Metathesis Catalysts Exhibiting Unprecedented Activity and Z-Selectivity - PMC - NIH.
- The cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate and the influence of protecting groups - ResearchG
- Ruthenium-catalysed Z-selective cross metathesis of allylic-substituted olefins - PMC - NIH.
- Selective Synthesis of (2Z,4E)
- E/Z selectivity in ruthenium-mediated cross met
- Grubbs c
- Highly Selective Ruthenium Metathesis C
- Two-Directional Cross-Met
- Olefin Met
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A Comparative Guide to the Polymerization of Diene-diyl Diacetates: Synthesis, Characterization, and Polymer Properties
For researchers, scientists, and professionals in drug development, the exploration of novel monomers is a critical frontier in the creation of advanced materials with tailored properties. Diene-diyl diacetates, a class of functionalized dienes, offer intriguing possibilities for the synthesis of polymers with unique characteristics stemming from the presence of the acetate group. This guide provides a comprehensive comparative analysis of the synthesis and polymerization of these monomers, offering insights into their reactivity and the properties of the resultant polymers. While direct comparative studies on a wide range of diene-diyl diacetates are not extensively documented in current literature, this guide synthesizes established principles of diene polymerization and the behavior of functionalized monomers to provide a predictive framework for their application.
Introduction to Diene-diyl Diacetates
Diene-diyl diacetates are conjugated dienes that incorporate one or more acetate (-OAc) functional groups. A representative example of this class is 2-acetoxymethyl-1,3-butadiene. The presence of the polar acetate group can significantly influence the monomer's synthesis, its behavior in polymerization reactions, and the final properties of the polymer, such as adhesion, thermal stability, and solubility. This guide will focus on the synthesis and polymerization of such acetate-functionalized dienes, drawing comparisons with well-studied non-functionalized dienes like 1,3-butadiene and isoprene.
Synthesis of Acetate-Functionalized Diene Monomers
The synthesis of diene-diyl diacetates can be approached through several synthetic routes. A common strategy involves the modification of readily available starting materials.
Two-Step Synthesis of 2-Alkyl-1,3-Butadienes
A practical, two-step procedure can be adapted for the synthesis of 2-substituted 1,3-butadienes, including those with acetate functionalities.[1] This method involves:
-
SN2' Substitution: A cuprate addition to a commercially available starting material like 1,4-dibromo-2-butene. This step introduces the desired alkyl or functionalized alkyl group.
-
Dehydrohalogenation: The subsequent elimination of a hydrogen halide to form the conjugated diene system.[1]
This approach offers a versatile route to a variety of 2-substituted dienes.
Acetoxylation of 1,3-Butadiene
Another relevant synthetic pathway is the direct acetoxylation of 1,3-butadiene. This reaction, typically catalyzed by palladium, can introduce acetate groups onto the diene backbone.[2] The reaction conditions, including the catalyst system and solvent, can be optimized to control the position and degree of acetoxylation.[2]
Comparative Analysis of Polymerization Reactions
The polymerization of diene-diyl diacetates can be carried out using various techniques, including free-radical, anionic, and coordination polymerization. The choice of method will significantly impact the polymer's microstructure and properties.
Free-Radical Polymerization
Free-radical polymerization is a robust method that is generally tolerant of a wide range of functional groups, making it a suitable candidate for polymerizing acetate-functionalized dienes.[3][4]
Expected Behavior:
-
Reactivity: The electron-withdrawing nature of the acetate group may influence the reactivity of the diene monomer.
-
Microstructure: Free-radical polymerization of dienes typically yields polymers with a mix of 1,4- and 1,2-adducts, and the presence of the acetate group could further influence this ratio.[4]
-
Advantages: Tolerance to functional groups and less stringent purification requirements for monomers and solvents.
-
Challenges: Limited control over molar mass distribution and polymer architecture.
Anionic Polymerization
Anionic polymerization is renowned for its ability to produce polymers with well-defined architectures and narrow molar mass distributions.[5][6] However, it is highly sensitive to impurities and certain functional groups.
Expected Behavior:
-
Compatibility: The ester functionality of the acetate group can be problematic in anionic polymerization. The electrophilic carbonyl carbon is susceptible to nucleophilic attack by the propagating carbanionic chain end, which can lead to termination or side reactions.
-
Protecting Groups: To circumvent this issue, the use of protecting groups for the hydroxyl function before converting it to an acetate might be necessary, followed by deprotection after polymerization.
-
Microstructure Control: When successful, anionic polymerization offers excellent control over the polymer's microstructure (e.g., high 1,4-cis content in non-polar solvents).[6]
Coordination Polymerization
Coordination polymerization using transition metal catalysts (e.g., Ziegler-Natta or rare-earth metal-based systems) is the industrial method of choice for producing stereoregular polydienes.[7]
Expected Behavior:
-
Catalyst Sensitivity: The Lewis basicity of the carbonyl oxygen in the acetate group can lead to coordination with the metal center of the catalyst. This can either deactivate the catalyst or alter its stereoselectivity.
-
Catalyst Selection: The choice of catalyst is crucial. Some late transition metal catalysts have shown tolerance to polar functional groups.[8]
-
Potential for Stereocontrol: If a compatible catalyst system is identified, coordination polymerization could offer a pathway to stereoregular polymers from diene-diyl diacetates.
Experimental Data and Protocols
Due to the limited specific literature on the polymerization of diene-diyl diacetates, this section provides generalized protocols based on the synthesis and polymerization of other functionalized dienes. Researchers should treat these as starting points and optimize the conditions for their specific monomer.
Data Presentation: Predicted Polymer Properties
The following table summarizes the expected properties of polymers derived from a hypothetical diene-diyl diacetate compared to polybutadiene and polyisoprene.
| Property | Poly(diene-diyl diacetate) (Predicted) | Polybutadiene | Polyisoprene |
| Glass Transition Temperature (Tg) | Higher than corresponding non-functionalized polymer | -100 to -50 °C | ~ -70 °C |
| Solubility | Soluble in a wider range of polar solvents | Soluble in non-polar solvents | Soluble in non-polar solvents |
| Adhesion | Enhanced due to polar acetate groups | Moderate | Moderate |
| Microstructure | Dependent on polymerization method | Controllable with catalyst choice | Controllable with catalyst choice |
Experimental Protocols
Protocol 1: Synthesis of 2-Acetoxymethyl-1,3-butadiene
This protocol is adapted from general methods for synthesizing 2-substituted butadienes.
-
Preparation of the Grignard Reagent: Prepare a Grignard reagent from a suitable precursor, such as chloromethyl acetate, in dry diethyl ether.
-
Cuprate Formation: Add copper(I) iodide to the Grignard solution at a low temperature (e.g., -10 °C) to form the corresponding organocuprate.
-
SN2' Reaction: Add a solution of 1,4-dibromo-2-butene in diethyl ether dropwise to the cuprate solution at -78 °C.
-
Work-up: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.
-
Dehydrohalogenation: Treat the resulting bromo-alkene with a strong base, such as potassium tert-butoxide, in a suitable solvent like THF to induce elimination and form the diene.
-
Purification: Purify the resulting 2-acetoxymethyl-1,3-butadiene by distillation under reduced pressure.
Protocol 2: Free-Radical Polymerization of 2-Acetoxymethyl-1,3-butadiene
-
Monomer Purification: Purify the 2-acetoxymethyl-1,3-butadiene monomer by passing it through a column of basic alumina to remove inhibitors.
-
Reaction Setup: In a Schlenk flask, dissolve the purified monomer in a suitable solvent (e.g., toluene or benzene).
-
Initiator Addition: Add a free-radical initiator, such as azobisisobutyronitrile (AIBN), to the solution.
-
Polymerization: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN).
-
Termination: After the desired polymerization time, cool the reaction and precipitate the polymer by pouring the solution into a non-solvent, such as methanol.
-
Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it in a vacuum oven to a constant weight.
Visualization of Workflows and Mechanisms
Synthesis of 2-Acetoxymethyl-1,3-butadiene
Caption: Workflow for the synthesis of 2-acetoxymethyl-1,3-butadiene.
Free-Radical Polymerization Mechanism
Caption: General mechanism of free-radical polymerization.
Conclusion and Future Outlook
Diene-diyl diacetates represent an under-explored class of monomers with the potential to yield functional polymers with valuable properties. While direct comparative data is sparse, this guide provides a foundational understanding of their synthesis and likely polymerization behavior based on established chemical principles. Future research should focus on the systematic synthesis of a variety of diene-diyl diacetates and a thorough investigation of their polymerization using different techniques. Such studies will be instrumental in unlocking the full potential of these monomers for applications in adhesives, coatings, and specialty elastomers.
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Evaluating But-2-ene-1,4-diyl diacetate as a Chain Transfer Agent: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise control over polymer molecular weight and architecture is paramount. Chain transfer agents (CTAs) are crucial tools in achieving this control during radical polymerization. This guide provides an in-depth evaluation of But-2-ene-1,4-diyl diacetate as a potential chain transfer agent, comparing its likely performance with established alternatives. While direct experimental data on this compound in this specific application is not extensively documented in publicly available literature, a thorough analysis of its structural features and the well-established behavior of analogous allylic compounds allows for a scientifically grounded assessment.
The Principle of Chain Transfer in Radical Polymerization
Chain transfer is a fundamental process in polymer chemistry where the activity of a growing polymer radical is transferred to another molecule, the chain transfer agent.[1] This reaction terminates the growth of one polymer chain and initiates a new one, thereby controlling the overall molecular weight of the polymer. An ideal chain transfer agent effectively reduces the polymer's molecular weight without significantly slowing down the rate of polymerization.
The Allylic Structure of this compound and its Implications
This compound possesses a key structural feature that dictates its behavior in radical polymerization: allylic hydrogens. These are hydrogen atoms on the carbon atoms adjacent to the carbon-carbon double bond. The presence of these allylic hydrogens is the primary determinant of its potential as a chain transfer agent.
The Mechanism of Allylic Chain Transfer
The generally accepted mechanism for chain transfer involving allylic compounds is abstraction of an allylic hydrogen by the propagating polymer radical. This generates a new, resonance-stabilized allylic radical.
Diagram: Mechanism of Allylic Chain Transfer
Caption: Proposed mechanism of chain transfer involving an allylic compound.
The Challenge of Degradative Chain Transfer
A significant issue with many allylic compounds, including allyl acetate, is that the resulting allylic radical is often less reactive towards the monomer than the initial propagating radical.[2] This is due to the resonance stabilization of the allylic radical. Consequently, the re-initiation of a new polymer chain is slow, leading to a decrease in the overall rate of polymerization. This phenomenon is known as degradative chain transfer .[3]
Given its structural similarity to other allylic esters, it is highly probable that this compound would also act as a degradative chain transfer agent, particularly in the polymerization of highly reactive monomers.[2] This would result in a significant reduction in the polymerization rate, which is often undesirable in industrial applications.
Performance Comparison with Alternative Chain Transfer Agents
To provide a comprehensive evaluation, the anticipated performance of this compound is compared with well-established classes of chain transfer agents. The polymerization of vinyl acetate is a relevant model system for this comparison, as it is known to be susceptible to chain transfer reactions.
| Chain Transfer Agent Class | Typical Examples | Expected Chain Transfer Constant (Ctr) in Vinyl Acetate Polymerization | Key Performance Characteristics |
| Allylic Acetates | This compound (predicted) , Allyl acetate | Low to Moderate | Likely to cause significant rate retardation (degradative transfer).[2] |
| Thiols | n-Dodecanethiol | High (e.g., ~223 for dodecanethiol at 60°C)[4] | Highly efficient in controlling molecular weight; can have odor issues.[5] |
| Catalytic Chain Transfer Agents (CCTAs) | Cobalt Complexes (e.g., CoBF) | Very High (catalytic) | Extremely efficient at very low concentrations for specific monomers (e.g., methacrylates); less effective for vinyl acetate.[6][7] |
| RAFT/MADIX Agents | Xanthates (e.g., O-ethyl S-(1-methoxycarbonylethyl)dithiocarbonate) | Controlled by equilibrium | Provides living/controlled polymerization characteristics, enabling synthesis of complex architectures.[8][9] |
Note: The chain transfer constant (Ctr) is the ratio of the rate constant of chain transfer to the rate constant of propagation. A higher Ctr indicates a more efficient chain transfer agent in terms of molecular weight reduction.
Experimental Evaluation of Chain Transfer Agent Performance
To empirically determine the performance of a potential chain transfer agent like this compound, a series of well-defined experiments are necessary.
Experimental Workflow
Diagram: Experimental Workflow for CTA Evaluation
Caption: A typical workflow for the experimental evaluation of a chain transfer agent.
Protocol for Determining the Chain Transfer Constant (Mayo Method)
The Mayo method is a classical and widely used technique to determine the chain transfer constant (Ctr).[10]
Objective: To determine the chain transfer constant of this compound in the radical polymerization of a selected monomer (e.g., vinyl acetate).
Materials:
-
Purified monomer (e.g., vinyl acetate)
-
Radical initiator (e.g., AIBN)
-
This compound (as the CTA)
-
An appropriate solvent (if not bulk polymerization)
-
Inhibitor remover
-
Nitrogen or Argon for inert atmosphere
-
Reaction vessels (e.g., Schlenk tubes)
-
Thermostatted oil bath
-
Analytical equipment: Gas Chromatograph (GC) for conversion, Gel Permeation Chromatography (GPC/SEC) for molecular weight.
Procedure:
-
Preparation: Prepare stock solutions of the initiator and the chain transfer agent in the monomer.
-
Reaction Setup: In a series of reaction vessels, prepare different molar ratios of the chain transfer agent to the monomer ([CTA]/[M]). Include a control experiment with no chain transfer agent.
-
Degassing: Subject each reaction vessel to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the sealed reaction vessels in a thermostatted oil bath at a constant temperature (e.g., 60 °C) to initiate polymerization.
-
Termination: After a short reaction time (typically to achieve low monomer conversion, <10%), quench the polymerization by rapid cooling and addition of an inhibitor.
-
Analysis:
-
Determine the monomer conversion for each reaction.
-
Isolate the polymer (e.g., by precipitation in a non-solvent) and dry to a constant weight.
-
Determine the number-average degree of polymerization (DPn) of each polymer sample using GPC/SEC.
-
-
Calculation: Plot 1/DPn versus the molar ratio [CTA]/[M]. The slope of the resulting straight line is the chain transfer constant, Ctr.
Conclusion and Outlook
Based on the chemical structure and the well-documented behavior of analogous allylic compounds, this compound is predicted to function as a chain transfer agent. However, it is highly likely to exhibit degradative chain transfer, leading to a significant reduction in the polymerization rate. This would limit its practical utility, especially when compared to highly efficient alternatives like thiols, catalytic chain transfer agents, and RAFT/MADIX agents.
For applications where precise control over molecular weight is required without compromising the polymerization rate, established chain transfer agents such as xanthates (for vinyl esters) or cobalt complexes (for methacrylates) are superior choices. While this compound might find niche applications where rate moderation is acceptable or even desired, it is unlikely to outperform these state-of-the-art alternatives for mainstream controlled polymerization applications.
Further experimental investigation following the protocols outlined in this guide is necessary to definitively quantify the chain transfer constant and the extent of rate retardation for this compound. Such studies would provide valuable data to confirm the predictions made in this guide and fully elucidate its potential as a chain transfer agent in radical polymerization.
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A Senior Application Scientist's Guide to Stereoselectivity: Evaluating cis-But-2-ene-1,4-diyl diacetate Against the Field
An Objective Comparison for Synthetic Strategy and Drug Development
In the intricate world of pharmaceutical synthesis, the choice of a chiral building block is a critical decision point that dictates the efficiency, stereochemical purity, and ultimate viability of a synthetic route.[1] These foundational molecules, possessing inherent chirality, are instrumental in constructing complex, enantiomerically pure active pharmaceutical ingredients (APIs), where a specific three-dimensional arrangement is paramount to biological activity and safety.[][3]
This guide provides an in-depth, objective comparison of cis-but-2-ene-1,4-diyl diacetate, a versatile C4 meso synthon, against other classes of chiral building blocks. We will move beyond a simple catalog of options to analyze the causality behind experimental choices, focusing on the stereoselectivity achievable in key transformations. The central theme is the strategic desymmetrization of this prochiral molecule, a powerful method for generating multiple stereocenters with high precision.
The Strategic Advantage of a meso Building Block: cis-But-2-ene-1,4-diyl diacetate
The utility of cis-but-2-ene-1,4-diyl diacetate stems from its unique structural features. As a meso compound, it possesses two equivalent stereogenic centers and a plane of symmetry. This symmetry is the key to its potential: a single, highly selective chemical transformation can break this symmetry to produce a chiral, non-racemic product. This process, known as desymmetrization, is an elegant and atom-economical approach to asymmetric synthesis.[4]
The cis geometry of the double bond is crucial, rendering the molecule significantly more reactive in key catalytic cycles, such as olefin cross-metathesis and palladium-catalyzed reactions, compared to its less-strained trans isomer.[5][6] The trans isomer's geometry can hinder the formation of critical intermediates, such as the metallacyclobutane in metathesis, making the cis isomer the substrate of choice for many stereoselective transformations.[6]
Two primary strategies unlock the stereochemical potential of this building block:
-
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): This is one of the most powerful methods for C-C and C-N bond formation. The reaction proceeds through a symmetric meso-π-allyl palladium intermediate. A chiral ligand complexed to the palladium center then directs the incoming nucleophile to one of the two termini of the allyl system, resulting in a single enantiomer of the product.
-
Enzymatic Desymmetrization: Lipases are highly effective catalysts for the enantioselective hydrolysis or acylation of the diacetate (or the corresponding diol).[7] The enzyme's chiral active site preferentially binds and reacts with one of the two prochiral acetate groups, yielding a chiral monoacetate with high enantiomeric excess (ee).
Comparative Analysis 1: Desymmetrization of meso-Substrates
The most direct comparison of cis-but-2-ene-1,4-diyl diacetate's performance is against other meso-diols and their derivatives in desymmetrization reactions. The goal is to achieve the highest possible enantiomeric excess (ee), which represents the degree of stereochemical control.
Below is a summary of quantitative data from various studies, highlighting the effectiveness of different catalytic systems on various meso substrates.
| Substrate | Catalyst System | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| cis-1,2-bis(hydroxymethyl)cyclohexane | Dinuclear Zinc Catalyst / Vinyl Benzoate | Acylation | 93 | 91 | [8] |
| 2-Phenylpropane-1,3-diol | Dinuclear Zinc Catalyst / Vinyl Benzoate | Acylation | - | 91-95 | [8] |
| meso-2,3-butanediol | Chiral Pyrrolidinopyridine (PPY) Catalyst | Acylation | 61 | 92 | [9][10] |
| meso-1,2-cyclohexanediol | Chiral PPY Catalyst | Acylation | 75 | 87 | [11] |
| 1,3-Dienes (general) | Pt-Catalyst / Chiral Phosphonite Ligand | 1,4-Diboration -> Dihydroxylation | - | Good to Excellent | [12] |
Analysis and Causality:
The data reveals that high enantioselectivities are achievable for a range of meso-diols using both metal-based and organocatalytic systems.[13] Dinuclear zinc catalysts and C2-symmetric chiral PPY organocatalysts have proven particularly effective, often achieving >90% ee.[8][9] For instance, the acylation of meso-2,3-butanediol can reach 92% ee at low temperatures, demonstrating that precise chiral recognition can be achieved with relatively simple acyclic diols.[10]
While direct data for the palladium-catalyzed desymmetrization of cis-but-2-ene-1,4-diyl diacetate is spread across specialized literature, the principle remains the same. The success of the reaction is critically dependent on the "chiral pocket" created by the ligand around the metal center. This pocket dictates the trajectory of the incoming nucleophile, and its effectiveness is a function of ligand structure, solvent, and temperature. The flexibility of the butene backbone, compared to a more rigid cyclic diol like meso-1,2-cyclohexanediol, can present both challenges and opportunities for achieving high selectivity.
A powerful alternative for generating chiral butene-1,4-diol derivatives is the asymmetric 1,4-dihydroxylation of 1,3-dienes via catalytic enantioselective diboration, which can produce the desired chiral diols with excellent stereoselectivity.[12]
Workflow and Experimental Protocol
The following diagram and protocol describe a generalized workflow for the palladium-catalyzed desymmetrization of a meso-diacetate like cis-but-2-ene-1,4-diyl diacetate.
Caption: Experimental workflow for Pd-catalyzed asymmetric desymmetrization.
Representative Protocol: Palladium-Catalyzed Asymmetric Allylic Amination
This protocol is a representative example and should be adapted based on specific literature procedures for the chosen nucleophile and ligand.
-
Catalyst Preparation: In a glovebox, a vial is charged with [Pd(π-allyl)Cl]₂ and a suitable chiral ligand (e.g., a Trost ligand or a phosphinooxazoline ligand) in a 1:2.2 molar ratio. Anhydrous, degassed solvent (e.g., THF or CH₂Cl₂) is added to create a stock solution of the active catalyst.
-
Reaction Setup: A separate oven-dried Schlenk flask is charged with the nucleophile (e.g., benzylamine) and a non-nucleophilic base (e.g., Cs₂CO₃). The flask is evacuated and backfilled with argon three times.
-
Addition of Reagents: Anhydrous solvent is added to the flask, followed by cis-but-2-ene-1,4-diyl diacetate (1.0 eq) via syringe. The mixture is stirred at a defined temperature (e.g., 0 °C or room temperature).
-
Initiation: The prepared catalyst solution (typically 1-5 mol %) is added dropwise to the reaction mixture to initiate the reaction.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
Extraction: The aqueous layer is extracted three times with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure, chiral mono-substituted product.
-
Analysis: The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase.
Comparative Analysis 2: Broader Context with Other Chiral Building Blocks
While desymmetrization of meso compounds is a powerful strategy, it is essential to compare but-2-ene-1,4-diyl diacetate to other established classes of chiral building blocks that are part of the standard toolkit for drug development.[14] The comparison here is less about direct numerical competition in a single reaction and more about synthetic utility and the types of chiral structures they provide access to.
Caption: Comparative roles of different classes of chiral building blocks.
| Chiral Building Block | Core Structure & Role | Typical Stereoselective Application | Achievable Selectivity |
| cis-But-2-ene-1,4-diyl diacetate | Prochiral C4 synthon for linear, difunctionalized targets. | Pd-catalyzed asymmetric allylic substitution; Enzymatic desymmetrization. | Often >90% ee |
| Corey Lactone | Rigid bicyclic lactone; cornerstone for prostaglandin synthesis. | Diastereoselective reductions, alkylations, and functional group manipulations. | Very high (substrate control) |
| Vince Lactam | Bicyclic γ-lactam; key precursor for carbocyclic nucleosides. | Enzymatic resolution to access both enantiomers; subsequent diastereoselective reactions. | >99% ee (via resolution) |
| (S)-Proline | Readily available amino acid from the chiral pool. | Organocatalyst for asymmetric aldol, Mannich, and Michael reactions. | Often >95% ee |
| Sharpless Epoxidation Substrates (e.g., Geraniol) | Acyclic allylic alcohols. | Asymmetric epoxidation to create chiral epoxy-alcohols. | Typically >95% ee |
This broader comparison illustrates a key principle in synthetic strategy: the choice of a building block is fundamentally linked to the target molecule's architecture. cis-But-2-ene-1,4-diyl diacetate excels in providing access to linear C4 structures with 1,4-stereochemical relationships. In contrast, building blocks like Corey Lactone or Vince Lactam are specialized synthons for complex cyclic systems, where their rigid frameworks guide subsequent stereoselective transformations.[14] Chiral amino acids and alcohols, often sourced from nature's "chiral pool," are among the most versatile and widely used starting materials in all of asymmetric synthesis.[]
Conclusion and Outlook
cis-But-2-ene-1,4-diyl diacetate is a highly valuable and versatile building block for asymmetric synthesis. Its primary strength lies in its suitability for catalytic desymmetrization reactions, which provide an efficient and atom-economical route to chiral, 1,4-difunctionalized butene derivatives. When evaluated against other meso substrates, the stereoselectivities achievable are comparable and often excellent, contingent on the optimization of the catalyst system and reaction conditions.
While it may not replace specialized synthons like Corey Lactone for specific target classes, its utility in constructing acyclic stereocenters makes it a powerful tool for modern drug discovery, where modularity and access to diverse chemical space are paramount. The continued development of novel chiral catalysts for palladium-catalyzed reactions and more efficient enzymatic protocols will further enhance the value of cis-but-2-ene-1,4-diyl diacetate as a go-to building block for researchers and drug development professionals.
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Kawabata, T., et al. (2012). Asymmetric desymmetrization of meso-diols by C2-symmetric chiral 4-pyrrolidinopyridines. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Gotor, V., et al. (1998). A straightforward stereoselective synthesis of meso-, (S,S)- and (R,R)-2,6-diaminopimelic acids from cis-1,4-diacetoxycyclohept-2-ene. Tetrahedron: Asymmetry. Available at: [Link]
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Trost, B. M., & Mino, T. (2003). Desymmetrization of Meso 1,3- and 1,4-Diols with a Dinuclear Zinc Asymmetric Catalyst. Journal of the American Chemical Society. Available at: [Link]
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Kawabata, T., et al. (2012). Asymmetric desymmetrization of meso-diols by C2-symmetric chiral 4-pyrrolidinopyridines. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Kawabata, T., et al. (2012). Asymmetric desymmetrization of meso-diols by C2-symmetric chiral 4-pyrrolidinopyridines. ResearchGate. Available at: [Link]
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Trost, B. M., & Mino, T. (2003). Desymmetrization of meso 1,3- and 1,4-diols with a dinuclear zinc asymmetric catalyst. Journal of the American Chemical Society. Available at: [Link]
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Delaude, L., et al. (2014). The cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate and the influence of protecting groups. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Stachurska-Buczek, D. (2005). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Current Medicinal Chemistry. Available at: [Link]
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Hoveyda, A. H., & Schrock, R. R. (2011). Catalytic Enantioselective Olefin Metathesis in Natural Product Synthesis. Organic & Biomolecular Chemistry. Available at: [Link]
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Cheng, L., et al. (2024). Chemo-, Regio- and Stereoselective Preparation of (Z)-2-Butene-1,4-Diol Monoesters via Pd-Catalyzed Decarboxylative Acyloxylation. Chemistry – A European Journal. Available at: [Link]
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Ogasawara, Y., et al. (2014). General Synthesis of meso-1,4-Dialdehydes and Their Application in Ir-Catalyzed Asymmetric Tishchenko Reactions. The Journal of Organic Chemistry. Available at: [Link]
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Krische, M. J., et al. (2021). Enantioselective α,δ-Difunctionalization of Dienes Initiated by Rh-Catalyzed Conjugate Addition. ChemRxiv. Available at: [Link]
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Morken, J. P., et al. (2009). Asymmetric 1,4-Dihydroxylation of 1,3-Dienes by Catalytic Enantioselective Diboration. Journal of the American Chemical Society. Available at: [Link]
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Delaude, L., et al. (2014). The cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate and the influence of protecting groups. National Institutes of Health. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of But-2-ene-1,4-diyl Diacetate
As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The responsible management of chemical waste is a critical component of our work. This guide provides a detailed, step-by-step protocol for the proper disposal of but-2-ene-1,4-diyl diacetate (also known as cis-1,4-diacetoxy-2-butene), ensuring the safety of laboratory personnel and compliance with regulatory standards. The procedures outlined here are grounded in established safety protocols and the specific chemical properties of this compound.
Core Principles: Hazard Assessment and Pre-Disposal Safety
Understanding the inherent risks associated with a chemical is the foundation of its safe handling and disposal. This compound is classified as a hazardous substance, primarily due to its potential to cause skin irritation.[1][2] Adherence to appropriate safety measures from the moment it is designated as waste is non-negotiable.
Personal Protective Equipment (PPE)
Before handling waste containers of this compound, ensure the following minimum PPE is worn to prevent accidental exposure.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact, as the compound is a known skin irritant.[1] |
| Eye Protection | Safety goggles or glasses with side shields. | To protect eyes from potential splashes during waste transfer. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
Chemical Incompatibilities
The primary goal of waste segregation is to prevent dangerous chemical reactions within a waste container. While this compound is an ester, it's prudent to consider general incompatibilities for this class of compounds. Avoid mixing this waste stream with the following, as it can lead to vigorous reactions, gas evolution, or polymerization.
| Incompatible Material Class | Examples | Potential Hazard |
| Strong Oxidizing Agents | Nitric acid, perchlorates, peroxides | Fire or explosion risk. |
| Strong Reducing Agents | Sodium borohydride, lithium aluminum hydride | Exothermic and potentially violent reactions. |
| Strong Acids & Bases | Sulfuric acid, sodium hydroxide | Can catalyze hydrolysis of the ester, generating heat and potentially volatile byproducts. |
| Reactive Halogenating Agents | Acid chlorides, chloroformates | Can lead to vigorous, exothermic reactions.[3] |
Disposal Workflow: From Bench to Final Disposition
The proper disposal of this compound is a multi-step process that requires careful documentation and adherence to institutional and regulatory protocols. The workflow below illustrates the critical path from initial waste generation to final removal by certified personnel.
Caption: Workflow for the safe disposal of this compound.
Detailed Procedural Steps
Step 1: Waste Characterization
All waste streams containing this compound, including unused product, reaction mixtures, and contaminated materials (e.g., silica gel, absorbent pads), must be classified as hazardous waste.[1] Under no circumstances should this chemical be discharged into sewer systems or disposed of in regular trash.[4][5]
Step 2: Containment Protocol
-
Liquid Waste: Collect liquid waste in a dedicated, chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.[6] Do not use metal containers if there is a possibility of acidic or basic contaminants that could cause corrosion.
-
Solid Waste: Contaminated solids (gloves, wipes, etc.) should be collected in a separate, clearly labeled, sealed plastic bag or a wide-mouth container.
-
Headspace: Leave at least 10% headspace in all liquid waste containers to allow for vapor expansion.
Step 3: Labeling
Proper labeling is a critical safety and compliance measure.
-
Obtain a hazardous waste tag from your institution's Environmental Health & Safety (EHS) department.
-
Clearly write the full chemical name, "this compound," and list all other chemical constituents in the container, including solvents and reactants, with their approximate percentages.[7]
-
Keep the container closed at all times except when adding waste.[6]
Step 4: Segregated Storage
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area must be under the control of the lab personnel and situated away from drains and incompatible chemicals.[8]
Step 5: Arranging for Disposal
Once the waste container is full or you are ready to have it removed, follow your institution's procedure for requesting a hazardous waste pickup from the EHS department.[8] Do not attempt to transport the waste yourself.
Step 6: Handling Empty Containers
An "empty" container that held this compound is not considered non-hazardous.[9]
-
Option A (Preferred): Treat the empty, unrinsed container as hazardous waste. Deface the original product label, attach a hazardous waste tag, and request a pickup.[7][9]
-
Option B (If Permitted by EHS): The container may be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).[9][10] Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous liquid waste. After triple-rinsing and air-drying in a fume hood, the container may be disposed of according to institutional policy for non-hazardous lab glass or plastic.
The Scientific Rationale: Understanding the "Why"
-
Preventing Uncontrolled Reactions: The strict segregation of this waste from incompatible materials is based on fundamental chemical principles. Esters can undergo hydrolysis under acidic or basic conditions. Contact with strong oxidizers can lead to highly exothermic, runaway reactions. Proper segregation mitigates these risks, ensuring waste containers remain stable and safe to handle.[3][12]
-
Regulatory Compliance: The procedures outlined are designed to comply with regulations set forth by agencies such as the Environmental Protection Agency (EPA).[13][14] Treating this substance as hazardous waste ensures that its final disposition—typically high-temperature incineration—is handled by a licensed facility capable of destroying the compound and scrubbing any harmful flue gases, in accordance with federal and local laws.[4][15]
By adhering to these detailed procedures, you contribute to a culture of safety, protect our environment, and ensure that our scientific pursuits are conducted with the utmost responsibility.
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National Science Teaching Association. (2018, November 28). How to Properly Dispose Chemical Hazardous Waste. Retrieved from NSTA. [Link]
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Capot Chemical. (2010, December 16). MSDS of 2-Oxa-1,4-Butanediol Diacetate. Retrieved from Capot Chemical. [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from University of Maryland Environmental Safety, Sustainability and Risk. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling But-2-ene-1,4-diyl diacetate
Welcome to your essential guide for the safe handling of But-2-ene-1,4-diyl diacetate. In the dynamic environment of research and development, where innovation is paramount, the safety of our scientists is a non-negotiable priority. This guide is designed to provide you with immediate, actionable intelligence on personal protective equipment (PPE), operational protocols, and disposal plans. Our commitment is to empower you with the knowledge to work safely and effectively, making this your trusted resource for laboratory safety.
Immediate Safety Profile: this compound
This compound (CAS No. 18621-75-5) is a chemical compound that requires careful handling. While some sources may classify it as non-hazardous, a conservative approach is essential due to conflicting data. Several chemical suppliers indicate that this compound may be harmful if swallowed, cause skin irritation, lead to serious eye irritation, and may cause respiratory irritation.[1] Therefore, it is imperative to handle this substance with the appropriate personal protective equipment at all times.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2) | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation |
Core Directive: Your Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the first line of defense against chemical exposure. The following recommendations are based on a comprehensive risk assessment of handling this compound in a laboratory setting.
Eye and Face Protection: A Non-Negotiable Barrier
Direct contact with this compound can cause serious eye irritation.[1] Therefore, appropriate eye and face protection is mandatory.
-
Standard Laboratory Use: At a minimum, wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.
-
Splash Hazard: When handling larger quantities or when there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.
Skin Protection: Selecting the Right Gloves and Apparel
Protecting your skin from direct contact is crucial to prevent irritation. This involves selecting the right gloves and wearing appropriate laboratory attire.
Glove Selection:
The choice of glove material is critical for adequate protection. While nitrile gloves are common in laboratories, they are not always the best choice for all chemicals, including some acetates.[2]
| Glove Material | Recommendation for this compound | Rationale |
| Nitrile Rubber | Suitable for incidental contact only. Not recommended for prolonged or immersive work. | Nitrile gloves offer good resistance to a variety of chemicals but may provide limited protection against certain acetates.[2] If incidental contact occurs, gloves should be removed and replaced immediately. |
| Butyl Rubber | Highly Recommended. | Butyl gloves provide excellent resistance to esters, ketones, and aldehydes, making them a more robust choice for handling this compound.[2] |
| Neoprene | Acceptable Alternative. | Neoprene gloves offer good resistance to a broad range of chemicals and can be considered if butyl gloves are not available. |
It is crucial to inspect gloves for any signs of degradation or damage before each use.
Laboratory Apparel:
-
Lab Coat: A standard, long-sleeved lab coat should be worn and fully buttoned.
-
Chemical-Resistant Apron: For procedures involving larger volumes or a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.
-
Full-Body Suit: In the case of a large spill or when working in a highly contaminated environment, a fully encapsulated chemical- and vapor-protective suit may be necessary.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.
Respiratory Protection: When and Why it's Necessary
Given that this compound may cause respiratory irritation, respiratory protection should be used in situations where ventilation is inadequate or when there is a potential for generating aerosols or vapors.[1]
When to Use a Respirator:
-
When working outside of a certified chemical fume hood.
-
During procedures that may generate aerosols or mists.
-
When heating the substance, which increases its vapor pressure.
-
In the event of a spill.
Respirator and Cartridge Selection:
-
Respirator Type: A half-mask or full-face respirator is recommended.
-
Cartridge Type: An ABEK1 combination cartridge is advised.[3][4]
-
A (Brown): Protects against organic gases and vapors with a boiling point >65 °C. This is the primary protection needed for this compound.
-
B (Grey): Protects against inorganic gases and vapors (e.g., chlorine, hydrogen sulfide).
-
E (Yellow): Protects against acid gases (e.g., sulfur dioxide, hydrogen chloride).
-
K (Green): Protects against ammonia and organic ammonia derivatives.
-
The ABEK designation ensures broad protection against a range of potential contaminants in a laboratory setting.
Operational Plan: Step-by-Step Safety Procedures
Safe Handling Protocol
-
Preparation: Before starting any work, ensure that a safety data sheet (SDS) for this compound is readily available.
-
Ventilation: All handling of this chemical should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
PPE: Don the appropriate PPE as outlined in this guide.
-
Dispensing: When transferring or dispensing the chemical, do so carefully to avoid splashing or generating aerosols.
-
Heating: If the procedure requires heating, do so in a controlled manner within a fume hood and be prepared for an increase in vapor generation.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Spill Response Protocol
-
Evacuate: If a significant spill occurs, evacuate the immediate area and alert your colleagues and the laboratory supervisor.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or cat litter to contain the spill.
-
Collection: Carefully collect the absorbed material into a designated, labeled waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of the contaminated materials as hazardous waste.
Disposal Plan: Responsible Chemical Waste Management
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables and spill cleanup materials, in a clearly labeled, sealed, and compatible waste container.
-
Ester Waste Stream: This waste should be segregated into the organic or ester waste stream, as per your institution's guidelines.
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) office for specific disposal procedures. They will provide guidance based on local and national regulations.
-
Licensed Contractor: The final disposal of the chemical waste should be handled by a licensed hazardous waste contractor.
Hydrolysis as a Deactivation Method: While the hydrolysis of esters can render them less hazardous, this should only be attempted if a validated and approved protocol is in place for this specific compound.[5][6] Without such a protocol, direct disposal through a licensed contractor is the recommended and safer option.
PPE Donning and Doffing Procedures: A Critical Skill
The correct sequence for putting on (donning) and taking off (doffing) PPE is essential to prevent cross-contamination.
Donning (Putting On) PPE
Caption: Sequential process for donning PPE.
-
Hand Hygiene: Wash your hands with soap and water or use an alcohol-based hand sanitizer.[2][7][8][9][10]
-
Gown/Lab Coat: Put on your lab coat or gown, ensuring it is fully buttoned.[2][7][8][9][10]
-
Mask/Respirator: Secure your mask or respirator, ensuring a proper fit and seal.[2][7][8][9][10]
-
Goggles/Face Shield: Put on your eye and face protection.[2][7][8][9][10]
-
Gloves: Don your gloves, making sure to pull the cuffs over the sleeves of your lab coat.[2][7][8][9][10]
Doffing (Taking Off) PPE
Caption: Sequential process for doffing PPE.
-
Gloves and Gown: Remove your gloves and gown together. As you peel off your gloves, pull the gown off by turning it inside out, touching only the inside surfaces. Dispose of them in the appropriate waste container.[2][8][9]
-
Goggles/Face Shield: Remove your eye and face protection from the back to avoid touching the front surface.[2][10]
-
Mask/Respirator: Remove your mask or respirator by the straps, again avoiding contact with the front.[2][10]
-
Hand Hygiene: Perform thorough hand hygiene once all PPE has been removed.[7][8][9]
By adhering to these guidelines, you are not only protecting yourself but also contributing to a culture of safety within your laboratory.
References
-
Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment | SA Health. Available at: [Link]
-
Sequence for donning and doffing personal protective equipment (PPE) - AAHA. Available at: [Link]
-
Donning and Doffing of Personal Protective Equipment (PPE) - Tampa General Hospital. Available at: [Link]
-
How to Don and Doff PPE: A Guide for Wearing and Removing Personal Protection Equipment - Liberty Safety. Available at: [Link]
-
Donning and Doffing PPE Correctly - Ausmed. Available at: [Link]
-
OSHA Glove Selection Chart - Environmental Health and Safety. Available at: [Link]
-
3M 6059 ABEK1 Gas & Vapour Filters - Safety Supplies. Available at: [Link]
-
ABEK1 Gas Filter - BC Coatings. Available at: [Link]
-
The fluorescein diacetate hydrolysis activity in the landfill leachate... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Chemical Waste Disposal Guidelines. Available at: [Link]
Sources
- 1. 2-Butene-1,4-dioldiacetate | 18621-75-5 [chemicalbook.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. 3M 6059 ABEK1 Gas & Vapour Filters | Safety Supplies [safetysupplies.co.uk]
- 4. bccoatings.com.au [bccoatings.com.au]
- 5. researchgate.net [researchgate.net]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. ehs.sfsu.edu [ehs.sfsu.edu]
- 8. dromex.co.za [dromex.co.za]
- 9. dromex.co.za [dromex.co.za]
- 10. msasafetyshop.com [msasafetyshop.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
